molecular formula C13H21NO3 B1212921 Levalbuterol CAS No. 34391-04-3

Levalbuterol

Katalognummer: B1212921
CAS-Nummer: 34391-04-3
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: NDAUXUAQIAJITI-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-salbutamol is an albuterol.
Levosalbutamol, or levalbuterol, is a short-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). [Salbutamol] has been marketed as a racemic mixture, although beta2-agonist activity resides almost exclusively in the (R)-enantiomer. The enantioselective disposition of salbutamol and the possibility that (S)-salbutamol has adverse effects have led to the development of an enantiomerically pure (R)-salbutamol formulation known as levosalbutamol (this compound).
This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.
This compound is a short-acting sympathomimetic beta-2 adrenergic receptor agonist with bronchodilator activity. This compound binds to beta-2 adrenergic receptors in bronchial smooth muscle and activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation of bronchial smooth muscles. The increased cAMP concentrations also inhibit the release of inflammatory mediators, especially from mast cells.
LEVOSALBUTAMOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for asthma and has 2 investigational indications.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of this compound, the single R-isomer of salbutamol. However, the high cost of this compound compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
The R-isomer of albuterol.

Eigenschaften

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187964
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34391-04-3
Record name (-)-Salbutamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34391-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosalbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on Levalbuterol's Beta-2 Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Levalbuterol for the beta-2 adrenergic receptor (β2-AR). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways and laboratory workflows.

Introduction

This compound, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist (SABA) widely used in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through selective binding to and activation of β2-ARs in the smooth muscle of the airways.[2] This activation initiates a signaling cascade that leads to bronchodilation.[2]

Racemic albuterol is a 50:50 mixture of the (R)- and (S)-enantiomers.[3] In vitro studies have consistently shown that the (R)-enantiomer, this compound, possesses a significantly higher binding affinity for the β2-AR compared to the (S)-enantiomer.[3][4] One study indicates that this compound has an affinity that is approximately 100 times greater than that of (S)-albuterol for the β2-receptor.[4] This stereoselectivity is a cornerstone of its pharmacological profile, leading to the development of the single-enantiomer formulation.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate a higher binding affinity. The following tables summarize the available quantitative data for the binding affinity of this compound and its related compounds to adrenergic receptors.

Table 1: Binding Affinity (Ki) of Albuterol Enantiomers for Human Beta-1 and Beta-2 Adrenergic Receptors

CompoundReceptor SubtypeKi (nM)Reference
(R)-Albuterol (this compound)β2-Adrenergic2,500[5]
Racemic Albuterolβ2-AdrenergicNot specified
(S)-Albuterolβ2-AdrenergicNot specified
(R)-Albuterol (this compound)β1-AdrenergicNot specified
Racemic Albuterolβ1-AdrenergicNot specified
(S)-Albuterolβ1-AdrenergicNot specified

Note: Specific Ki values for each enantiomer and receptor subtype from direct comparative studies were not available in the searched literature. One source provided a Ki of 2,500 nM for "albuterol" without specifying the enantiomeric form.[5] It is widely reported that (R)-albuterol has a significantly higher affinity (lower Ki) than (S)-albuterol for the β2 receptor.[4]

Table 2: Adrenergic Receptor Selectivity Profile

Compoundβ2 vs. β1 Selectivity (fold)β2 vs. β3 Selectivity (fold)Reference
Racemic Albuterol (Salbutamol)29Not specified[6]
This compound ((R)-Albuterol)Not specifiedNot specified

Note: Quantitative selectivity data for this compound specifically was not found. The data for racemic albuterol indicates its preference for the β2 receptor over the β1 receptor.[6] No quantitative binding data for this compound at the β3-adrenergic receptor was identified in the search results.

Signaling Pathways

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a well-defined signaling cascade leading to the desired therapeutic effect of bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to Gs Gs Protein (αβγ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits (via phosphorylation) Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinity constants such as Ki is most commonly achieved through radioligand binding assays. A competition binding assay is a robust method to determine the affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competition Radioligand Binding Assay for this compound

1. Objective: To determine the inhibition constant (Ki) of this compound for the human β2-adrenergic receptor.

2. Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).

  • Competitor: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

3. Membrane Preparation: a. Culture cells expressing the human β2-AR to near confluence. b. Harvest the cells and wash with PBS. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. f. Resuspend the membrane pellet in assay buffer. g. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

4. Assay Procedure: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound. b. Total Binding wells: Add a fixed concentration of radioligand (typically at or below its Kd) and the membrane preparation. c. Non-specific Binding wells: Add the radioligand, membrane preparation, and a high concentration of propranolol. d. Competition wells: Add the radioligand, membrane preparation, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). e. Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). f. Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. g. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. h. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding. b. Plot the specific binding as a function of the log of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

experimental_workflow start Start: Prepare Reagents prepare_membranes Prepare β2-AR Membrane Homogenate start->prepare_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_membranes->setup_plate add_reagents Add Radioligand, Membranes, and Competitor (this compound) setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing to Separate Bound/Free Ligand incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 count_radioactivity->analyze_data calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze_data->calculate_ki end_point End: Determine Ki value calculate_ki->end_point

Figure 2. Competition Radioligand Binding Assay Workflow.

Conclusion

This compound's therapeutic efficacy is fundamentally linked to its high-affinity binding to the β2-adrenergic receptor. While qualitative data strongly supports the superior affinity of the (R)-enantiomer over the (S)-enantiomer, this guide highlights the need for more publicly accessible, direct comparative studies that provide specific Ki values for this compound at all three beta-adrenergic receptor subtypes. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to further elucidate the binding characteristics and functional consequences of this compound and other β2-adrenergic agonists.

References

The Dichotomy of a Chiral Drug: A Pharmacological Profile of Levalbuterol's Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of the racemic albuterol, is a cornerstone in the management of bronchoconstrictive disorders. While the therapeutic effects of racemic albuterol have long been attributed to this eutomer, a growing body of evidence reveals a complex and contrasting pharmacological profile for its counterpart, the (S)-enantiomer. This technical guide provides a comprehensive examination of the distinct properties of (R)- and (S)-albuterol, delving into their receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for direct comparison. This guide aims to equip researchers and drug development professionals with a thorough understanding of the enantiomeric pharmacology of albuterol, fostering informed approaches to respiratory therapeutics.

Introduction

Racemic albuterol, a 50:50 mixture of (R)- and (S)-albuterol, has been a first-line bronchodilator for decades.[1] The therapeutic action of albuterol is mediated through the activation of β2-adrenergic receptors (β2-AR) on airway smooth muscle cells, leading to bronchodilation.[2][3] It is now well-established that the (R)-enantiomer, this compound, is the active component responsible for this therapeutic effect.[1] Conversely, the (S)-enantiomer, once considered inert, is now implicated in a range of non-therapeutic and potentially detrimental effects, including pro-inflammatory and bronchoconstrictive properties.[4][5] Understanding the distinct pharmacological profiles of these enantiomers is critical for optimizing therapeutic strategies and developing novel respiratory medicines.

Comparative Pharmacological Profiles

The pharmacological actions of (R)- and (S)-albuterol diverge significantly, from receptor interaction to cellular and physiological responses.

Receptor Binding Affinity

The primary determinant of the differential effects of albuterol's enantiomers lies in their affinity for the β2-adrenergic receptor. (R)-albuterol exhibits a substantially higher affinity for the β2-AR compared to (S)-albuterol.[6] This stereoselectivity is the basis for the potent bronchodilatory activity of the (R)-enantiomer, while the (S)-enantiomer is a weak binder to this receptor.

Functional Activity

The functional consequences of receptor binding are starkly different between the two enantiomers.

  • (R)-Albuterol (this compound): As the eutomer, (R)-albuterol is a potent agonist of the β2-AR. Its binding initiates a canonical signaling cascade involving the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2][7] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent relaxation of airway smooth muscle, resulting in bronchodilation.[2][7]

  • (S)-Albuterol: The distomer, (S)-albuterol, does not activate the β2-AR to any significant degree and is considered functionally inactive at this receptor in terms of bronchodilation.[4][5] However, studies have revealed that (S)-albuterol is not biologically inert. It has been shown to possess pro-inflammatory properties and may even exacerbate bronchoconstriction.[4][5][6] Some evidence suggests that (S)-albuterol can increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism that would oppose the bronchodilatory effects of (R)-albuterol.[1][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the enantiomers of albuterol, highlighting their distinct pharmacological properties.

Parameter(R)-Albuterol (this compound)(S)-AlbuterolReference
Receptor Binding Affinity (Ki) Significantly higher affinity for β2-ARSignificantly lower affinity for β2-AR[6]
Adenylyl Cyclase Activation (EC50) Potent agonistNo significant activation[8]
Intracellular Calcium ([Ca2+]i) Mobilization (EC50) Decreases [Ca2+]iIncreases [Ca2+]i (EC50: ~8.48)[9]
Bronchodilation Potent bronchodilatorNo bronchodilatory effect[1]
Inflammatory Response May have anti-inflammatory effectsPro-inflammatory effects[4][5][6]

Signaling Pathways

The divergent pharmacological effects of (R)- and (S)-albuterol can be attributed to their engagement with distinct cellular signaling pathways.

(R)-Albuterol Signaling Pathway

The bronchodilatory effects of (R)-albuterol are mediated through the classical Gs-protein coupled receptor pathway.

R_Albuterol_Signaling R_Albuterol (R)-Albuterol Beta2AR β2-Adrenergic Receptor R_Albuterol->Beta2AR Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase

(R)-Albuterol Signaling Pathway for Bronchodilation.
(S)-Albuterol Signaling Pathway

The pro-constrictory and pro-inflammatory effects of (S)-albuterol are thought to be mediated through pathways distinct from the classical β2-AR agonism, potentially involving Gq-protein coupling and intracellular calcium mobilization.

S_Albuterol_Signaling S_Albuterol (S)-Albuterol Receptor Putative Receptor (e.g., Muscarinic) S_Albuterol->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Releases Ca²⁺ Contraction Airway Smooth Muscle Contraction Ca2_release->Contraction Inflammation Pro-inflammatory Gene Expression PKC->Inflammation

Putative Signaling Pathway for (S)-Albuterol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of albuterol's enantiomers.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of (R)- and (S)-albuterol for the β2-adrenergic receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with fixed concentration of radioligand (e.g., [³H]dihydroalprenolol) prep4->assay1 assay2 Add increasing concentrations of unlabeled competitor ((R)- or (S)-albuterol) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapidly filter mixture through GF/B filters to separate bound from free radioligand assay3->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Plot % inhibition vs. log[competitor] sep3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., lung) or cultured cells expressing β2-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled competitor ((R)- or (S)-albuterol).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of (R)- and (S)-albuterol to stimulate the production of cAMP.

Methodology:

  • Cell Culture and Treatment:

    • Culture human bronchial smooth muscle cells (or other cells endogenously or recombinantly expressing β2-AR) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of (R)- or (S)-albuterol for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

In Vivo Bronchoconstriction Model (Guinea Pig)

This model assesses the bronchoconstrictive or bronchodilatory effects of the albuterol enantiomers in a living organism.

Methodology:

  • Animal Preparation:

    • Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.

    • Monitor respiratory parameters such as airway resistance and lung compliance.

  • Bronchoconstriction Induction:

    • Induce bronchoconstriction by administering an aerosolized bronchoconstrictor agent, such as histamine or methacholine.[10][11]

  • Drug Administration and Measurement:

    • Administer aerosolized (R)- or (S)-albuterol at various doses.

    • Continuously measure the changes in airway resistance and lung compliance to assess the degree of bronchodilation or any further constriction.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of the test substance.

    • Determine the dose-response relationship for the bronchodilatory effect of (R)-albuterol.

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to (S)-albuterol.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture human bronchial smooth muscle cells on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.[12][13]

  • Fluorescence Microscopy:

    • Mount the coverslip on a fluorescence microscope equipped with a system for ratiometric imaging.

    • Excite the Fura-2 loaded cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).[12]

  • Cell Stimulation and Data Acquisition:

    • Perfuse the cells with a buffer containing (S)-albuterol at various concentrations.

    • Continuously record the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340/380 nm). This ratio is proportional to the [Ca2+]i.

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values using standard calibration techniques.

    • Plot the change in [Ca2+]i over time to observe the cellular response to (S)-albuterol.

Conclusion

The pharmacological profile of this compound's enantiomers presents a clear dichotomy. (R)-albuterol is the therapeutically active eutomer, potently activating the β2-adrenergic receptor to induce bronchodilation through the canonical Gs-adenylyl cyclase-cAMP pathway. In contrast, (S)-albuterol, the distomer, is largely inactive at the β2-AR but exhibits distinct and potentially detrimental pro-inflammatory and pro-constrictory effects, likely mediated through alternative signaling pathways involving intracellular calcium. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental methodologies necessary for researchers and drug development professionals to further investigate and leverage the stereospecific pharmacology of albuterol in the pursuit of more effective and safer respiratory therapeutics. A thorough understanding of these enantiomeric differences is paramount for the rational design of future bronchodilator therapies.

References

Levalbuterol's Modulation of Cyclic AMP in Lung Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a selective β2-adrenergic receptor agonist that plays a critical role in the relaxation of airway smooth muscle. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to understanding this compound's action on cAMP signaling in lung tissue. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.

Introduction

This compound is a cornerstone in the treatment of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD). As the pharmacologically active enantiomer of racemic albuterol, this compound exhibits a higher affinity and selectivity for the β2-adrenergic receptor, leading to a more favorable therapeutic profile. The binding of this compound to these receptors on human airway smooth muscle (HASM) cells initiates a signaling cascade that results in the accumulation of intracellular cAMP. This second messenger is pivotal in orchestrating the downstream events that lead to bronchodilation.[1] This document will explore the intricacies of this process, presenting key quantitative data and the methodologies used to obtain them.

This compound's Signaling Pathway

The mechanism of action of this compound begins with its binding to the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. This interaction stimulates the associated Gs alpha subunit of the G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, most notably inhibiting myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, which is a critical step for muscle contraction. This ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.

Levalbuterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation

Caption: this compound Signaling Pathway for Bronchodilation.

Quantitative Pharmacological Data

The efficacy and potency of this compound are determined by its binding affinity to the β2-adrenergic receptor and its ability to stimulate cAMP production.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound has a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-enantiomer and the racemic mixture of albuterol.

CompoundRelative Binding Affinity to Human β2-Adrenergic Receptor
This compound ((R)-albuterol) ~2-fold greater than racemic albuterol
(S)-albuterol ~100-fold lower than this compound
Racemic Albuterol -

Data sourced from preclinical studies.

Cyclic AMP Production

The functional consequence of this compound's high binding affinity is a potent stimulation of intracellular cAMP production. A key finding from studies on human bronchial smooth muscle cells is the negative impact of the (S)-enantiomer on this compound-induced cAMP synthesis.

ConditionEffect on this compound-Induced cAMP Release
This compound alone Baseline stimulation
This compound + (S)-albuterol Attenuated by 65%

This data highlights the potential for the (S)-isomer in racemic albuterol to counteract the therapeutic effects of the (R)-isomer.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human β2-adrenergic receptor.

Objective: To quantify the binding affinity of this compound to the human β2-adrenergic receptor.

Materials:

  • Human lung tissue or cells expressing human β2-adrenergic receptors (e.g., human airway smooth muscle cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • Competitor: this compound hydrochloride.

  • Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize human lung tissue or cultured cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-CGP 12177 (typically at its Kd concentration), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-CGP 12177, propranolol (10 µM), and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]-CGP 12177, varying concentrations of this compound, and the membrane preparation.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from Lung Tissue/Cells Start->Membrane_Prep Assay_Setup Set up Binding Assay (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki calculation) Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.
Intracellular cAMP Measurement Assay

This protocol describes a method for quantifying the dose-dependent effect of this compound on intracellular cAMP accumulation in human airway smooth muscle cells.

Objective: To determine the EC50 of this compound for cAMP production in human airway smooth muscle cells.

Materials:

  • Primary human airway smooth muscle (HASM) cells.

  • Cell culture medium (e.g., SmGM-2).

  • This compound hydrochloride.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., ELISA, FRET-based, or HTRF-based).

  • Lysis buffer (provided with the cAMP assay kit).

  • Microplate reader.

Procedure:

  • Cell Culture:

    • Culture HASM cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

  • Cell Stimulation:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with IBMX (e.g., 100 µM) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) or forskolin (e.g., 10 µM) to the wells. Include a vehicle control (medium with IBMX only).

    • Incubate the plate for 15 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Incubate for the time specified in the kit's protocol to ensure complete cell lysis and release of intracellular cAMP.

    • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., add detection reagents and measure fluorescence or luminescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

cAMP_Assay_Workflow Start Start Cell_Culture Culture and Seed HASM Cells Start->Cell_Culture Pre_incubation Pre-incubate with IBMX Cell_Culture->Pre_incubation Stimulation Stimulate with this compound (Dose-Response) Pre_incubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Quantify cAMP (ELISA, FRET, etc.) Lysis->Quantification Analysis Data Analysis (EC50 Calculation) Quantification->Analysis End End Analysis->End

Caption: Workflow for an Intracellular cAMP Assay.

Conclusion

This compound's therapeutic efficacy in obstructive airway diseases is fundamentally linked to its ability to modulate intracellular cAMP levels in lung tissue. As the more active (R)-enantiomer of albuterol, it demonstrates superior binding affinity to the β2-adrenergic receptor, leading to a potent increase in cAMP and subsequent bronchodilation. The provided experimental protocols offer a framework for the quantitative assessment of these pharmacological properties, which is essential for the continued development and optimization of β2-adrenergic agonists. Understanding the nuances of this compound's interaction with its receptor and the resulting downstream signaling is paramount for advancing the treatment of respiratory diseases.

References

Cellular Effects of Levalbuterol on Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist widely used for its bronchodilatory effects in the treatment of asthma and other respiratory diseases. Beyond its established role in smooth muscle relaxation, this compound exerts significant cellular effects on mast cells, key effector cells in allergic and inflammatory responses. This technical guide provides an in-depth analysis of the cellular mechanisms by which this compound modulates mast cell degranulation. A critical aspect of this analysis is the contrasting effects of this compound and its stereoisomer, (S)-albuterol. While this compound is generally understood to stabilize mast cells and inhibit the release of pro-inflammatory mediators, (S)-albuterol has been shown to exert pro-inflammatory effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Data on the Effects of Albuterol Enantiomers on Mast Cell Mediator Release

Table 1: Inhibitory Effects of Beta-2 Adrenergic Agonists on Mast Cell Mediator Release

AgonistCell TypeMediatorMethod of DetectionConcentrationPercent InhibitionIC50Reference
SalbutamolHuman Lung Mast CellsHistamineFluorometric Assay10 µM39%Not Determined[1]
SalbutamolHuman Skin Mast CellsTNF-αELISA100 nM74%29 nM[2]
FormoterolHuman Lung Mast CellsHistamineFluorometric Assay10⁻¹⁰–10⁻⁶ MConcentration-dependent2 x 10⁻¹¹ M[3][4]

Table 2: Pro-inflammatory Effects of (S)-Albuterol on Mast Cell Mediator Release

MediatorCell TypeStimulation(S)-Albuterol ConcentrationPercent Increase in ReleaseReference
Secreted HistamineMurine Mast CellsIgE Cross-linking10⁻⁷ M~19.9%[5][6]
Total HistamineMurine Mast CellsIgE Cross-linking10⁻⁷ M~18.3%[5][6]
Histamine (6h post-stimulation)Murine Mast CellsIgE Cross-linking10⁻⁷ M~18.3%[5]
Histamine (24h post-stimulation)Murine Mast CellsIgE Cross-linking10⁻⁷ M~24.0%[5]
IL-4 SecretionMurine Mast CellsIgE Cross-linking10⁻⁷ M~58.8%[5]

Signaling Pathways

The cellular effects of this compound on mast cell degranulation are primarily mediated through the beta-2 adrenergic receptor signaling pathway, leading to mast cell stabilization. In contrast, (S)-albuterol appears to activate pro-degranulation pathways, potentially involving calcium mobilization.

This compound-Mediated Inhibition of Mast Cell Degranulation

This compound binds to beta-2 adrenergic receptors on the mast cell surface, initiating a signaling cascade that inhibits degranulation. This pathway is centered around the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA is thought to phosphorylate various downstream targets that interfere with the machinery of granule exocytosis. Additionally, some evidence suggests that beta-2 adrenergic signaling may inhibit the pro-inflammatory transcription factor NF-κB, although this has been more extensively studied in other cell types.[7][8][9]

Levalbuterol_Inhibition This compound This compound ((R)-Albuterol) B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Granule Exocytosis PKA->Inhibition Promotes Inhibition_NFkB Inhibition PKA->Inhibition_NFkB NFkB_pathway NF-κB Pathway Inhibition_NFkB->NFkB_pathway

This compound's inhibitory signaling pathway in mast cells.
(S)-Albuterol-Mediated Enhancement of Mast Cell Degranulation

The pro-inflammatory effects of (S)-albuterol are less well-characterized but are thought to involve an increase in intracellular calcium ([Ca²⁺]i), a critical trigger for mast cell degranulation.[5] This increase in calcium may subsequently activate various downstream signaling molecules that promote the synthesis and release of inflammatory mediators.

S_Albuterol_Activation S_Albuterol (S)-Albuterol Unknown_Receptor Unknown Receptor or Mechanism S_Albuterol->Unknown_Receptor Ca_Mobilization ↑ Intracellular Calcium ([Ca²⁺]i) Unknown_Receptor->Ca_Mobilization Degranulation Enhanced Degranulation Ca_Mobilization->Degranulation Triggers Mediator_Synthesis ↑ Histamine & IL-4 Synthesis Ca_Mobilobilization Ca_Mobilobilization Ca_Mobilobilization->Mediator_Synthesis Promotes

Proposed pro-inflammatory signaling of (S)-albuterol.

Experimental Protocols

The following section details a representative experimental protocol for assessing the effect of this compound on IgE-mediated mast cell degranulation, using the beta-hexosaminidase release assay. This protocol is a synthesis of methodologies described in the literature.[10][11][12]

Beta-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

4.1.1 Materials

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound stock solution

  • Tyrode's buffer (or similar balanced salt solution)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • 0.1% Triton X-100 in Tyrode's buffer (for cell lysis)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

4.1.2 Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Assay A 1. Seed mast cells in a 96-well plate B 2. Sensitize cells with anti-DNP IgE overnight A->B C 3. Wash cells to remove unbound IgE B->C D 4. Pre-incubate cells with This compound or vehicle C->D E 5. Stimulate with DNP-BSA D->E F 6. Incubate to allow degranulation E->F G 7. Centrifuge plate to pellet cells F->G H 8. Collect supernatant G->H I 9. Lyse remaining cells with Triton X-100 G->I J 10. Incubate supernatant and lysate with pNAG substrate H->J I->J K 11. Add stop solution J->K L 12. Read absorbance at 405 nm K->L

Workflow for the β-hexosaminidase release assay.

4.1.3 Detailed Procedure

  • Cell Seeding: Seed mast cells (e.g., RBL-2H3 at 1 x 10⁵ cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium overnight at 37°C.

  • Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

  • Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add DNP-BSA (e.g., 100 ng/mL) to the wells to induce IgE cross-linking and mast cell degranulation. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: To determine the total amount of β-hexosaminidase, lyse the remaining cells in each well by adding Tyrode's buffer containing 0.1% Triton X-100.

  • Enzymatic Reaction: In a separate 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution in citrate buffer. Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The solution will turn yellow.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percent Release: The percentage of β-hexosaminidase release is calculated as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Conclusion

This compound, through its action as a beta-2 adrenergic receptor agonist, is understood to play an inhibitory role in mast cell degranulation, primarily through the cAMP-PKA signaling pathway. This stands in stark contrast to its enantiomer, (S)-albuterol, which exhibits pro-inflammatory properties by enhancing the release of histamine and IL-4, likely through a calcium-dependent mechanism. While direct quantitative data on the mast cell-stabilizing effects of this compound are not extensively documented, the well-established mechanism of action of beta-2 agonists provides a strong basis for its anti-inflammatory potential beyond bronchodilation. The experimental protocols and signaling pathways detailed in this guide offer a framework for further investigation into the precise cellular and molecular effects of this compound on mast cells, which may inform the development of more targeted therapies for allergic and inflammatory diseases.

References

Levalbuterol's Impact on Intracellular Calcium Concentration in Airway Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of albuterol, is a potent and selective short-acting β2-adrenergic receptor agonist (SABA) utilized clinically for the management of bronchospasm in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect, bronchodilation, is intricately linked to its ability to modulate intracellular calcium ([Ca2+]i) levels in airway smooth muscle (ASM) cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences [Ca2+]i, contrasting its action with that of its counterpart, (S)-albuterol. It includes a summary of quantitative data, detailed experimental protocols for measuring intracellular calcium, and signaling pathway diagrams to elucidate the core processes.

Introduction: The Role of Calcium in Bronchoconstriction

The contraction of airway smooth muscle is a calcium-dependent process. An increase in cytosolic [Ca2+]i is the primary trigger for the cascade of events leading to muscle contraction and airway narrowing. This calcium influx can be initiated by various bronchoconstricting stimuli. Conversely, agents that reduce intracellular calcium concentration promote muscle relaxation and bronchodilation.[3][4] this compound exerts its therapeutic effect by functionally antagonizing this process, promoting smooth muscle relaxation regardless of the specific spasmogen involved.[5]

This compound's Core Mechanism of Action

This compound's primary mechanism involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][3] This interaction initiates a well-defined signaling cascade:

  • Receptor Activation: this compound binds selectively to the β2-adrenergic receptor.[6]

  • G-Protein Coupling: This binding activates the associated heterotrimeric Gs protein.[7]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[5][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

  • Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate cAMP-dependent protein kinase A (PKA).[3][8]

This PKA activation is the pivotal point from which the signal diverges to effect a reduction in intracellular calcium.[7]

Levalbuterol_Pathway cluster_cAMP This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Reduction Reduction of Intracellular Ca2+ PKA->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Results in

Caption: this compound's primary signaling cascade.

Direct Effects on Intracellular Calcium Homeostasis

The activation of PKA by the this compound-induced cAMP surge leads to the phosphorylation of several target proteins, which collectively decrease the cytosolic calcium concentration through multiple mechanisms:[3][6][7]

  • Inhibition of Calcium Influx: PKA-mediated phosphorylation is proposed to inhibit the influx of Ca2+ through voltage-gated calcium channels in the cell membrane.[4]

  • Enhanced Calcium Efflux: The signaling cascade enhances the activity of pumps that actively transport Ca2+ out of the cell.[4]

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA inhibits the phosphorylation of myosin light chain, a critical calcium-dependent step required for muscle contraction.[5][6] This effectively desensitizes the contractile apparatus to calcium.

A study using salbutamol (of which this compound is the active component) on porcine airway smooth muscle cells demonstrated that the β2-agonist decreased the frequency of acetylcholine-induced [Ca2+]i oscillations in a concentration-dependent manner, completely inhibiting them at 1 µM.[4] The research concluded that these effects were due to the inhibition of Ca2+ influx and enhancement of Ca2+ efflux, with little effect on Ca2+ release from intracellular stores like the sarcoplasmic reticulum.[4]

The Contrasting Role of (S)-Albuterol

Racemic albuterol, the most commonly used formulation, is a 50:50 mixture of this compound ((R)-albuterol) and (S)-albuterol.[9] While once considered inert, (S)-albuterol is now known to possess pharmacological activity that can counteract the therapeutic effects of this compound.[9][10]

Crucially, (S)-albuterol has been shown to increase intracellular calcium concentration in airway smooth muscle cells.[9][10][11] This paradoxical effect is mediated through a pathway distinct from the β2-adrenergic receptor:

  • Muscarinic Receptor Cross-Reactivity: Evidence suggests that (S)-albuterol cross-reacts with muscarinic receptors.[11]

  • Phospholipase C Activation: This interaction appears to activate a phospholipase C (PLC)-dependent mechanism, which leads to the generation of inositol 1,4,5-trisphosphate (IP3).[11]

  • IP3-Mediated Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytosol, thereby increasing [Ca2+]i and potentially promoting bronchoconstriction.[11]

The slower metabolism and elimination of (S)-albuterol compared to this compound means it can persist longer in tissues, potentially contributing to adverse effects or a blunting of the therapeutic response to the racemic mixture.[9][10]

Quantitative Data Summary

The following table summarizes the reported effects of albuterol enantiomers on intracellular calcium and related cellular responses in airway cells.

CompoundTarget Cell TypeConcentrationEffect on Intracellular Ca2+ ([Ca2+]i)Key Findings & Citations
This compound ((R)-Albuterol) Airway Smooth MuscleNot specifiedDecreases [Ca2+]iLeads to smooth muscle relaxation and bronchodilation via the cAMP/PKA pathway.[3][5][6]
Salbutamol (Racemic) Porcine Airway Smooth Muscle1 nM - 1 µMDecreases frequency of [Ca2+]i oscillationsThe inhibitory effect was concentration-dependent, with complete inhibition at 1 µM.[4]
(S)-Albuterol Bovine Tracheal Smooth Muscle>10 pMIncreases [Ca2+]iInduced Ca2+ oscillations reaching 1-2 µM; effect blocked by muscarinic antagonists.[11]
(S)-Albuterol Airway Smooth MuscleNot specifiedIncreases [Ca2+]iContributes to bronchoconstriction and airway hyperresponsiveness.[9][10]

Experimental Protocols for Measuring [Ca2+]i

Measuring changes in intracellular calcium concentration in airway cells is commonly achieved using fluorescent calcium indicators. The following is a generalized protocol adaptable for cell lines (e.g., human bronchial smooth muscle cells) or freshly dissociated primary cells, using a ratiometric dye like Fura-2 AM.

Protocol: Measurement of [Ca2+]i using Fura-2 AM and a Fluorescence Plate Reader

A. Materials and Reagents:

  • Human airway smooth muscle cells

  • Cell culture medium (e.g., DMEM/F-12)

  • Fura-2 AM (acetoxymethyl ester) dye

  • Pluronic F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound, (S)-Albuterol, and other test compounds

  • Ionomycin (for maximal Ca2+ response)

  • EGTA (for minimal Ca2+ response/chelation)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual-wavelength excitation capability (e.g., 340 nm and 380 nm) and injectors.

B. Cell Preparation and Dye Loading:

  • Cell Seeding: Plate airway smooth muscle cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to near-confluence.

  • Dye Preparation: Prepare a Fura-2 AM loading solution. A typical solution contains Fura-2 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%) to aid dispersion, and Probenecid (e.g., 1-2.5 mM) to inhibit dye extrusion from the cells, all dissolved in a physiological buffer.

  • Cell Loading: Wash the cells once with the buffer. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[12]

  • De-esterification: After incubation, wash the cells twice with the buffer (containing Probenecid) to remove extracellular dye. Add fresh buffer and allow the cells to rest for ~15-30 minutes at room temperature to ensure complete de-esterification of the dye by intracellular esterases.[12]

C. Fluorescence Measurement:

  • Instrument Setup: Configure the fluorescence plate reader to measure emission at ~510 nm while alternating excitation between 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).[12]

  • Baseline Reading: Place the plate in the reader and record the baseline fluorescence ratio (F340/F380) for several cycles (e.g., 1-2 minutes) to establish a stable baseline.

  • Compound Addition: Utilize the plate reader's injectors to add the test compound (e.g., this compound) to the wells.

  • Post-Stimulation Reading: Immediately following injection, continue to record the F340/F380 ratio over time (e.g., 5-10 minutes) to capture the dynamic change in intracellular calcium.[13]

  • Calibration (Optional but Recommended): At the end of the experiment, add ionomycin to elicit a maximal calcium response (Rmax), followed by the addition of a calcium chelator like EGTA to determine the minimal response (Rmin). These values can be used with the Grynkiewicz equation to convert fluorescence ratios to absolute calcium concentrations.

D. Data Analysis:

  • Calculate the ratio of the fluorescence intensities (Emission at 510nm from 340nm excitation / Emission at 510nm from 380nm excitation).[12]

  • Normalize the data by dividing the ratio at each time point by the average baseline ratio.

  • Plot the normalized ratio over time to visualize the change in [Ca2+]i in response to the stimulus.

Experimental_Workflow Start Start: Plate Airway Cells in 96-well Plate Load Load Cells with Fura-2 AM Dye Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Baseline Measure Baseline Fluorescence Ratio (F340/F380) Wash->Baseline Inject Inject this compound or Control Compound Baseline->Inject Measure Measure Post-Stimulation Fluorescence Ratio Over Time Inject->Measure Analyze Normalize and Analyze Data (Plot Ratio vs. Time) Measure->Analyze

Caption: Workflow for measuring [Ca2+]i in airway cells.

Conclusion and Implications

This compound's efficacy as a bronchodilator is fundamentally linked to its ability to decrease intracellular calcium concentration in airway smooth muscle cells. It achieves this through a canonical β2-adrenergic receptor/cAMP/PKA signaling pathway that inhibits calcium influx and enhances its removal from the cytosol.[4][6] Understanding this mechanism is critical, particularly in the context of racemic albuterol, where the (S)-enantiomer exerts opposing effects by increasing intracellular calcium via a separate signaling route.[11] For researchers and drug development professionals, this knowledge underscores the potential therapeutic advantages of using the pure (R)-enantiomer to maximize the desired calcium-lowering and bronchodilatory effects while avoiding the counterproductive, pro-contractile actions of the (S)-enantiomer. Future research may focus on further quantifying these differential effects and exploring downstream targets of the PKA pathway in specific airway cell populations.

References

Preclinical Profile of Levalbuterol: A Technical Guide to its Bronchoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist utilized in the management of bronchospasm associated with obstructive airway diseases.[1] Its therapeutic efficacy stems from its targeted action on the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation.[2] Preclinical investigations have been pivotal in elucidating the bronchoprotective mechanisms of this compound, distinguishing its pharmacological profile from its racemic counterpart, albuterol. This technical guide provides an in-depth overview of the preclinical studies that have defined the bronchoprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, highlighting this compound's receptor binding affinity and its anti-inflammatory properties.

Table 1: Receptor Binding Affinity of Albuterol Enantiomers

EnantiomerRelative Binding Affinity for β2-Adrenergic Receptor
This compound ((R)-albuterol)~2-fold greater than racemic albuterol
(S)-albuterol~100-fold less than this compound

Source: Data derived from in vitro studies on human beta-adrenergic receptors as cited in the Xopenex® (this compound HCl) Inhalation Solution Label.[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Murine Tracheal Epithelial Cells

TreatmentIL-6 Production (pg/mL)GM-CSF Production (pg/mL)G-CSF Production (pg/mL)MCP-1 Production (pg/mL)MIP-1α Production (pg/mL)
LPS (100 ng/mL)1573 ± 118148 ± 12115 ± 9458 ± 3545 ± 4
(R)-albuterol (10⁻⁶M) + Cortisone (10⁻⁶M) + LPS780 ± 6275 ± 658 ± 5230 ± 1823 ± 2
TNFα (10 ng/mL)2150 ± 172202 ± 16158 ± 13628 ± 5062 ± 5
(R)-albuterol (10⁻⁶M) + Cortisone (10⁻⁶M) + TNFα1097 ± 88103 ± 881 ± 6320 ± 2632 ± 3

*p ≤ 0.05 compared to LPS or TNFα alone. Data are presented as mean ± SEM. Source: Adapted from a study on transformed murine Club cells (MTCC), an in vitro model of airway epithelial cells.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the core experimental protocols used to evaluate the bronchoprotective effects of this compound.

Isolated Guinea Pig Tracheal Ring Preparation

This in vitro model is fundamental for assessing the direct relaxant effect of bronchodilators on airway smooth muscle.

Objective: To determine the concentration-dependent relaxation effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

  • Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. Following equilibration, the tissues are contracted with a spasmogen such as histamine (e.g., 10⁻⁶ M) or acetylcholine to induce a stable contractile tone.

  • Drug Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxant response is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) are calculated to determine its potency.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the protective effect of this compound against a known bronchoconstrictor.

Objective: To assess the ability of this compound to inhibit or reverse bronchoconstriction induced by histamine in a whole-animal model.

Methodology:

  • Animal Preparation: Conscious or anesthetized guinea pigs are placed in a whole-body plethysmograph to measure airway resistance and conductance.

  • Baseline Measurement: Baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh), are recorded.[4]

  • This compound Administration: this compound is administered via a specified route, typically inhalation (nebulization) or intraperitoneal injection, at various doses.

  • Histamine Challenge: After a predetermined time following this compound administration, the animals are challenged with an aerosolized solution of histamine dihydrochloride (e.g., 0.1-1 mg/mL in saline) for a fixed duration.[5]

  • Post-Challenge Measurement: Respiratory parameters are continuously monitored during and after the histamine challenge to determine the degree of bronchoconstriction.

  • Data Analysis: The protective effect of this compound is quantified by comparing the changes in respiratory parameters in the this compound-treated group to a vehicle-control group. The percentage of inhibition of the histamine-induced bronchoconstriction is calculated.

Mast Cell Degranulation Assay

This assay investigates the potential of this compound to stabilize mast cells, thereby preventing the release of inflammatory mediators.

Objective: To determine if this compound can inhibit the degranulation of mast cells and the subsequent release of mediators like histamine.

Methodology:

  • Cell Culture: A suitable mast cell line (e.g., RBL-2H3 cells) or primary mast cells are cultured under appropriate conditions.

  • Sensitization (for IgE-mediated degranulation): Cells are sensitized with an antigen-specific IgE overnight.

  • Pre-treatment with this compound: The cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Induction of Degranulation: Degranulation is induced by adding a secretagogue, such as an antigen (for sensitized cells), compound 48/80, or a calcium ionophore (e.g., A23187).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of a granular enzyme, such as β-hexosaminidase, into the cell supernatant. The enzyme activity is measured using a colorimetric substrate.

  • Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the enzyme release in this compound-treated cells to that in untreated (control) cells.

Signaling Pathways and Visualizations

The bronchoprotective effects of this compound are primarily mediated through the β2-adrenergic receptor signaling cascade in airway smooth muscle cells.

β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, this compound initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA_active->Phosphorylation Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation Results in

Caption: this compound's primary signaling pathway in airway smooth muscle cells.

Experimental Workflow: Isolated Guinea Pig Trachea Assay

The following diagram illustrates the typical workflow for assessing the relaxant properties of a test compound like this compound using the isolated guinea pig trachea preparation.

G A 1. Trachea Excision from Guinea Pig B 2. Preparation of Tracheal Rings A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration (60 min) C->D E 5. Induction of Contraction (e.g., Histamine) D->E F 6. Cumulative Addition of This compound E->F G 7. Recording of Relaxation Response F->G H 8. Data Analysis (Concentration-Response Curve) G->H

Caption: Workflow for the isolated guinea pig trachea experiment.

Logical Relationship: this compound's Dual Bronchoprotective Action

This compound exerts its bronchoprotective effects through two primary mechanisms: direct bronchodilation and indirect anti-inflammatory actions.

G cluster_direct Direct Effect cluster_indirect Indirect Effect This compound This compound Bronchodilation Bronchodilation (Smooth Muscle Relaxation) This compound->Bronchodilation Directly causes Anti_inflammatory Anti-inflammatory Action (e.g., ↓ Cytokines, Mast Cell Stabilization) This compound->Anti_inflammatory Indirectly contributes to Bronchoprotection Overall Bronchoprotective Effect Bronchodilation->Bronchoprotection Anti_inflammatory->Bronchoprotection

Caption: The dual mechanisms of this compound's bronchoprotective effects.

Conclusion

Preclinical studies have robustly demonstrated the bronchoprotective effects of this compound. Its high affinity for the β2-adrenergic receptor translates into potent bronchodilation. Furthermore, emerging evidence from in vitro models suggests that this compound possesses anti-inflammatory properties, including the ability to reduce the production of pro-inflammatory cytokines. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel bronchodilator therapies. The signaling pathways elucidated underscore the molecular basis of this compound's therapeutic action, offering targets for future drug discovery efforts in the management of obstructive airway diseases.

References

Beyond the Beta-2 Receptor: An In-depth Technical Guide to the Molecular Targets of Levalbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of the racemic albuterol, is a cornerstone in the management of bronchoconstrictive respiratory diseases. Its primary therapeutic action is attributed to its high-affinity agonism of the β2-adrenergic receptor (β2AR), leading to bronchodilation. However, emerging evidence suggests that the molecular interactions of this compound extend beyond this canonical pathway, influencing inflammatory and cell cycle regulation processes. This technical guide delves into these non-β2AR-mediated effects, providing a comprehensive overview of the current understanding of this compound's broader molecular target landscape. We will explore its impact on key inflammatory and cell cycle signaling pathways, present available quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular interactions.

Modulation of Inflammatory Signaling: The NF-κB and 11β-HSD1 Axis

A significant body of research points to this compound's ability to modulate the pivotal inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This effect appears to be intricately linked to the induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in local glucocorticoid metabolism.

Signaling Pathway

This compound's anti-inflammatory effects are primarily mediated through an indirect mechanism that potentiates endogenous glucocorticoid action. The proposed signaling cascade is as follows:

  • β2AR Activation: this compound binds to the β2-adrenergic receptor on airway epithelial cells.

  • cAMP/PKA Pathway: This binding activates the canonical Gs-protein/adenylyl cyclase/cAMP/Protein Kinase A (PKA) signaling pathway.

  • 11β-HSD1 Upregulation: The activation of the cAMP/PKA pathway leads to the transcriptional upregulation of the HSD11B1 gene, resulting in increased expression of the 11β-HSD1 enzyme.

  • Glucocorticoid Activation: 11β-HSD1 converts inactive cortisone into active cortisol within the cell.

  • NF-κB Inhibition: The locally amplified cortisol then exerts its anti-inflammatory effects, which include the inhibition of the NF-κB signaling pathway. This inhibition is a well-established mechanism of glucocorticoids to suppress the expression of pro-inflammatory genes.

This pathway highlights a novel point of convergence between β2-agonist and glucocorticoid signaling, providing a molecular rationale for the observed anti-inflammatory properties of this compound.

G This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Gs_protein Gs Protein beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSD11B1_gene HSD11B1 Gene (in nucleus) PKA->HSD11B1_gene Upregulates Transcription HSD11B1_mRNA 11β-HSD1 mRNA HSD11B1_gene->HSD11B1_mRNA Transcription HSD11B1_protein 11β-HSD1 Enzyme HSD11B1_mRNA->HSD11B1_protein Translation Cortisol Cortisol (active) HSD11B1_protein->Cortisol Converts Cortisone Cortisone (inactive) Cortisone->HSD11B1_protein GR Glucocorticoid Receptor Cortisol->GR Activates NFkB_pathway NF-κB Signaling Pathway GR->NFkB_pathway Inhibits Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data
ParameterTarget/EffectCell TypeThis compound ConcentrationObserved EffectCitation
mRNA Expression11β-HSD1Transformed murine Club cells (MTCC)10⁻⁶MSignificant increase in mRNA expression.[1][2][1][2]
Transcriptional ActivityNF-κB (LPS-induced)NF-κB-luciferase MTCC10⁻⁶M (pre-treatment)Significant inhibition of luciferase activity.[1][1]
Transcriptional ActivityNF-κB (TNFα-induced)NF-κB-luciferase MTCC10⁻⁶M (pre-treatment)Significant inhibition of luciferase activity.[1][1]
Experimental Protocols

This protocol outlines the steps to quantify the change in HSD11B1 gene expression in response to this compound treatment.

G start Start: Airway Epithelial Cells treatment Treatment with This compound (e.g., 10⁻⁶M) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - HSD11B1 primers/probe - Housekeeping gene primers/probe cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Relative 11β-HSD1 mRNA Expression analysis->end

Caption: Workflow for quantifying 11β-HSD1 mRNA expression.

  • Cell Culture and Treatment: Airway epithelial cells (e.g., MTCC or human bronchial epithelial cells) are cultured to confluency. Cells are then treated with this compound at various concentrations (e.g., 10⁻⁸M to 10⁻⁵M) or a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, forward and reverse primers specific for the HSD11B1 gene, a fluorescent probe (e.g., TaqMan®), and a PCR master mix. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified in parallel for normalization.

  • Data Analysis: The relative expression of HSD11B1 mRNA is calculated using the comparative cycle threshold (ΔΔCt) method, normalizing the data to the housekeeping gene and comparing the treated samples to the vehicle control.[1]

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

  • Cell Transfection and Plating: HEK293T cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Transfected cells are plated in a multi-well plate.

  • Pre-treatment with this compound: Cells are pre-treated with this compound or vehicle for a specified duration (e.g., 24 hours).

  • Inflammatory Stimulus: Following pre-treatment, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Normalization and Analysis: Luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. The inhibitory effect of this compound is calculated by comparing the luciferase activity in this compound-treated cells to that in vehicle-treated cells.[1][3]

Regulation of Cell Cycle Progression: Inhibition of Retinoblastoma (Rb) Protein Expression

This compound has been shown to inhibit the expression of the Retinoblastoma (Rb) protein, a key tumor suppressor and regulator of the cell cycle. This finding suggests a potential role for this compound in modulating cell proliferation.

Signaling Pathway

The precise mechanism by which this compound inhibits Rb protein expression is not fully elucidated but is thought to be linked to the cAMP/PKA pathway. Activation of PKA can influence the expression of various genes involved in cell cycle control. It is hypothesized that PKA-mediated signaling events downstream of the β2AR lead to a decrease in the transcription or translation of the RB1 gene.

G This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR cAMP_PKA cAMP/PKA Pathway beta2AR->cAMP_PKA Activates Downstream_Signal Downstream Signaling Events cAMP_PKA->Downstream_Signal RB1_gene RB1 Gene Downstream_Signal->RB1_gene Inhibits Transcription/ Translation Rb_protein Rb Protein Expression RB1_gene->Rb_protein Leads to Cell_Cycle Cell Cycle Progression Rb_protein->Cell_Cycle Inhibits

Caption: Proposed pathway for this compound-mediated Rb inhibition.

Quantitative Data

Quantitative data on the dose-response relationship for this compound-mediated inhibition of Rb protein expression is limited. However, studies have demonstrated a significant reduction in Rb protein levels following this compound treatment.

ParameterTarget/EffectCell TypeThis compound ConcentrationObserved Effect
Protein ExpressionRetinoblastoma (Rb)Human Airway Smooth Muscle CellsNot specifiedInhibition of Rb protein expression.
Experimental Protocol: Western Blotting for Rb Protein

This protocol describes the detection and quantification of Rb protein levels in cells treated with this compound.

G start Start: Cultured Cells treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-Rb) blocking->primary_ab secondary_ab Incubation with Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End: Relative Rb Protein Levels analysis->end

Caption: Western blotting workflow for Rb protein analysis.

  • Cell Treatment and Lysis: Cells are treated with this compound. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the Rb protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured using an imaging system.

  • Analysis: The intensity of the Rb protein band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Other Potential Molecular Targets

While the effects on NF-κB, 11β-HSD1, and Rb are the most characterized non-canonical actions of this compound, preliminary evidence suggests potential interactions with other molecular targets.

  • Ion Channels: One study has reported that salbutamol (the racemic mixture containing this compound) can increase the gene expression of the alveolar epithelial sodium channel (ENaC) and aquaporins in a model of acute respiratory distress syndrome. The direct effect of this compound on the function of these channels requires further investigation using techniques such as patch-clamp electrophysiology.

Summary and Future Directions

The molecular pharmacology of this compound is more complex than its role as a simple β2AR agonist. The evidence presented in this guide demonstrates that this compound can exert significant anti-inflammatory and cell cycle-modulating effects. The key takeaways are:

  • Indirect Anti-inflammatory Action: this compound's inhibition of NF-κB is likely an indirect effect mediated by the upregulation of 11β-HSD1 and subsequent potentiation of endogenous glucocorticoids.

  • Cell Cycle Regulation: this compound can inhibit the expression of the cell cycle regulator, Rb protein, suggesting a potential impact on cell proliferation.

  • Data Gaps: There is a need for more quantitative data, such as EC50 and Ki values, for these non-β2AR-mediated effects to fully understand their pharmacological relevance.

  • Future Research: Further studies are warranted to explore other potential off-target interactions of this compound, including its effects on ion channels and other signaling pathways. Broad pharmacological screening panels could be instrumental in identifying novel molecular targets.

Understanding the full spectrum of this compound's molecular interactions is crucial for optimizing its therapeutic use and for the development of future respiratory therapeutics with improved efficacy and safety profiles. This guide provides a foundation for researchers and drug development professionals to explore these exciting new avenues of investigation.

References

Methodological & Application

Application Notes and Protocols for Levalbuterol Administration in In Vivo Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of levalbuterol in preclinical in vivo animal models of asthma. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in mitigating key features of asthma, such as airway hyperresponsiveness and inflammation.

Introduction

This compound, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for the relief of bronchospasm in conditions like asthma.[1] In preclinical research, animal models of asthma are essential for investigating the pathophysiology of the disease and for the development of novel therapeutics. Commonly used models include those induced by allergens such as ovalbumin (OVA) and house dust mite (HDM).[2][3] This document outlines the administration of this compound in these models, methods for assessing its efficacy, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its high-affinity binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[4] This interaction initiates a signaling cascade that leads to bronchodilation and also possesses anti-inflammatory properties. The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: The activated receptor stimulates the associated Gs protein.

  • Adenylate Cyclase Activation: The Gs protein activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[5]

  • Anti-inflammatory Effects: this compound has also been shown to inhibit the release of inflammatory mediators from mast cells and may modulate the activity of NF-κB, a key transcription factor involved in inflammation.[4][5]

Signaling Pathway Diagram

Levalbuterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: this compound signaling pathway in airway smooth muscle cells.

Experimental Protocols

Detailed methodologies for inducing asthma in animal models and assessing the therapeutic effects of this compound are provided below.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is widely used to induce an acute allergic airway inflammatory response characterized by eosinophilia and airway hyperresponsiveness (AHR).[6]

A. Experimental Workflow

OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Day0->Day14 i.p. injection OVA/Alum Day21_25 Days 21-25: OVA Challenge Day14->Day21_25 Treatment This compound Administration Day26 Day 26: Assessments Treatment->Day26 Pre-challenge AHR AHR Measurement Day26->AHR BALF BALF Analysis Day26->BALF

Caption: Experimental workflow for OVA-induced asthma and this compound treatment.

B. Protocol for OVA Sensitization and Challenge

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used as they are a Th2-biased strain.[7]

  • Sensitization (Day 0 and 14):

    • Prepare a solution of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile saline.

    • Administer the solution via intraperitoneal (i.p.) injection on day 0 and provide a booster injection on day 14.[3]

  • Challenge (Days 21-25):

    • On days 21, 22, 23, 24, and 25, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes using an ultrasonic nebulizer.[3]

C. This compound Administration Protocol (Nebulization)

  • Dosage: While specific preclinical data for this compound is limited, a starting point can be extrapolated from clinical use and racemic albuterol studies in animals. A suggested dose range for nebulized this compound is 0.01% to 0.1% solution.[4] A study using nebulized albuterol in mice used a concentration of 7.2 mg/mL.[8]

  • Administration: Administer the nebulized this compound solution for 15-30 minutes prior to each OVA challenge on days 21-25.

  • Control Groups: Include a vehicle control group (saline nebulization) and a positive control group (e.g., dexamethasone).

II. House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen and can induce a chronic asthma phenotype.[2]

A. Protocol for HDM-Induced Asthma

  • Animals: C57BL/6 or BALB/c mice (female, 6-8 weeks old) can be used.[3]

  • Sensitization and Challenge:

    • Administer 10 µg of HDM extract in 40 µL of sterile saline intranasally on day 0 for sensitization.

    • Challenge the mice with daily intranasal administration of 10 µg HDM extract from day 7 to 11.[9]

B. This compound Administration Protocol (Intranasal or Nebulization)

  • Dosage: Similar to the OVA model, specific dosages for this compound are not well-established in the literature for this model. A dose range of 10-100 µg administered intranasally or a 0.01% to 0.1% nebulized solution can be considered as a starting point.

  • Administration: Administer this compound 30 minutes prior to each HDM challenge.

Assessment of this compound Efficacy

I. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured invasively or non-invasively. The forced oscillation technique (e.g., using a FlexiVent system) is a precise and reproducible invasive method.[5]

A. Protocol for Invasive AHR Measurement

  • Anesthesia and Tracheostomy: Anesthetize the mouse (e.g., with ketamine/xylazine) and perform a tracheostomy.

  • Ventilation: Connect the mouse to a small animal ventilator.

  • Baseline Measurement: Obtain baseline measurements of airway resistance (Rrs) and elastance (Ers).

  • Methacholine Challenge: Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL).

  • Data Acquisition: Measure Rrs and Ers after each methacholine dose.

  • Analysis: Plot the dose-response curve to methacholine. A rightward shift in the curve for the this compound-treated group compared to the vehicle-treated group indicates a reduction in AHR.

II. Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

A. Protocol for BALF Collection and Cell Counting

  • Euthanasia and Cannulation: Euthanize the mouse and cannulate the trachea.

  • Lavage: Instill and withdraw 1 mL of ice-cold PBS into the lungs three times.

  • Cell Pellet Collection: Centrifuge the pooled BALF and resuspend the cell pellet.

  • Total Cell Count: Determine the total number of cells using a hemocytometer.

  • Differential Cell Count: Prepare a cytospin slide, stain with Wright-Giemsa, and perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes under a microscope. A reduction in the number of inflammatory cells, particularly eosinophils, in the this compound-treated group indicates an anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from in vivo studies with this compound in animal models of asthma. Note that specific values will vary depending on the experimental setup.

Table 1: this compound Effect on Airway Hyperresponsiveness (AHR)

Treatment GroupMethacholine PC200 (mg/mL)
Vehicle Control~10-15
This compound (low dose)~15-25
This compound (high dose)>25
Dexamethasone>30

PC200: Provocative concentration of methacholine causing a 200% increase in airway resistance.

Table 2: this compound Effect on BALF Inflammatory Cell Infiltration

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)
Vehicle Control5-82-40.5-1
This compound (low dose)3-51-20.2-0.5
This compound (high dose)2-4<1<0.2
Dexamethasone<2<0.5<0.1

Table 3: this compound Effect on BALF Cytokine Levels (pg/mL)

Treatment GroupIL-4IL-5IL-13
Vehicle Control100-15080-120200-300
This compound (low dose)70-10050-80150-200
This compound (high dose)<50<40<100
Dexamethasone<30<20<50

Conclusion

The protocols and information provided in these application notes serve as a guide for the preclinical evaluation of this compound in established in vivo animal models of asthma. The use of standardized models and quantitative outcome measures is crucial for obtaining reliable and reproducible data to support the development of novel asthma therapies. Researchers should optimize these protocols based on their specific experimental goals and available resources.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantifying Levalbuterol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are primarily attributed to its ability to relax airway smooth muscle, leading to bronchodilation.[1] The stereospecificity of this compound necessitates accurate and sensitive analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (MS), offers a robust and reliable platform for the determination of this compound in complex biological samples such as plasma, serum, and urine. This application note provides detailed protocols for sample preparation and HPLC analysis of this compound, along with a summary of method validation parameters.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[2][3] This interaction initiates a signaling cascade that leads to bronchodilation. Additionally, this compound has demonstrated anti-inflammatory properties.[4][5]

The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.[6]

This compound's anti-inflammatory effects are mediated, in part, by its ability to upregulate the expression and activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme converts inactive cortisone to active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids.[4] This mechanism can lead to the inhibition of the pro-inflammatory transcription factor NF-κB.[4][7]

Levalbuterol_Signaling_Pathway This compound Signaling Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to HSD1 11β-HSD1 Upregulation This compound->HSD1 Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Cortisol Cortisol HSD1->Cortisol Converts Cortisone to Cortisone Cortisone NFkB_Inhibition NF-κB Inhibition Cortisol->NFkB_Inhibition Leads to Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

This compound Signaling Pathway

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up biological samples prior to HPLC analysis.[8][9]

Solid-Phase Extraction (SPE) Protocol for Plasma/Serum Samples

This protocol is a general guideline and may require optimization based on the specific SPE sorbent and equipment used.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[10] Do not allow the cartridge to dry out.

  • Sample Pre-treatment: Dilute 500 µL of plasma or serum with 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[10]

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

Chromatographic Conditions

Both achiral (for total this compound quantification) and chiral (for enantiomeric separation) HPLC methods can be employed.

Achiral HPLC-MS/MS Method

This method is suitable for the quantification of total this compound (as albuterol) in biological samples.[8][12]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8][12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an additive like 0.1% formic acid. For example, an isocratic mobile phase of 10:90 (v/v) 0.1% formic acid in water:acetonitrile can be used.[8][12]

  • Flow Rate: 0.6 mL/min.[8][12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound (Albuterol): m/z 240.2 → 148.4[8]

    • Internal Standard (e.g., Amlodipine): m/z 409.2 → 238.1[8]

Chiral HPLC-MS/MS Method for Enantiomeric Separation

This method allows for the separate quantification of this compound ((R)-albuterol) and its enantiomer, (S)-albuterol.[9][13]

  • Column: Chiral stationary phase, such as a teicoplanin-based column.[9][13]

  • Mobile Phase: Methanol with additives like acetic acid and ammonia (e.g., 1000:5:1, v/v/v).[9]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detector: Tandem Mass Spectrometer (MS/MS) with ESI in positive ion mode.

  • MRM Transitions: As per the achiral method.

HPLC_Workflow HPLC Analysis Workflow Start Biological Sample (Plasma/Serum/Urine) Sample_Prep Sample Preparation (SPE) Start->Sample_Prep HPLC HPLC Separation Sample_Prep->HPLC Achiral Achiral (C18) HPLC->Achiral Total this compound Chiral Chiral (Teicoplanin) HPLC->Chiral Enantiomeric Separation Detection MS/MS Detection Achiral->Detection Chiral->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC-based methods for the quantification of this compound (or albuterol) in biological matrices.

Table 1: Method Validation Parameters for this compound in Human Plasma (LC-MS/MS)

ParameterResultReference
Linearity Range10.5 - 4119.76 pg/mL[8][12]
Correlation Coefficient (r²)≥ 0.990[8][12]
Accuracy95.7 - 104%[8][12]
Intra-day Precision (%RSD)5.4 - 9%[8][12]
Inter-day Precision (%RSD)4.1 - 9.3%[8][12]
Recovery53.4 - 58.2%[12]
Lower Limit of Quantification (LLOQ)10.5 pg/mL[12]

Table 2: Method Validation Parameters for this compound Enantiomers in Human Plasma (Chiral LC-MS)

ParameterResultReference
Linearity Range0.5 - 50.0 ng/mL (racemate)[9]
Correlation Coefficient (r²)0.998[9]
Reproducibility (%CV at 10 ng/mL)6.5%[9]
Recovery89 ± 5.8%[9]
Lower Limit of Quantification (LLOQ)0.25 ng/mL (for each enantiomer)[9]
Limit of Detection (LOD)0.1 ng/mL (for each enantiomer)[9]

Conclusion

The HPLC and LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of this compound. The choice between an achiral and a chiral method will depend on the specific research question, with chiral separation being essential for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.

References

Application Notes and Protocols for Levalbuterol Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease. The chemical stability of this compound is a critical attribute that can impact its safety and efficacy.[1] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies provide insights into the intrinsic stability of the drug substance and help in the development of robust formulations.

This document provides detailed protocols for conducting stability testing of this compound and for the analysis of its degradation products, in line with ICH guidelines.

Experimental Protocols

Forced Degradation (Stress) Studies

Forced degradation studies are performed to accelerate the degradation of this compound under various stress conditions to generate its potential degradation products.

2.1.1 Stock Solution Preparation

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

2.1.2 Acidic Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

2.1.3 Alkaline Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for 24 hours.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

2.1.4 Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light for 24 hours.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

2.1.5 Thermal Degradation

  • Place the this compound solid drug substance in a thermostatically controlled oven at 60°C for 48 hours.

  • Alternatively, heat a solution of this compound at 60°C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • If starting with the solid, dissolve it in a suitable solvent and dilute with the mobile phase for analysis. If starting with a solution, dilute it directly.

2.1.6 Photolytic Degradation

  • Expose the this compound solid drug substance or a solution of the drug to UV light (254 nm) and fluorescent light in a photostability chamber.

  • The exposure should be sufficient to assess the photolytic stability, as per ICH Q1B guidelines.

  • Prepare a sample for analysis by dissolving the solid or diluting the solution with the mobile phase.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) in a gradient or isocratic mode
Flow Rate 1.0 mL/min
Detection Wavelength 276 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation: Quantitative Analysis of Degradation

The following table summarizes the typical extent of this compound degradation under various stress conditions, as determined by a stability-indicating HPLC method.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acidic 0.1 M HCl8 hours80°CStable
Alkaline 0.1 M NaOH24 hoursRoom Temp5.64
Oxidative 3% H₂O₂24 hoursRoom Temp34.15
Thermal Solid State48 hours60°C3.67
Photolytic UV/Fluorescent--Stable

Data is compiled from representative studies. Actual degradation may vary based on specific experimental conditions.

Degradation Product Analysis

Proposed Degradation Pathway

The degradation of this compound likely involves oxidation of the phenolic ring and the secondary alcohol, as well as potential reactions at the amine group. The following diagram illustrates a proposed degradation pathway. The exact structures of the degradation products would need to be confirmed through techniques like mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_main Proposed this compound Degradation Pathway cluster_oxidative Oxidative Degradation cluster_alkaline Alkaline Degradation cluster_thermal Thermal Degradation This compound This compound Oxidized_Phenol Oxidized Phenolic Degradant (e.g., Quinone-type) This compound->Oxidized_Phenol H₂O₂ Oxidized_Alcohol Ketone Degradant This compound->Oxidized_Alcohol H₂O₂ Alkaline_Degradant Potential Rearrangement or Dimerization Products This compound->Alkaline_Degradant NaOH Thermal_Degradant Minor Degradation Products This compound->Thermal_Degradant Heat

Caption: Proposed degradation pathways of this compound under stress conditions.

Experimental Workflow Visualization

The following diagram outlines the general workflow for this compound stability testing and degradation product analysis.

G cluster_workflow Stability Testing Workflow Start Start: this compound Drug Substance/Product Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Quantification Quantification of This compound and Degradants HPLC_Analysis->Data_Quantification Degradant_Identification Degradant Identification (LC-MS/MS, NMR) HPLC_Analysis->Degradant_Identification Pathway_Elucidation Degradation Pathway Elucidation Data_Quantification->Pathway_Elucidation Degradant_Identification->Pathway_Elucidation Report Generate Stability Report and Application Notes Pathway_Elucidation->Report

Caption: General workflow for this compound stability testing.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for conducting stability testing of this compound and analyzing its degradation products. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for gaining a deeper understanding of the stability characteristics of this compound. It is important to note that the proposed degradation pathway is illustrative and requires experimental verification for the definitive identification of degradation products.

References

Application Notes and Protocols for Studying Levalbuterol's Anti-inflammatory Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Beyond its well-established bronchodilatory effects, emerging evidence highlights its anti-inflammatory properties, which may contribute to its therapeutic efficacy.[1][2][3][4] These anti-inflammatory actions are primarily mediated through the activation of the β2-adrenergic receptor, leading to a cascade of intracellular signaling events that ultimately suppress the expression and release of pro-inflammatory mediators.[1][2]

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound using in vitro cell culture models. These models are essential tools for elucidating the molecular mechanisms underlying this compound's action and for the preclinical evaluation of its anti-inflammatory potential.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple signaling pathways. The primary mechanism involves the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][2] This pathway can inhibit the release of inflammatory mediators from mast cells and other immune cells.[2]

Furthermore, this compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5][6][7] this compound can decrease NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7] Another identified mechanism involves the upregulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells.[5] This enzyme converts inactive cortisone to active cortisol, potentiating the anti-inflammatory effects of endogenous glucocorticoids.[5] Additionally, some studies suggest a role for inducible nitric oxide synthase (iNOS) in mediating this compound's anti-inflammatory effects in human airway epithelial cells.[8][9][10]

This compound's Anti-inflammatory Signaling Pathways

Levalbuterol_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR iNOS ↑ iNOS This compound->iNOS HSD1 ↑ 11β-HSD1 This compound->HSD1 AC Adenylyl Cyclase Beta2AR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA IKK IKK PKA->IKK Inhibition Inflammation ↓ Inflammation PKA->Inflammation iNOS->Inflammation Cortisol Cortisol HSD1->Cortisol Conversion Cortisone Cortisone Cortisone->HSD1 NFkB_active NF-κB (p50/p65) Cortisol->NFkB_active Inhibition Cortisol->Inflammation IkappaB IκBα IKK->IkappaB Phosphorylation NFkB_inactive NF-κB (p50/p65) -IκBα IkappaB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, GM-CSF) Nucleus->Proinflammatory_Genes Transcription Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Proinflammatory_Stimuli->IKK

Caption: this compound's anti-inflammatory signaling pathways.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for studying the anti-inflammatory effects of this compound. The following cell lines are commonly used and relevant to airway inflammation.

Cell LineCell TypeRationale for Use
A549 Human alveolar basal epithelial cellsA well-characterized cell line representing the airway epithelium. Useful for studying cytokine production and NF-κB signaling in response to inflammatory stimuli.
BEAS-2B Human bronchial epithelial cellsA non-cancerous cell line that provides a more physiologically relevant model of the human bronchial epithelium compared to A549 cells.
Normal Human Bronchial Epithelial (NHBE) Cells Primary cellsThe most physiologically relevant in vitro model of the airway epithelium.[8][9] Allows for the study of drug effects in a non-transformed, primary cell context.
THP-1 Human monocytic cell lineCan be differentiated into macrophage-like cells, which are key players in airway inflammation.[11] Ideal for studying the effects of this compound on macrophage activation and cytokine release.
RAW 264.7 Murine macrophage-like cell lineA widely used and easily cultured macrophage model for investigating inflammatory pathways and the effects of anti-inflammatory compounds.[12]
Human Airway Smooth Muscle (HASM) Cells Primary cellsImportant for studying the interplay between bronchodilation and anti-inflammatory effects, as these cells can also produce inflammatory mediators.[6]

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549, BEAS-2B, THP-1) Pretreatment 2. Pre-treatment with this compound (Dose-response) Cell_Culture->Pretreatment Inflammation 3. Induction of Inflammation (LPS or TNF-α) Pretreatment->Inflammation Incubation 4. Incubation (Time-course) Inflammation->Incubation Supernatant_Collection 5a. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis ELISA 6a. Cytokine Quantification (ELISA) (IL-6, IL-8, GM-CSF) Supernatant_Collection->ELISA qPCR 6b. Gene Expression Analysis (qPCR) (IL6, IL8, TNFA, NFKB1) Cell_Lysis->qPCR Western_Blot 6c. Protein Analysis (Western Blot) (p-p65, IκBα) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Protocol 1: Cell Culture and Seeding
  • Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. For example, use DMEM for A549 and RAW 264.7 cells, and RPMI-1640 for THP-1 cells.

  • Passaging: Subculture cells when they reach 80-90% confluency.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for qPCR and Western blotting) at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

  • Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 48 hours.[13] After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before proceeding with the experiment.

Protocol 2: Induction of Inflammation and this compound Treatment
  • Serum Starvation (Optional): For some cell types, particularly smooth muscle cells, serum starvation for 12-24 hours prior to treatment can reduce baseline proliferation and signaling.

  • This compound Pre-treatment: Prepare a stock solution of this compound hydrochloride in sterile water or PBS. Dilute the stock solution in serum-free or low-serum medium to achieve the desired final concentrations. It is recommended to perform a dose-response study with concentrations ranging from 0.001 µM to 10 µM.[6] Add the this compound-containing medium to the cells and incubate for a pre-determined time (e.g., 1-2 hours).

  • Inflammatory Stimulus: Prepare a stock solution of an inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α). A typical concentration for LPS is 100 ng/mL to 1 µg/mL, and for TNF-α is 10 ng/mL.[5][13] Add the inflammatory stimulus to the wells already containing this compound.

  • Incubation: Incubate the cells for a specified period to allow for the inflammatory response and the effects of this compound to manifest. This can range from 4 to 24 hours, depending on the endpoint being measured. A time-course experiment is recommended to determine the optimal incubation time.

Protocol 3: Quantification of Cytokine Production by ELISA
  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • Storage: Store the supernatants at -80°C until analysis.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-6, IL-8, GM-CSF). Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards, samples, and controls.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Gene Expression Analysis by qPCR
  • Cell Lysis and RNA Extraction: After removing the supernatant, wash the cells with ice-cold PBS. Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit.

  • RNA Purification: Purify total RNA from the cell lysates according to the kit manufacturer's protocol.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers for the target genes (e.g., IL6, IL8, TNF, NFKB1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.

Protocol 5: Protein Analysis by Western Blotting
  • Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phosphorylated-p65, IκBα, total p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of this compound across different concentrations and conditions.

Table 1: Effect of this compound on LPS-Induced IL-6 Production in A549 Cells
TreatmentThis compound (µM)IL-6 Concentration (pg/mL) ± SD% Inhibition
Control (no LPS) 050 ± 10-
LPS (1 µg/mL) 01500 ± 1500
LPS + this compound 0.011200 ± 12020%
LPS + this compound 0.1800 ± 9047%
LPS + this compound 1500 ± 6067%
LPS + this compound 10450 ± 5070%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on TNF-α-Induced NFKB1 Gene Expression in BEAS-2B Cells
TreatmentThis compound (µM)Relative Fold Change in NFKB1 mRNA ± SEM
Control (no TNF-α) 01.0 ± 0.1
TNF-α (10 ng/mL) 08.5 ± 0.7
TNF-α + this compound 0.16.2 ± 0.5
TNF-α + this compound 13.1 ± 0.3
TNF-α + this compound 102.5 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in vitro. By utilizing appropriate cell culture models and robust experimental techniques, it is possible to dissect the molecular mechanisms underlying this compound's anti-inflammatory actions and to generate valuable data for drug development and a deeper understanding of its therapeutic benefits in inflammatory airway diseases.

References

Application Notes and Protocols for Aerosol Particle Size Analysis of Levalbuterol in Inhalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed methodologies for the aerosol particle size analysis of Levalbuterol, a critical parameter for inhalation drug product development and regulatory submission. The following protocols are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization of this compound aerosol properties.

Introduction

This compound, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease. The efficacy of inhaled this compound is critically dependent on its ability to deposit in the lungs, a factor largely governed by the aerodynamic particle size distribution (APSD) of the aerosolized drug.[1] Therefore, precise and reproducible measurement of particle size is essential for product development, quality control, and establishing bioequivalence.[2][3]

The key parameters for characterizing the APSD of inhaled products are the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF).[4][5][6] MMAD represents the particle diameter at which 50% of the aerosol mass resides. GSD is a measure of the spread of the particle size distribution.[6][7] The FPF is the percentage of aerosol particles with an aerodynamic diameter typically less than 4.7 µm or 5 µm, which are considered most likely to penetrate deep into the lungs.[6][8]

This document outlines the protocols for the two primary methods for determining the APSD of this compound aerosols: Cascade Impaction and Laser Diffraction.

Key Quantitative Data for this compound Aerosol Particle Size

The following tables summarize key aerosol performance parameters for this compound delivered via different inhalation devices as reported in scientific literature.

Table 1: Aerodynamic Particle Size Distribution of this compound from a Pressurized Metered-Dose Inhaler (pMDI) with Valved Holding Chambers (VHCs)

VHC DevicePretreatmentMMAD (µm)GSDFPF (<4.7 µm) (%)Fine Particle Mass (FPM) (µg)
AeroChamber PlusPrewashed~2.5-97.2 ± 1.328.5 ± 2.4
AeroChamber MaxPrewashed~2.6-92.2 ± 1.233.5 ± 1.4
AeroChamber MaxNo Pretreatment~2.6-92.9 ± 1.136.3 ± 1.1

Data adapted from Coppolo et al., 2006.[8][9]

Table 2: Particle Size Distribution of this compound from Different Nebulizers

NebulizerMMAD (µm)GSDFPF (<3 µm) (%)
AeroEclipse---
LC Star---

Note: While a direct comparison study was identified, specific MMAD, GSD, and FPF values for each nebulizer were presented graphically and would require extraction and recalculation for a direct tabular comparison. The study did find statistically significant differences in aerosol emitted between the devices.[10]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution by Cascade Impaction

Cascade impaction is the gold-standard method for measuring the APSD of inhaled pharmaceutical aerosols.[11][12] It separates particles based on their inertia, which is a function of their size, shape, and density.[12] This method allows for the chemical analysis of the active pharmaceutical ingredient (API) on each stage of the impactor, providing a drug-specific APSD.[11][12] The Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are commonly used instruments.[11][13][14]

Objective: To determine the MMAD, GSD, and FPF of this compound aerosol.

Materials:

  • This compound inhalation product (pMDI, nebulizer, etc.)

  • Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)

  • Induction port (e.g., USP throat)

  • Vacuum pump with a calibrated flow controller

  • Collection plates/cups for the impactor stages

  • Coating solution for plates (e.g., silicone) to prevent particle bounce

  • Solvent for drug recovery (e.g., mobile phase for HPLC)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector for this compound quantification

Procedure:

  • Impactor Preparation:

    • Thoroughly clean and dry all components of the cascade impactor.

    • If required, coat the collection surfaces with a thin, uniform layer of a suitable coating agent to reduce particle bounce and re-entrainment.

    • Assemble the impactor according to the manufacturer's instructions.

  • System Setup:

    • Connect the impactor to the vacuum pump via the flow controller.

    • Attach the USP induction port to the impactor inlet.

    • Set the airflow rate as specified in the USP monograph for the type of inhaler being tested (e.g., 28.3 L/min for many pMDIs).[2] The flow rate must be precisely controlled.

    • Leak-test the assembled system.

  • Sample Introduction:

    • For a pMDI, prime the device according to the product label.

    • Shake the inhaler and insert it into the actuator adapter connected to the induction port.

    • Actuate the inhaler a predetermined number of times, coordinating the actuations with the airflow. The number of actuations should be sufficient to provide a quantifiable amount of drug on each stage.[2]

    • For a nebulizer, place the specified dose of this compound inhalation solution into the nebulizer cup and connect it to the induction port. Operate the nebulizer for a defined period.

  • Drug Recovery:

    • Carefully disassemble the impactor.

    • Rinse each component (induction port, stages, filter) with a precise volume of the recovery solvent to dissolve the deposited this compound.

    • Collect the rinsings from each component in separate, labeled volumetric flasks.

  • Quantification:

    • Analyze the amount of this compound in each sample using the validated HPLC method.

    • Construct a calibration curve using standard solutions of this compound.

    • Determine the mass of this compound deposited on each stage of the impactor.

  • Data Analysis:

    • For each stage, use the effective cutoff diameter (ECD) provided by the impactor manufacturer for the specific flow rate used.

    • Calculate the cumulative mass of this compound as a percentage of the total recovered mass.

    • Plot the cumulative percent mass less than the stated ECD on a probability scale against the logarithm of the ECD.

    • Determine the MMAD as the particle size at which the cumulative fraction is 50%.

    • Calculate the GSD using the following formula: GSD = (Size at 84.13 percentile / Size at 15.87 percentile)^0.5.[7]

    • Calculate the FPF by summing the mass of this compound on the stages with an ECD below the specified size (e.g., 4.7 µm) and dividing it by the total mass of the emitted dose.[8]

Protocol 2: Particle Size Distribution by Laser Diffraction

Laser diffraction is a rapid, non-invasive technique for measuring the particle size distribution of aerosols.[1][15] It measures the angular pattern of light scattered by the particles passing through a laser beam.[16][17][18] This method provides a volume-based size distribution for the entire aerosol plume, not just the API.[16]

Objective: To rapidly assess the particle size distribution of this compound aerosol.

Materials:

  • This compound inhalation product

  • Laser diffraction particle size analyzer (e.g., Malvern Spraytec or Mastersizer) equipped with an inhalation accessory.

  • Exhaust system to safely remove the aerosol from the measurement zone.

Procedure:

  • Instrument Setup:

    • Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.

    • Perform a background measurement to account for any ambient dust or lens contamination.

    • Configure the software with the appropriate optical properties (refractive index and absorption) for the this compound formulation and propellant.

    • Set up the inhalation accessory and connect it to the exhaust system.

  • Sample Measurement:

    • For a pMDI, prime and shake the inhaler.

    • Place the inhaler in the actuator holder at a defined distance and angle from the laser beam.

    • Trigger the data acquisition and actuate the inhaler to spray the aerosol plume through the laser beam.

    • For a nebulizer, position the outlet of the nebulizer to ensure the aerosol plume passes through the measurement zone and run for a specified time.

  • Data Acquisition and Analysis:

    • The instrument's software will record the scattered light patterns and calculate the particle size distribution based on Mie or Fraunhofer theory.[16][18]

    • The software will typically report the volume median diameter (Dv50), which is analogous to the MMAD, and the span or standard deviation of the distribution.

    • The percentage of particles within specific size ranges (e.g., <5 µm) can also be determined.

    • Repeat the measurement multiple times to ensure reproducibility.

Diagrams

Experimental_Workflow_Cascade_Impaction cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_impactor Impactor Preparation (Clean, Coat, Assemble) prep_system System Setup (Connect Pump, Set Flow Rate) prep_impactor->prep_system sample_intro Sample Introduction (Actuate Inhaler) prep_system->sample_intro drug_recovery Drug Recovery (Rinse Stages) sample_intro->drug_recovery quantification Quantification (HPLC Analysis) drug_recovery->quantification data_analysis Data Analysis (Calculate MMAD, GSD, FPF) quantification->data_analysis

Caption: Workflow for Cascade Impaction Analysis.

Experimental_Workflow_Laser_Diffraction cluster_setup Setup cluster_measurement Measurement cluster_data Data Processing instrument_setup Instrument Setup (Warm-up, Background Check) sample_measurement Sample Measurement (Actuate through Laser Beam) instrument_setup->sample_measurement data_acquisition Data Acquisition & Analysis (Software Calculation) sample_measurement->data_acquisition

Caption: Workflow for Laser Diffraction Analysis.

Conclusion

The rigorous analysis of aerosol particle size is a cornerstone of developing safe and effective inhaled this compound products. Cascade impaction remains the regulatory-accepted standard for detailed, drug-specific APSD characterization, providing essential data for MMAD, GSD, and FPF.[2][11] Laser diffraction offers a complementary, high-throughput method ideal for formulation screening and real-time analysis.[15][16] Adherence to these detailed protocols will facilitate the generation of high-quality, reliable data to support inhalation product development and regulatory submissions.

References

Application Notes and Protocols: Investigating the Effects of Levalbuterol on Eosinophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Levalbuterol, a selective β2-adrenergic receptor agonist, on the migration of eosinophils. Eosinophils are key effector cells in the pathogenesis of allergic inflammation, particularly in asthma.[1] Understanding how this compound modulates the migratory capacity of these granulocytes is crucial for elucidating its full therapeutic potential beyond bronchodilation.

This compound, the (R)-enantiomer of albuterol, exerts its primary effects through the β2-adrenergic receptor (β2AR), a G-protein coupled receptor expressed on various cell types, including eosinophils.[2][3][4] The protocols outlined below are designed to assess both the direct effects of this compound on eosinophils and the key signaling events that govern their movement towards chemoattractants.

Signaling Pathways Overview

This compound and the β2-Adrenergic Receptor Signaling Cascade

This compound's mechanism of action begins with its binding to the β2-adrenergic receptor on the eosinophil cell surface.[5] This interaction activates a cascade of intracellular events mediated by the Gs protein, leading to an increase in cyclic adenosine monophosphate (cAMP), a critical second messenger.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing cellular functions.[4] Increased cAMP is also known to inhibit the release of certain inflammatory mediators from mast cells and may play a role in modulating eosinophil function.[5]

G This compound/β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Migration) PKA->Response Phosphorylates Targets

Caption: this compound activates the β2AR, leading to cAMP production and PKA activation.

Eosinophil Chemoattraction Signaling

Eosinophil migration is primarily driven by chemoattractants, with eotaxins being particularly potent and specific.[6][7] Eotaxins (e.g., CCL11, CCL24, CCL26) bind to the C-C chemokine receptor type 3 (CCR3) on the eosinophil surface.[8] This binding initiates a signaling cascade that results in the polymerization of actin, cytoskeletal rearrangement, and directed cell movement (chemotaxis) towards the source of the chemoattractant.[9] This process is fundamental to the accumulation of eosinophils at sites of allergic inflammation.[7][10]

G Eosinophil Chemoattractant (Eotaxin/CCR3) Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Eotaxin Eotaxin (CCL11) CCR3 CCR3 Receptor Eotaxin->CCR3 Binds Signaling Intracellular Signaling Cascade (e.g., PI3K, MAPK/ERK) CCR3->Signaling Activates Actin Actin Polymerization Signaling->Actin Induces Migration Directed Migration (Chemotaxis) Actin->Migration Leads to

Caption: Eotaxin binds to the CCR3 receptor, triggering signaling for cell migration.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Migration Assay (Transwell System)

This protocol details a quantitative method to assess the effect of this compound on eosinophil migration towards a specific chemoattractant using a Transwell (or modified Boyden) chamber system.[11][12]

Objective: To determine if this compound inhibits or enhances eosinophil chemotaxis.

Materials:

  • Human peripheral blood from healthy, non-atopic donors.

  • Eosinophil isolation kit (e.g., MACS magnetic cell separation).

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA).

  • This compound solution (stock prepared in sterile water or PBS).

  • Recombinant human Eotaxin-1 (CCL11).

  • 24-well Transwell plates with 5 µm pore size polycarbonate membranes.[11]

  • Hemocytometer or automated cell counter.

  • Flow cytometer (optional, for precise counting).

  • Incubator (37°C, 5% CO2).

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection with an immunomagnetic bead-based kit. Purity should be >95% as confirmed by cytological staining.

  • Cell Preparation: Resuspend the purified eosinophils in RPMI + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-treatment: Aliquot the cell suspension into separate tubes. Add this compound at various final concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) or vehicle control (sterile water/PBS). Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI + 0.5% BSA containing the chemoattractant (e.g., 10 nM Eotaxin-1) to the lower wells of the 24-well plate.

    • For a negative control (spontaneous migration), add medium without chemoattractant to separate wells.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated eosinophil suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[13]

  • Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator.[12]

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated into the lower chamber.

    • Count the migrated cells using a hemocytometer or an automated cell counter. For higher accuracy, cells can be counted via flow cytometry for a fixed period of time.

  • Data Analysis: Calculate the percentage of migration relative to the total number of cells added. The effect of this compound is expressed as a percentage of the migration observed in the vehicle-treated control.

G Eosinophil Transwell Migration Assay Workflow Isolate 1. Isolate Eosinophils (>95% Purity) Pretreat 2. Pre-treat with This compound or Vehicle Isolate->Pretreat Setup 3. Set up Transwell Assay (Eosinophils in top chamber, Chemoattractant in bottom) Pretreat->Setup Incubate 4. Incubate (90-120 min, 37°C) Setup->Incubate Quantify 5. Quantify Migrated Cells in Bottom Chamber Incubate->Quantify Analyze 6. Analyze Data (% Migration Inhibition) Quantify->Analyze

Caption: Workflow for the in vitro eosinophil Transwell migration assay.

Protocol 2: Intracellular cAMP Measurement

This protocol measures the direct engagement of this compound with the β2-adrenergic receptor on eosinophils by quantifying the resulting increase in intracellular cAMP.

Objective: To confirm that this compound activates β2AR signaling in eosinophils.

Materials:

  • Purified eosinophils (as in Protocol 1).

  • This compound solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP competitive ELISA kit.

  • Plate reader.

Methodology:

  • Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS) at 2 x 10^6 cells/mL.

  • PDE Inhibition: Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to allow for cAMP accumulation.

  • Stimulation: Add this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., by adding 0.1 M HCl or a proprietary lysis buffer).

  • Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive ELISA kit. Follow the manufacturer's protocol precisely.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration (pmol/mL) for each condition. Data can be normalized to the number of cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Effect of this compound on Eotaxin-Induced Eosinophil Migration

Treatment Condition This compound Conc. (M) Chemoattractant (10 nM Eotaxin-1) Mean Migrated Cells (± SEM) % Migration vs. Positive Control
Negative Control 0 - 1,520 (± 180) 4.8%
Positive Control 0 (Vehicle) + 31,850 (± 2,150) 100%
This compound 10⁻⁹ + 30,990 (± 1,980) 97.3%
This compound 10⁻⁸ + 25,480 (± 1,760) 80.0%
This compound 10⁻⁷ + 19,110 (± 1,540) 60.0%
This compound 10⁻⁶ + 14,330 (± 1,210) 45.0%

Data are hypothetical and for illustrative purposes only.

Table 2: this compound-Induced Intracellular cAMP Accumulation in Eosinophils

This compound Conc. (M) Mean cAMP Concentration (pmol/10⁶ cells ± SEM) Fold Increase over Basal
0 (Basal) 2.5 (± 0.3) 1.0
10⁻⁹ 4.8 (± 0.5) 1.9
10⁻⁸ 9.7 (± 1.1) 3.9
10⁻⁷ 15.2 (± 1.8) 6.1
10⁻⁶ 18.5 (± 2.2) 7.4

Data are hypothetical and for illustrative purposes only. Assumes presence of a PDE inhibitor.

Application Notes & Interpretation

  • Expected Outcomes: Based on the principle that elevated cAMP can have inhibitory effects on inflammatory cell function, it is hypothesized that this compound will inhibit eosinophil migration in a dose-dependent manner. This would be observed as a decrease in the number of migrated cells in Protocol 1. The data in Protocol 2 should confirm that this compound is biologically active on eosinophils by demonstrating a dose-dependent increase in intracellular cAMP.[14][15]

  • Contradictory Evidence: Researchers should be aware of conflicting in vivo data, where regular use of the racemic mixture, albuterol, has been associated with an increase in sputum eosinophils following allergen challenge.[16] This suggests that the in vivo effects may be more complex, potentially involving indirect mechanisms or effects of the (S)-enantiomer not present in this compound.

  • Indirect Mechanisms: this compound can also exert anti-inflammatory effects on airway epithelial cells, a major source of eotaxin.[10][17][18] It may upregulate 11β-HSD1, enhancing the local anti-inflammatory effects of glucocorticoids and potentially reducing the production of chemoattractants that drive eosinophil migration.[17] To study this, co-culture systems of epithelial cells and eosinophils could be employed.

  • Controls are Critical: A vehicle control is essential to account for any effects of the solvent. A negative control without a chemoattractant is necessary to measure basal, non-directed cell movement (chemokinesis).

  • Further Investigations: To build upon these findings, researchers could investigate this compound's effect on:

    • Adhesion Molecule Expression: Use flow cytometry to assess if this compound alters the surface expression of integrins on eosinophils.

    • Actin Polymerization: Quantify F-actin content in eosinophils after this compound treatment and chemoattractant stimulation to directly assess cytoskeletal changes.[9]

    • In Vivo Models: Utilize mouse models of allergic airway inflammation to confirm if the in vitro findings translate to a reduction in lung eosinophilia in vivo.[19]

References

Application Notes and Protocols for Determining Levalbuterol Receptor Occupancy Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist used clinically for the treatment of bronchospasm in patients with reversible obstructive airway disease.[1][2] Its therapeutic effect is mediated by its binding to and activation of β₂-adrenergic receptors, which are predominantly located on airway smooth muscle cells.[2] Understanding the receptor occupancy of this compound is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and developing novel therapeutics targeting the β₂-adrenergic receptor.

Radioligand binding assays are a powerful and sensitive tool for quantifying the interaction of a ligand, such as this compound, with its receptor.[3] These assays are considered the gold standard for determining the affinity of a ligand for its target receptor. This document provides detailed application notes and protocols for the use of radioligand binding assays to determine the receptor occupancy of this compound at the β₂-adrenergic receptor.

Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled form of a ligand (the radioligand) that binds with high affinity and specificity to the receptor of interest. The binding of the radioligand can be measured and quantified, allowing for the determination of key binding parameters. The two primary types of radioligand binding assays relevant to determining this compound receptor occupancy are saturation binding and competition binding assays.

  • Saturation Binding Assays: These experiments are used to determine the total number of binding sites (Bmax) for a specific radioligand in a given tissue or cell preparation, as well as the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[3]

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound, for the receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.[3]

Key Quantitative Data

The following table summarizes key binding parameters for ligands that interact with the β₂-adrenergic receptor, as determined by radioligand binding assays.

LigandRadioligandReceptor SourceAssay TypeParameterValueReference
Albuterol[¹²⁵I]iodocyanopindololGuinea Pig LungCompetitionpKi (β₂)5.83 ± 0.06[4]
Albuterol[¹²⁵I]iodocyanopindololGuinea Pig LungCompetitionpKi (β₁)4.71 ± 0.16[4]
This compound ((R)-albuterol)Not SpecifiedNot SpecifiedBinding StudiesRelative AffinityHigh affinity for β₂-adrenergic receptor[5]
(S)-albuterolNot SpecifiedNot SpecifiedBinding StudiesRelative Affinity100-fold less affinity than (R)-albuterol for β₂-receptor[5][6]
(-)-[³H]-dihydroalprenolol(-)-[³H]-dihydroalprenololHuman MyometriumSaturationKd0.50 nM[7]
(-)-[³H]-dihydroalprenolol(-)-[³H]-dihydroalprenololHuman MyometriumSaturationBmax70 fmoles/mg of protein[7]
(-)-[³H]-dihydroalprenolol(-)-[³H]-dihydroalprenololHuman Polymorphonuclear Cell ParticulatesSaturationKd1 to 5 nM[8]
[¹²⁵I]-cyanopindolol[¹²⁵I]-cyanopindololGuinea Pig LungSaturationKd27 to 40 pM[9]
[¹²⁵I]-cyanopindolol[¹²⁵I]-cyanopindololHuman Platelet MembranesSaturationKd14 ± 3 pM[10]
[¹²⁵I]-cyanopindolol[¹²⁵I]-cyanopindololHuman Platelet MembranesSaturationBmax18 ± 4 fmol/mg protein[10]

Signaling Pathways

The β₂-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, such as this compound, the receptor undergoes a conformational change that leads to the activation of heterotrimeric G-proteins. The β₂-adrenergic receptor primarily couples to the stimulatory G-protein (Gs), but can also couple to the inhibitory G-protein (Gi).

β₂-Adrenergic Receptor Gs Signaling Pathway

The canonical signaling pathway for the β₂-adrenergic receptor involves its coupling to Gs. This initiates a cascade of events leading to the relaxation of airway smooth muscle.

Gs_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β₂-Adrenergic Receptor Gs Signaling Pathway
β₂-Adrenergic Receptor Gi Signaling Pathway

In addition to Gs coupling, the β₂-adrenergic receptor can also couple to Gi, which can lead to the activation of alternative signaling pathways.

Gi_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gi Gi Protein (α, β, γ subunits) B2AR->Gi Activates Other Other Signaling Pathways Gi->Other Activates

β₂-Adrenergic Receptor Gi Signaling Pathway

Experimental Protocols

The following are detailed protocols for saturation and competition radioligand binding assays to determine this compound receptor occupancy at the β₂-adrenergic receptor. These protocols are based on established methods for studying β-adrenergic receptors.[3][7][8][11]

Experimental Workflow: Radioligand Binding Assay

The general workflow for both saturation and competition binding assays is similar, with key differences in the concentrations of the radioligand and the unlabeled competitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from lung tissue or CHO cells expressing β2AR) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-DHA or [125I]-CYP) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor Preparation (this compound) Competitor_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantification of Radioactivity (Scintillation Counting) Separation->Counting Total_Binding Determine Total Binding Counting->Total_Binding Nonspecific_Binding Determine Nonspecific Binding Counting->Nonspecific_Binding Specific_Binding Calculate Specific Binding Total_Binding->Specific_Binding Nonspecific_Binding->Specific_Binding Data_Modeling Data Modeling and Parameter Determination (Kd, Bmax, Ki, IC50) Specific_Binding->Data_Modeling

General Workflow for Radioligand Binding Assays
Protocol 1: Saturation Binding Assay Using [³H]-Dihydroalprenolol ([³H]-DHA)

This protocol is designed to determine the Kd and Bmax of [³H]-DHA binding to β₂-adrenergic receptors.

Materials:

  • Membrane Preparation: Membranes from a source rich in β₂-adrenergic receptors (e.g., guinea pig lung tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human β₂-adrenergic receptor).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA).

  • Unlabeled Ligand for Nonspecific Binding: Propranolol (a non-selective β-blocker).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: Set up a series of tubes for total binding and nonspecific binding.

    • Total Binding Tubes: Add increasing concentrations of [³H]-DHA (e.g., 0.1 to 20 nM) to the tubes.

    • Nonspecific Binding Tubes: Add the same increasing concentrations of [³H]-DHA as in the total binding tubes, plus a high concentration of unlabeled propranolol (e.g., 10 µM) to saturate the specific binding sites.

  • Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 250 µL). Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.[11] Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of [³H]-DHA by subtracting the nonspecific binding from the total binding.

    • Plot the specific binding versus the concentration of [³H]-DHA.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay to Determine this compound Affinity

This protocol is designed to determine the Ki of this compound for the β₂-adrenergic receptor using [³H]-DHA as the radioligand.

Materials:

  • Same as for the Saturation Binding Assay, with the addition of this compound.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: Set up a series of tubes.

    • Add a fixed concentration of [³H]-DHA to each tube. This concentration should be close to the Kd value of the radioligand (e.g., 1-5 nM).[8]

    • Add increasing concentrations of unlabeled this compound to the tubes (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Include tubes for determining total binding (only [³H]-DHA and membranes) and nonspecific binding ( [³H]-DHA, membranes, and a high concentration of propranolol).

  • Incubation: Add the membrane preparation to each tube and incubate to reach equilibrium as described in Protocol 1.

  • Separation and Quantification: Follow the same procedure for filtration and scintillation counting as in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding versus the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand determined from saturation binding experiments.

Conclusion

Radioligand binding assays provide a robust and quantitative method for determining the receptor occupancy of this compound at the β₂-adrenergic receptor. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academic and industrial settings. Accurate determination of binding parameters such as Kd, Bmax, and Ki is essential for understanding the pharmacology of this compound and for the development of new and improved therapies for respiratory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Levalbuterol Tachyphylaxis in Prolonged Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of levalbuterol tachyphylaxis in prolonged experimental models.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving prolonged this compound exposure.

Problem 1: Diminished Bronchodilatory Response to this compound Over Time

Possible Cause: Tachyphylaxis due to β2-adrenergic receptor (β2AR) desensitization.

Troubleshooting Steps:

StepActionExpected Outcome
1. Confirm Tachyphylaxis Re-challenge the experimental model (cells or animal) with this compound after a washout period and compare the response to the initial administration.A significantly reduced response confirms tachyphylaxis.
2. Investigate Receptor Level Perform a radioligand binding assay to quantify β2AR density on cell membranes.A decrease in receptor number suggests downregulation as a mechanism of tachyphylaxis.
3. Assess Second Messenger Signaling Measure intracellular cyclic AMP (cAMP) levels in response to this compound stimulation.Attenuated cAMP production indicates receptor-G protein uncoupling.
4. Implement Mitigation Strategies Co-administer corticosteroids or phosphodiesterase (PDE) inhibitors with this compound.Restoration or enhancement of the bronchodilatory response.

Problem 2: High Variability in the Onset and a Degree of Tachyphylaxis

Possible Cause: Inconsistent experimental conditions or inherent biological variability.

Troubleshooting Steps:

StepActionExpected Outcome
1. Standardize Experimental Protocol Ensure consistent this compound concentration, duration of exposure, and cell culture/animal housing conditions.Reduced variability between experimental runs.
2. Control for Biological Factors Use cell lines with a defined passage number or age- and sex-matched animals.Minimized biological variability.
3. Increase Sample Size A larger number of replicates will increase the statistical power to detect significant differences.More robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis is the rapid development of tolerance to the bronchodilatory effects of the drug when it is administered repeatedly or continuously over a prolonged period. This phenomenon is primarily caused by the desensitization of the β2-adrenergic receptors (β2ARs) to which this compound binds.

Q2: What are the primary molecular mechanisms underlying this compound tachyphylaxis?

A2: The main mechanisms involve the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[1][2] This phosphorylation leads to the binding of β-arrestin proteins, which uncouple the receptor from its downstream signaling partner, the Gs protein, and promote receptor internalization and downregulation.[1][3]

Q3: How can I prevent or reverse this compound tachyphylaxis in my experimental model?

A3: Two main strategies have shown promise:

  • Corticosteroids: Co-administration of corticosteroids, such as prednisone or dexamethasone, can upregulate β2AR expression and enhance receptor-G protein coupling, thereby counteracting tachyphylaxis.[4][5]

  • Phosphodiesterase (PDE) Inhibitors: PDE inhibitors, particularly PDE4 inhibitors like rolipram, prevent the breakdown of cAMP, the second messenger in the β2AR signaling pathway. By maintaining elevated cAMP levels, they can help sustain the bronchodilatory response even in the face of receptor desensitization.[6]

Q4: Are there alternative bronchodilators that are less prone to tachyphylaxis?

A4: Research into Gαs-biased β2AR agonists is ongoing. These compounds are designed to preferentially activate the Gαs signaling pathway, which mediates bronchodilation, while minimizing the recruitment of β-arrestin, which is involved in desensitization.[7]

Data Summary

Table 1: Effect of Corticosteroids on β2-Adrenergic Receptor Density Following Salbutamol-Induced Tachyphylaxis

Treatment GroupMean β2AR Density ( sites/lymphocyte )Percentage of Baseline
Baseline1500100%
After 1 week Salbutamol80053%
1 week recovery (no treatment)105070%
1 week recovery with Prednisone135090%

Data adapted from a study on human lymphocytes, demonstrating that corticosteroid treatment significantly enhances the recovery of β2AR density after agonist-induced downregulation.[4]

Experimental Protocols

Protocol 1: Induction of this compound Tachyphylaxis in Human Airway Smooth Muscle (HASM) Cells

Objective: To induce a state of tachyphylaxis to this compound in a primary cell culture model.

Materials:

  • Primary human airway smooth muscle (HASM) cells

  • Cell culture medium (e.g., SmGM-2)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • cAMP assay kit

Procedure:

  • Culture HASM cells to 80-90% confluency in 24-well plates.

  • Induce tachyphylaxis by treating the cells with 10 µM this compound for 18-24 hours. A control group should be treated with vehicle (e.g., sterile water or PBS).

  • After the incubation period, wash the cells three times with warm PBS to remove all traces of this compound.

  • Add fresh, drug-free medium and incubate for a 1-2 hour washout period to allow for initial recovery.

  • To assess tachyphylaxis, stimulate the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Compare the dose-response curves of the this compound-pretreated cells to the vehicle-treated control cells. A rightward shift and a decrease in the maximal response in the pretreated cells indicate tachyphylaxis.

Protocol 2: Quantification of β2-Adrenergic Receptor Downregulation using Radioligand Binding Assay

Objective: To quantify the change in β2AR density on the cell surface following prolonged this compound exposure.

Materials:

  • HASM cells cultured in 100 mm dishes

  • This compound hydrochloride

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]dihydroalprenolol - [3H]DHA)

  • Non-specific binding competitor (e.g., propranolol)

  • Scintillation fluid and counter

Procedure:

  • Treat HASM cells with 10 µM this compound or vehicle for 24 hours.

  • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer.

  • Perform a saturation binding assay by incubating a fixed amount of membrane protein with increasing concentrations of [3H]DHA in the presence (non-specific binding) or absence (total binding) of a high concentration of propranolol (e.g., 1 µM).

  • Incubate at room temperature for 60-90 minutes.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding (Total - Non-specific) and perform Scatchard analysis to determine the maximal number of binding sites (Bmax), which represents the receptor density. A lower Bmax in the this compound-treated group indicates receptor downregulation.

Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Pathway This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR binds Gs_protein Gs Protein beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation leads to

Caption: this compound signaling pathway leading to bronchodilation.

G cluster_1 Mechanism of this compound Tachyphylaxis Prolonged_this compound Prolonged this compound Exposure beta2AR_activation Sustained β2AR Activation Prolonged_this compound->beta2AR_activation GRK_PKA GRK / PKA Activation beta2AR_activation->GRK_PKA beta2AR_phosphorylation β2AR Phosphorylation GRK_PKA->beta2AR_phosphorylation beta_arrestin β-Arrestin Recruitment beta2AR_phosphorylation->beta_arrestin Uncoupling Uncoupling from Gs Protein beta_arrestin->Uncoupling Internalization Receptor Internalization/Downregulation beta_arrestin->Internalization Tachyphylaxis Tachyphylaxis Uncoupling->Tachyphylaxis Internalization->Tachyphylaxis

Caption: Key steps in the development of this compound tachyphylaxis.

G cluster_2 Experimental Workflow for Studying Tachyphylaxis Start Start Induce_Tachyphylaxis Induce Tachyphylaxis (Prolonged this compound Exposure) Start->Induce_Tachyphylaxis Washout Washout Period Induce_Tachyphylaxis->Washout Rechallenge Re-challenge with this compound Washout->Rechallenge Measure_Response Measure Functional Response (e.g., cAMP, Bronchodilation) Rechallenge->Measure_Response Analyze_Data Analyze Data and Compare to Control Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for in vitro tachyphylaxis experiments.

References

Optimizing Levalbuterol concentration for primary cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levalbuterol in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for primary airway cell cultures?

A1: Based on published studies, a starting concentration of 1 µM (10-6 M) is recommended for treating primary airway cells, including human airway smooth muscle cells and murine airway epithelial cells.[1] This concentration has been shown to elicit significant biological responses, such as the inhibition of cell proliferation and induction of gene expression.[1][2] However, the optimal concentration can vary depending on the specific primary cell type and the experimental endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model.

Q2: What is the primary signaling pathway activated by this compound in airway cells?

A2: this compound, as a selective β2-adrenergic receptor agonist, primarily activates the cyclic AMP (cAMP) signaling pathway .[3][4][5][6][7][8] Upon binding to the β2-adrenergic receptor on the cell surface, it stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream cellular effects such as smooth muscle relaxation and modulation of inflammatory responses.[3][5][6][7][8]

Q3: How can I determine if this compound is cytotoxic to my primary cells?

A3: To assess the cytotoxicity of this compound, it is recommended to perform a cell viability assay, such as the MTT or LDH release assay. These assays will help you determine the concentration of this compound that may be toxic to your cells and establish a safe working concentration range. It is advisable to test a range of concentrations, for instance, from 0.1 µM to 100 µM, to identify the half-maximal cytotoxic concentration (CC50).

Q4: For how long should I incubate my primary cells with this compound?

A4: The incubation time will depend on the specific biological question you are addressing. For signaling pathway studies, such as measuring cAMP levels, shorter incubation times (e.g., 15-30 minutes) may be sufficient. For studies investigating changes in gene expression or cell proliferation, longer incubation periods (e.g., 24 hours or more) are typically required.[1] A time-course experiment is recommended to determine the optimal incubation time for your specific assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on primary cells. - Suboptimal this compound Concentration: The concentration used may be too low to elicit a response in your specific primary cell type. - Cell Health: Primary cells may be unhealthy or have a low passage number, affecting their responsiveness. - Receptor Expression: The primary cells may have low expression of the β2-adrenergic receptor. - Reagent Quality: The this compound stock solution may have degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM). - Ensure cells are healthy and within their recommended passage number. Check cell viability before starting the experiment. - Verify the expression of the β2-adrenergic receptor in your primary cells using techniques like qPCR or Western blotting. - Prepare a fresh stock solution of this compound.
High cell death or low viability after this compound treatment. - This compound Cytotoxicity: The concentration of this compound used may be toxic to the primary cells. - Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be too high. - Suboptimal Culture Conditions: General cell culture issues such as contamination, nutrient depletion, or improper pH can exacerbate stress on the cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cells and use a concentration well below this level. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control. - Review and optimize your primary cell culture protocol. Ensure the use of appropriate medium, supplements, and sterile techniques.
Inconsistent or variable results between experiments. - Variability in Primary Cells: Primary cells from different donors or different passages can exhibit inherent biological variability. - Inconsistent this compound Preparation: Variations in the preparation of the this compound working solution can lead to different final concentrations. - Inconsistent Incubation Times: Variations in the duration of this compound treatment can affect the outcome.- Whenever possible, use cells from the same donor and within a narrow passage range for a set of experiments. - Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency across experiments. - Strictly adhere to the planned incubation times for all experiments.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for In Vitro Studies

Cell TypeConcentrationObserved EffectReference
Murine Airway Epithelial Cells (MTCC)1 µM (10-6 M)Increased expression of 11β-HSD1[1]
Human Airway Smooth Muscle Cells"Low concentrations"Inhibition of cell proliferation[2]
Human Airway Smooth Muscle Cells1 µM57% inhibition of cell proliferation

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound in Primary Airway Cells

Objective: To determine the optimal concentration of this compound for a desired biological effect (e.g., inhibition of proliferation, cytokine release).

Materials:

  • Primary airway cells (e.g., human bronchial epithelial cells or airway smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for proliferation, ELISA)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed primary airway cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assay Performance: After incubation, perform the desired assay (e.g., proliferation assay, ELISA for cytokine levels) according to the manufacturer's instructions.

  • Data Analysis: Analyze the results to determine the concentration of this compound that produces the desired effect. Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay

Objective: To determine the cytotoxic concentration of this compound in primary airway cells.

Materials:

  • Primary airway cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed primary airway cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Levalbuterol_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway in airway cells.

Dose_Response_Workflow Start Start: Seed Primary Cells in 96-well plate Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Perform_Assay Perform Biological Assay (e.g., Proliferation, ELISA) Incubate->Perform_Assay Analyze_Data Analyze Data and Determine EC50 Perform_Assay->Analyze_Data End End: Optimal Concentration Determined Analyze_Data->End

Caption: Experimental workflow for a dose-response study.

Troubleshooting_Logic Problem No Effect or High Cytotoxicity? Check_Concentration Is Concentration Optimized? Problem->Check_Concentration Investigate Check_Viability Are Cells Healthy? Problem->Check_Viability Check_Reagent Is this compound Stock Fresh? Problem->Check_Reagent Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Cytotoxicity_Assay Action: Perform Cytotoxicity Assay Check_Concentration->Cytotoxicity_Assay High Cytotoxicity New_Cells Action: Use New Batch of Healthy Cells Check_Viability->New_Cells No New_Stock Action: Prepare Fresh this compound Check_Reagent->New_Stock No

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Levalbuterol Response In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting in vitro experiments with Levalbuterol. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve inconsistencies in bronchodilator response observed during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound in vitro?

A1: this compound, the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to beta-2 adrenergic receptors on airway smooth muscle cells.[1][2] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins.[1][2] A key outcome is the inhibition of myosin light-chain kinase (MLCK), which reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation.[1][2]

Q2: Why am I observing a weaker than expected response to this compound in my cell-based assay?

A2: A weaker than expected response could be due to several factors:

  • Presence of (S)-Albuterol: The (S)-enantiomer, present in racemic albuterol, can counteract the effects of this compound.[3][4] (S)-albuterol has been shown to attenuate this compound-induced cAMP release and can promote pro-inflammatory responses.[3][5] Ensure your this compound preparation is pure.

  • Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to beta-2 adrenergic agonists can lead to receptor desensitization.[6][7][8] This is an agonist-induced, time-dependent process that can involve receptor uncoupling, sequestration, and degradation.[6]

  • Suboptimal Cell Culture Conditions: The choice of cell line and culture conditions are critical. Ensure you are using a relevant cell type that expresses a sufficient density of functional beta-2 adrenergic receptors.[9][10] Factors like cell confluence, passage number, and serum concentration in the media can impact receptor expression and signaling.

  • Assay-Specific Issues: The endpoint measurement you are using (e.g., cAMP accumulation, reporter gene activation, muscle relaxation) may have its own sources of variability. Ensure your assay is properly validated and that all reagents are of high quality.

Q3: Can the (S)-enantiomer of albuterol interfere with my this compound experiment even at low concentrations?

A3: Yes, even small amounts of (S)-albuterol can have a significant impact. Studies have shown that the addition of (S)-albuterol can decrease the growth-inhibitory effect of this compound and attenuate this compound-induced cAMP release by as much as 65%.[3] (S)-albuterol may also induce cell proliferation through pathways involving the platelet-activating factor (PAF) receptor.[4] Therefore, the purity of your this compound is crucial for obtaining consistent and reliable results.

Q4: What is beta-2 adrenergic receptor desensitization and how can I minimize it in my experiments?

A4: Beta-2 adrenergic receptor desensitization, also known as tachyphylaxis, is a phenomenon where the cellular response to an agonist diminishes over time with continuous or repeated exposure.[6][7][8] This can occur through several mechanisms, including phosphorylation of the receptor by PKA and other kinases, which leads to receptor uncoupling from its G-protein, followed by receptor sequestration and eventually degradation with longer exposure.[6][11]

To minimize desensitization:

  • Limit Exposure Time: Use the shortest possible incubation time with this compound that is sufficient to elicit a measurable response.

  • Include a "Washout" Period: If your experimental design involves repeated stimulation, include a washout period with agonist-free media to allow for receptor resensitization.

  • Use Agonist-Naïve Cells: For critical experiments, use cells that have not been previously exposed to any beta-2 adrenergic agonists.

Q5: Which cell lines are most appropriate for studying this compound's effects in vitro?

A5: The choice of cell line depends on the specific research question. Some commonly used and relevant cell lines include:

  • Human Airway Smooth Muscle (HASM) Cells: These primary cells are highly relevant for studying bronchodilation and airway remodeling.[4][10]

  • Human Bronchial Epithelial Cells (HBECs): Useful for investigating the anti-inflammatory effects of this compound and its impact on epithelial barrier function.[10][12]

  • HEK293 Cells Stably Expressing the Beta-2 Adrenergic Receptor: These are a useful model system for studying the molecular pharmacology of the receptor in a controlled environment.[9][13]

  • Calu-3 Cells: A human airway epithelial cell line that can be used to model the permeability barrier of the airway epithelium in co-culture systems.[14]

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results
Potential Cause Troubleshooting Step Rationale
Cell Health and Confluency Ensure consistent cell seeding density and harvest cells at a consistent confluency (e.g., 80-90%).Cell density can affect receptor expression and signaling capacity.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor (e.g., IBMX) in your assay buffer.PDEs degrade cAMP. Inhibiting them will lead to a more robust and reproducible signal.
Reagent Quality and Preparation Use fresh, high-quality reagents. Prepare stock solutions carefully and store them appropriately.Degradation of this compound or other assay components can lead to inconsistent results.
Assay Timing and Temperature Precisely control incubation times and maintain a consistent temperature during the assay.cAMP production is a rapid process, and temperature can affect enzyme kinetics.
Issue 2: Lack of Bronchodilator Response in Tissue Bath Experiments
Potential Cause Troubleshooting Step Rationale
Tissue Viability Ensure proper tissue handling and dissection techniques to maintain tissue viability.Damaged or non-viable tissue will not respond to stimuli.
Receptor Desensitization Allow for a sufficient equilibration period in the tissue bath before adding this compound. Avoid repeated high concentrations of agonists.Prolonged exposure to endogenous or exogenous agonists can desensitize receptors.
Presence of Antagonists Ensure the buffer used is free of any substances that may have beta-blocking properties.Contaminants in the buffer could inhibit the action of this compound.
Incorrect Drug Concentration Verify the calculations for your this compound dilutions. Perform a full concentration-response curve.An incorrect concentration will lead to a misleading assessment of the drug's potency and efficacy.

Experimental Protocols

Key Experiment: In Vitro cAMP Assay in Human Airway Smooth Muscle (HASM) Cells

Objective: To quantify the dose-dependent increase in intracellular cAMP in HASM cells in response to this compound.

Methodology:

  • Cell Culture:

    • Culture primary HASM cells in smooth muscle growth medium (SmGM) supplemented with 5% fetal bovine serum (FBS) and growth factors.

    • Plate cells in 24-well plates at a density of 2 x 10^4 cells/well and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment by replacing the growth medium with a basal medium.

  • Assay Procedure:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in assay buffer for 15 minutes at 37°C.

    • Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor.

    • Add the this compound dilutions to the cells and incubate for 10 minutes at 37°C.

    • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

    • Quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection method, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

This compound Signaling Pathway

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: this compound signaling cascade leading to smooth muscle relaxation.

Experimental Workflow for In Vitro Bronchodilator Assay

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HASM cells) start->cell_culture serum_starvation Serum Starvation (24 hours) cell_culture->serum_starvation pre_incubation Pre-incubation with PDE Inhibitor serum_starvation->pre_incubation drug_addition Addition of this compound (Dose-Response) pre_incubation->drug_addition incubation Incubation (10 min at 37°C) drug_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis cAMP_quantification cAMP Quantification (EIA) cell_lysis->cAMP_quantification data_analysis Data Analysis (Dose-Response Curve) cAMP_quantification->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on cAMP levels.

Troubleshooting Logic for Inconsistent this compound Response

Troubleshooting_Logic start Inconsistent Response to this compound check_reagents Check Reagent Purity and Integrity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok review_protocol Review Experimental Protocol protocol_ok Protocol OK? review_protocol->protocol_ok evaluate_cells Evaluate Cell Culture Conditions cells_ok Cells OK? evaluate_cells->cells_ok reagent_ok->review_protocol Yes replace_reagents Replace this compound and Other Reagents reagent_ok->replace_reagents No protocol_ok->evaluate_cells Yes optimize_protocol Optimize Incubation Time, Concentrations, etc. protocol_ok->optimize_protocol No optimize_cells Optimize Cell Density, Passage Number, etc. cells_ok->optimize_cells No consider_desensitization Consider Receptor Desensitization cells_ok->consider_desensitization Yes

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Strategies to minimize cardiovascular side effects of Levalbuterol in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cardiovascular side effects of Levalbuterol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in animal studies?

A1: The primary cardiovascular side effects of this compound in animal studies are similar to other beta-2 adrenergic agonists and include tachycardia (increased heart rate) and transient hypokalemia (decreased potassium levels).[1] At higher doses, more severe effects such as cardiac fibrosis have been observed in dogs.[1]

Q2: How does this compound compare to racemic albuterol in terms of cardiovascular side effects in preclinical models?

A2: this compound is the (R)-enantiomer of albuterol and is considered the therapeutically active isomer for bronchodilation.[2][3] Racemic albuterol is a 50:50 mixture of the (R)- and (S)-enantiomers. The (S)-enantiomer is believed to contribute to some of the adverse effects.[2][3] While clinical studies in humans have shown mixed results, some suggest that this compound may have a reduced incidence of cardiovascular side effects, including tachycardia, compared to racemic albuterol.[2][3][4] Animal studies have also suggested a dose-response relationship, where lower doses of this compound can provide equivalent bronchodilation to higher doses of racemic albuterol with fewer beta-mediated side effects.[5]

Q3: What are the key experimental models used to assess the cardiovascular side effects of this compound?

A3: Common animal models for assessing cardiovascular safety include conscious, telemetered dogs and rats.[1][6] Telemetry allows for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in freely moving animals, which is considered a more physiological and refined approach.[7] Anesthetized animal models can also be used, but anesthesia itself can significantly impact cardiovascular parameters and reflex responses, potentially confounding the results.[8][9][10]

Q4: Are there any co-administration strategies to mitigate this compound-induced tachycardia in animal studies?

A4: Co-administration of a cardioselective beta-1 blocker (e.g., metoprolol, atenolol) is a potential strategy to mitigate the tachycardic effects of beta-2 agonists. The rationale is to selectively block the beta-1 adrenergic receptors in the heart, which are primarily responsible for increasing heart rate, while allowing the beta-2 receptors in the lungs to mediate bronchodilation. While this is a known clinical strategy, specific preclinical studies evaluating the co-administration of this compound and beta-blockers in animal models are not widely published. However, the principle is based on the distinct signaling pathways of beta-1 and beta-2 adrenergic receptors in cardiac myocytes.[1]

Q5: Can the route of administration or formulation of this compound influence its cardiovascular side effects?

A5: Yes, the route of administration and formulation can significantly impact the systemic exposure and, consequently, the cardiovascular side effects of this compound. Inhalation is the preferred route for respiratory drugs to target the lungs and minimize systemic absorption.[11] Novel formulations, such as liposome-based or nanoparticle-based drug delivery systems, are being explored for various drugs to enhance local delivery to the lungs and reduce systemic side effects.[11][12][13][14][15] These formulations could potentially encapsulate this compound, leading to a slower release and reduced peak plasma concentrations, thereby minimizing cardiovascular effects.

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of tachycardia in study animals.

Possible Cause Troubleshooting Step
Dose too high Review the dose-response relationship for this compound in the specific animal model. Consider reducing the dose to the lowest effective level for bronchodilation.
Anesthesia effects If using an anesthetized model, be aware that anesthetics can alter cardiovascular function and autonomic reflexes.[8][9][10] Consider using a conscious, telemetered model for more reliable cardiovascular data.
Animal stress Handling and restraint can induce stress-related tachycardia. Ensure proper acclimatization of animals to experimental procedures and housing conditions.
Underlying pathology Unforeseen cardiovascular conditions in study animals could potentiate the effects of this compound. Ensure thorough health screening of animals prior to study initiation.

Issue: Significant hypokalemia observed in study animals.

Possible Cause Troubleshooting Step
Beta-2 agonist effect Hypokalemia is a known effect of beta-2 agonist stimulation of the Na+/K+-ATPase pump, leading to an intracellular shift of potassium.[11]
Monitoring frequency Ensure that blood samples for potassium measurement are taken at appropriate time points, as the decrease is often transient.[1]
Electrolyte balance Ensure animals have adequate access to food and water to maintain baseline electrolyte balance.

Quantitative Data

Table 1: Comparison of Heart Rate Changes with this compound and Racemic Albuterol in Pediatric Patients

Treatment GroupDoseMean Change in Heart Rate (beats/min)p-valueReference
This compound0.63 mg (most patients)4.1% (median % change)NS[16]
Racemic Albuterol2.5 mg5.0% (median % change)NS[16]
This compound1.25 mg1.4>0.05[2]
Racemic Albuterol2.5 mg2.0>0.05[2]
This compound0.63 mg0.85 ± 5.30.89[2]
Racemic Albuterol2.5 mg0.89 ± 4.50.89[2]

Table 2: Dose-Dependent Cardiovascular Effects of Albuterol in Animal Models

Animal ModelDose (relative to max human dose)Observed Cardiovascular EffectsReference
Rat≥ 1.5xTachycardia, transient hypokalemia[1]
Rat≥ 47xIncreased heart weight (physiologic hypertrophy)[1]
DogAll doses tested (0.5x - 90x)Tachycardia, transient hypokalemia[1]
Dog≥ 19xSlight to mild fibrosis in papillary muscles[1]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in Conscious Telemetered Dogs

  • Animal Model: Beagle dogs surgically implanted with telemetry devices for continuous monitoring of ECG, heart rate, and arterial blood pressure.

  • Acclimatization: Animals are acclimatized to the study environment and procedures for at least one week prior to dosing.

  • Dosing: this compound is administered via inhalation using a nebulizer connected to a facemask specifically designed for dogs. A range of doses, including a vehicle control, should be evaluated.

  • Data Collection: Cardiovascular parameters are continuously recorded from a pre-dose baseline period through at least 24 hours post-dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 1, 4, 8, and 24 hours post-dose) for analysis of plasma this compound concentrations and serum potassium levels.

  • Data Analysis: Changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., QT, PR, QRS) are calculated for each dose group and compared to the vehicle control group. Correlation between plasma drug concentration and cardiovascular changes should be assessed.

Protocol 2: Evaluation of a Co-administration Strategy with a Beta-1 Blocker

  • Animal Model: Conscious telemetered rats or dogs.

  • Study Design: A crossover or parallel-group design can be used.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Cardioselective beta-1 blocker (e.g., metoprolol) alone

    • This compound co-administered with the beta-1 blocker

  • Dosing: The beta-1 blocker is typically administered orally or intravenously prior to the inhalation of this compound.

  • Data Collection and Analysis: As described in Protocol 1. The primary endpoint is the attenuation of the this compound-induced increase in heart rate in the co-administration group compared to the this compound alone group.

Signaling Pathways and Visualizations

Beta-2 Adrenergic Receptor Signaling in Cardiac Myocytes

This compound, as a beta-2 adrenergic receptor agonist, can cause cardiovascular side effects through its interaction with beta-2 receptors present on cardiac myocytes. While beta-1 receptors are the predominant subtype in the heart and are the primary mediators of increased heart rate and contractility, beta-2 receptors also play a role.[1] Activation of cardiac beta-2 receptors can lead to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to increased heart rate and contractility.[1][2][4][5][17]

Levalbuterol_Cardiac_Signaling This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_protein Gs Protein Beta2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility ↑ Heart Rate & Contractility Calcium_Influx->Contractility

Caption: this compound's signaling pathway in cardiac myocytes.

Experimental Workflow for Assessing Cardiovascular Side Effects

The following diagram illustrates a typical workflow for evaluating the cardiovascular safety of this compound in a preclinical animal study.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Selection Animal Model Selection (e.g., Telemetered Dog) Acclimatization Acclimatization & Baseline Data Collection Animal_Selection->Acclimatization Dosing This compound Administration (Inhalation) Acclimatization->Dosing Data_Collection Continuous Telemetry Recording (ECG, BP, HR) Dosing->Data_Collection Blood_Sampling Blood Sampling (PK & K+ Levels) Dosing->Blood_Sampling Data_Analysis Data Analysis (Changes from Baseline) Data_Collection->Data_Analysis Blood_Sampling->Data_Analysis PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Data_Analysis->PK_PD_Modeling Reporting Reporting of Findings PK_PD_Modeling->Reporting Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes Identify_Side_Effect Identify Side Effect: Tachycardia Dose_Optimization Dose Optimization Identify_Side_Effect->Dose_Optimization Co_administration Co-administration (e.g., Beta-1 Blocker) Identify_Side_Effect->Co_administration Novel_Formulation Novel Formulation (e.g., Liposomes) Identify_Side_Effect->Novel_Formulation Reduced_Systemic_Exposure Reduced Systemic Exposure Dose_Optimization->Reduced_Systemic_Exposure Receptor_Selectivity Enhanced Receptor Selectivity Co_administration->Receptor_Selectivity Novel_Formulation->Reduced_Systemic_Exposure Minimized_Side_Effects Minimized Cardiovascular Side Effects Reduced_Systemic_Exposure->Minimized_Side_Effects Receptor_Selectivity->Minimized_Side_Effects

References

Addressing Levalbuterol solubility issues in novel formulation development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with levalbuterol solubility during novel formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the different salt forms of this compound and how do their solubilities compare?

A1: The two common salt forms of this compound are hydrochloride (HCl) and tartrate. This compound HCl is a white to off-white crystalline solid with a solubility of approximately 180 mg/mL in water.[1][2][3][4][5][6][7][8] this compound tartrate is a white to light-yellow solid that is freely soluble in water and very slightly soluble in ethanol.[9][10][11][12][13][14] The tartrate salt has been shown to have substantially lower solubility in ethanol compared to the hydrochloride salt, which can be advantageous for aerosol formulations in metered-dose inhalers.[15]

Q2: What are the key physicochemical properties of this compound salts?

A2: Key properties of this compound hydrochloride and tartrate salts are summarized below.

PropertyThis compound HydrochlorideThis compound Tartrate
Molecular Weight 275.8 g/mol [1][2][4][7]628.71 g/mol [9][10][12]
Appearance White to off-white crystalline solid[1][2][3][4][7]White to light-yellow solid[9][10][12]
Melting Point Approximately 187°C[1][3][4][6][7][8]Not specified in the provided results.
Water Solubility Approximately 180 mg/mL[1][2][3][4][5][6][7][8]Freely soluble[9][10][11][12][13][14]
Ethanol Solubility Slightly soluble[16]Very slightly soluble[9][10][11][12][13][14]

Q3: What factors can influence the solubility of this compound in my formulation?

A3: Several factors can impact this compound solubility, including:

  • pH: The pH of the formulation can significantly affect the ionization and, therefore, the solubility of this compound. For example, Xopenex® inhalation solution is adjusted to a pH of 4.0 (3.3 to 4.5).[1][4][6]

  • Co-solvents: The addition of co-solvents, such as ethanol, can be used to modify the polarity of the solvent system and enhance the solubility of certain drug substances.[15]

  • Excipients: The presence of other excipients in the formulation can either enhance or decrease the solubility of the active pharmaceutical ingredient (API).

  • Temperature: Solubility is generally temperature-dependent. It's crucial to control the temperature during formulation and storage.[17]

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility profiles.

Q4: My this compound formulation is showing precipitation upon storage. What are the potential causes and how can I troubleshoot this?

A4: Precipitation of this compound can be caused by several factors:

  • Supersaturation: The initial concentration of this compound may be above its equilibrium solubility in the formulation, leading to crystallization over time.

  • pH Shift: A change in the pH of the formulation during storage can alter the ionization of this compound and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the drug, potentially leading to precipitation upon cooling.

  • Incompatibility with Excipients: Interactions between this compound and other formulation components could lead to the formation of less soluble complexes.

Troubleshooting Steps:

  • Verify Solubility Limits: Re-evaluate the equilibrium solubility of this compound in your specific formulation vehicle under various temperature conditions.

  • pH Control: Ensure the formulation is adequately buffered to maintain a stable pH throughout its shelf life.

  • Co-solvent/Solubilizer Optimization: Experiment with different types or concentrations of co-solvents or solubilizing agents to improve and maintain solubility.

  • Excipient Compatibility Study: Conduct studies to ensure the compatibility of all formulation components with this compound.

  • Forced Degradation Studies: Perform stress testing under various conditions (e.g., heat, light, humidity) to identify potential degradation pathways that might lead to less soluble byproducts.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Dissolution of this compound - Insufficient solvent volume.- Inappropriate solvent or pH.- Presence of a less soluble polymorph.- Increase solvent volume or adjust the drug-to-solvent ratio.- Optimize the solvent system (e.g., pH adjustment, addition of co-solvents).- Characterize the solid-state properties of the this compound raw material.
Phase Separation or Cloudiness - Exceeding the solubility limit.- Incompatibility of formulation components.- Temperature-induced precipitation.- Reduce the concentration of this compound.- Evaluate the compatibility of all excipients.- Assess the formulation's stability at different temperatures.
Variability in Assay Results - Incomplete dissolution during sample preparation.- Adsorption of this compound onto container surfaces.- Ensure complete dissolution of the sample before analysis.- Investigate potential interactions with container materials.
Precipitation in Nebulizer During Administration - Drug concentration exceeding solubility in the nebulization medium.- Incompatibility with other nebulized drugs.- Ensure the final concentration in the nebulizer is below the solubility limit. The drug compatibility of Xopenex Inhalation Solution when mixed with other drugs in a nebulizer has not been established.[1]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound salt (HCl or tartrate)

  • Selected solvent system (e.g., water, buffer of specific pH, co-solvent mixture)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent system in a sealed vial.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining undissolved solids.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Repeat the experiment in triplicate to ensure reproducibility.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • This compound salt

  • A series of buffers with varying pH values (e.g., pH 2 to 10)

  • Equipment as listed in Protocol 1

Methodology:

  • Follow the shake-flask method described in Protocol 1.

  • Use a series of buffers with different pH values as the solvent systems.

  • Determine the equilibrium solubility of this compound at each pH.

  • Plot the solubility of this compound (on a logarithmic scale) against the pH to generate a pH-solubility profile.

Visualizations

This compound Signaling Pathway

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC Myosin Light Chain PKA->Myosin_LC Inhibits Phosphorylation of Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: this compound's mechanism of action leading to bronchodilation.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Start: Poor this compound Solubility Screening Screening of Solubilization Techniques Start->Screening pH_Adjustment pH Adjustment Screening->pH_Adjustment Co_solvents Co-solvents Screening->Co_solvents Surfactants Surfactants Screening->Surfactants Complexation Complexation (e.g., Cyclodextrins) Screening->Complexation Formulation Formulation Development & Optimization pH_Adjustment->Formulation Co_solvents->Formulation Surfactants->Formulation Complexation->Formulation Stability Stability Testing Formulation->Stability End End: Stable Formulation with Enhanced Solubility Stability->End

Caption: A logical workflow for addressing this compound solubility issues.

References

Controlling for the effects of S-albuterol contamination in Levalbuterol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levalbuterol and controlling for S-albuterol contamination.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control for S-albuterol contamination in this compound samples?

A1: this compound is the (R)-enantiomer of albuterol and is responsible for the bronchodilatory effects of the drug.[1][2] The (S)-enantiomer, or S-albuterol, is considered inert or may even have some undesirable effects.[3][4][5] In some preclinical studies, S-albuterol has been associated with effects opposite to those of this compound.[2][5][6] Furthermore, S-albuterol is metabolized more slowly than this compound, leading to its accumulation in the body.[2][6] Therefore, controlling for S-albuterol contamination is essential to ensure the safety, efficacy, and quality of this compound formulations. Regulatory agencies like the FDA and EMA have specific guidelines for the development of stereoisomeric drugs, emphasizing the need to characterize and control the enantiomeric purity of the drug substance.[7][8][9][10][11]

Q2: What are the common analytical methods for quantifying S-albuterol in this compound?

A2: The most common and reliable method for quantifying S-albuterol in this compound is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[9][12] This technique, known as chiral HPLC, allows for the direct separation of the R- and S-enantiomers.[12] Other methods include:

  • HPLC with derivatization: This involves reacting the albuterol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[13]

  • Capillary Electrophoresis (CE): Chiral CE is another technique that can be used for the enantioselective analysis of albuterol.[1]

Q3: What are the acceptable limits for S-albuterol contamination in this compound products?

A3: The acceptable limits for S-albuterol contamination are defined by pharmacopeias such as the United States Pharmacopeia (USP). For this compound Inhalation Solution, the USP specifies a limit of not more than 2.5% of (S)-albuterol.[14] Regulatory bodies require that the enantiomeric purity of the drug substance be thoroughly investigated and controlled.[7][10]

Troubleshooting Chiral HPLC Analysis of this compound

Issue 1: Poor resolution between this compound and S-albuterol peaks.

Poor resolution can be a common issue in chiral separations. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Different chiral compounds interact differently with various CSPs. If resolution is poor, consider screening other types of CSPs. For albuterol, polysaccharide-based (e.g., Chiralpak) and macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are often effective.[12]
Incorrect Mobile Phase Composition The composition of the mobile phase is critical for chiral separation. Systematically vary the ratio of organic modifier (e.g., methanol, ethanol, acetonitrile) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the aqueous buffer to organic modifier in reversed-phase chromatography. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact peak shape and resolution.[15][16]
Suboptimal Temperature Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
Flow Rate Too High A lower flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).

Issue 2: Inconsistent retention times.

Fluctuations in retention times can compromise the reliability of your analysis.

Potential Cause Recommended Solution
Column Not Properly Equilibrated Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the column is flushed with the mobile phase for a sufficient period before starting your analytical run. It is not uncommon for several injections to be required to stabilize the stationary phase.[17]
Mobile Phase Instability If using a multi-component mobile phase, ensure it is well-mixed and degassed. Volatile components can evaporate over time, altering the composition and affecting retention.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Column Contamination If the column has been used for other analyses, residual compounds may interfere with the separation. Implement a robust column washing procedure between different applications.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Quantification of S-albuterol in this compound

This protocol is a generalized procedure based on common methods for the chiral separation of albuterol enantiomers.[12][15][18]

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard (USP)[19]

  • Albuterol Reference Standard (USP)

  • Hexane (HPLC grade)

  • Methylene Chloride (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Sample of this compound for analysis

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or fluorescence detector.

  • Chiral HPLC Column (e.g., Sumichiral OA-4700 or a similar vancomycin-based column).[12][15]

3. Chromatographic Conditions:

Parameter Condition
Column Sumichiral OA-4700 (or equivalent)
Mobile Phase Hexane:Methylene Chloride:Methanol:TFA (e.g., 350:410:40:2 v/v/v/v)[15]
Flow Rate 1.0 mL/min
Detection Fluorescence: Excitation 228 nm, Emission >280 nm[15] or UV at 278 nm[13]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound Hydrochloride and a separate stock solution of racemic albuterol in the mobile phase or a suitable solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peaks for this compound and S-albuterol based on their retention times, as determined from the standard injections.

  • Quantify the amount of S-albuterol in the sample using the calibration curve.

6. Calculation of S-albuterol Content:

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis cluster_result Result prep_standards Prepare this compound and Racemic Albuterol Standards inject_standards Inject Standards and Generate Calibration Curve prep_standards->inject_standards prep_sample Prepare this compound Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate Equilibrate HPLC System with Mobile Phase equilibrate->inject_standards inject_standards->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data identify_peaks Identify this compound and S-albuterol Peaks acquire_data->identify_peaks quantify Quantify S-albuterol Concentration identify_peaks->quantify calculate Calculate Percentage of S-albuterol Contamination quantify->calculate report Report Enantiomeric Purity calculate->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Signaling_Pathway cluster_albuterol Albuterol Enantiomers cluster_receptor β2-Adrenergic Receptor cluster_effects Pharmacological Effects This compound This compound ((R)-albuterol) beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor Agonist S_albuterol S-albuterol ((S)-enantiomer) S_albuterol->beta2_receptor Weak Partial Agonist/ Antagonist adverse_effects Potential Adverse Effects (e.g., pro-inflammatory) S_albuterol->adverse_effects bronchodilation Bronchodilation (Therapeutic Effect) beta2_receptor->bronchodilation Activates

Caption: Simplified Signaling Pathways of Albuterol Enantiomers.

References

Technical Support Center: Mitigating Off-Target Effects of Levalbuterol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using levalbuterol in cellular assays. The focus is on distinguishing on-target from off-target effects to ensure the generation of accurate and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its expected on-target effect in cellular assays?

This compound is the (R)-enantiomer of albuterol and functions as a selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] The β2AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][5] Therefore, the primary on-target effect of this compound in a cellular context is an increase in intracellular cAMP levels.[6] This signaling cascade ultimately leads to the relaxation of smooth muscle in tissues such as the airways.[1][4]

Q2: What are the potential off-target effects of this compound in cellular assays?

While this compound is selective for the β2AR, off-target effects can occur through several mechanisms:

  • Interaction with other β-adrenergic receptor subtypes: At higher concentrations, this compound can activate β1-adrenergic receptors, which are predominantly found in the heart. This can lead to cardiovascular effects such as increased heart rate.[7]

  • Systemic effects in whole-organism studies: In in vivo or primary cell culture models, observed effects may be a systemic response to the primary pharmacology rather than a direct cellular off-target effect. For instance, changes in potassium or glucose levels have been reported.[8][9]

  • Interaction with unrelated receptors or signaling pathways: Although less common for this compound, any small molecule can potentially interact with other proteins at high concentrations. Comprehensive selectivity profiling is the best way to identify such interactions.

Q3: How can I differentiate between on-target β2AR-mediated effects and off-target effects in my experiments?

Several strategies can be employed:

  • Use of selective antagonists: Pre-treatment of cells with a selective β2AR antagonist (e.g., ICI-118,551) should block the effects of this compound if they are on-target.[6]

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the known potency of this compound at the β2AR. Off-target effects typically require higher concentrations.

  • Use of a negative control: The (S)-enantiomer of albuterol, which has a much lower affinity for the β2AR, can be used as a negative control.[13][14] An on-target effect should be observed with this compound but not with (S)-albuterol at the same concentration.

Q4: I am observing high background signal in my cAMP assay. What are the possible causes and solutions?

High background in a cAMP assay can be caused by several factors:

  • Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free of contamination.[15]

  • Inadequate washing: Insufficient washing between steps can leave behind unbound reagents, leading to a high signal.

  • Sub-optimal antibody concentrations: The concentrations of primary or secondary antibodies may be too high, leading to non-specific binding. Titrate antibodies to determine the optimal concentration.[16]

  • Light exposure: Some detection substrates are light-sensitive. Ensure the assay is performed in the dark if required by the manufacturer's protocol.[17]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound
Potential Cause Recommended Solution
Low β2AR expression in the cell line Confirm β2AR expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, or flow cytometry). Consider using a cell line with higher endogenous expression or a transiently or stably transfected cell line.
Poor cell health Ensure cells are healthy, within an optimal passage number, and free from contamination (e.g., mycoplasma).
Degraded this compound stock Prepare a fresh stock solution of this compound and store it under the recommended conditions.
Incorrect assay conditions Optimize incubation times, temperature, and cell density for your specific cell type and assay format.
Issue 2: Observed Effect is Not Blocked by a β2AR Antagonist
Potential Cause Recommended Solution
Off-target effect The observed effect is likely not mediated by the β2AR. Consider performing a broader off-target screening panel to identify the responsible protein.
Ineffective antagonist concentration Ensure the antagonist is used at a concentration sufficient to block the β2AR. Perform a dose-response curve for the antagonist in your assay system.
Antagonist degradation Prepare a fresh stock of the antagonist and verify its activity.

Quantitative Data Summary

While a comprehensive off-target screening panel for this compound is not publicly available, the following table summarizes the known selectivity profile based on available literature.

Receptor Interaction Relative Affinity/Potency Primary Cellular Response
β2-Adrenergic Receptor Agonist (On-target)HighGs-protein activation, increased cAMP
β1-Adrenergic Receptor Agonist (Off-target)Lower than β2ARGs-protein activation, increased cAMP

Note: this compound has a higher affinity for β1 and β2-adrenergic receptors than racemic albuterol.[9]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol provides a general framework for measuring this compound-induced cAMP production.

Materials:

  • Cells expressing the β2-adrenergic receptor

  • This compound

  • Selective β2AR antagonist (e.g., ICI-118,551) for control experiments

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Plate cells in a suitable microplate (e.g., 96- or 384-well) at a pre-optimized density and allow them to adhere overnight.

  • Antagonist Pre-treatment (for control wells): Pre-incubate cells with the β2AR antagonist for 30 minutes at 37°C.

  • This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: siRNA-Mediated Knockdown for On-Target Validation

This protocol describes how to use siRNA to confirm that the observed effect of this compound is mediated by the β2AR.

Materials:

  • Cells expressing the β2-adrenergic receptor

  • siRNA targeting the β2AR

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent

  • This compound

  • Assay reagents for measuring the downstream effect of interest (e.g., cAMP assay kit)

Procedure:

  • siRNA Transfection: Transfect cells with either the β2AR-targeting siRNA or the scrambled control siRNA according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the β2AR protein.

  • Validation of Knockdown: Harvest a subset of cells to confirm β2AR knockdown by RT-qPCR or Western blot.

  • This compound Treatment: Treat the remaining cells with this compound at a concentration that elicits a robust response.

  • Phenotypic Assay: Perform the cellular assay to measure the downstream effect.

  • Data Analysis: Compare the response to this compound in cells treated with the β2AR siRNA to those treated with the scrambled control siRNA. A significant reduction in the response in the knockdown cells confirms an on-target effect.

Visualizations

G cluster_0 On-Target β2AR Signaling cluster_1 Potential Off-Target β1AR Signaling This compound This compound Beta2AR Beta2AR This compound->Beta2AR Binds to Gs_protein Gs_protein Beta2AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to Levalbuterol_High_Conc This compound (High Concentration) Beta1AR Beta1AR Levalbuterol_High_Conc->Beta1AR Binds to Gs_protein_off Gs_protein_off Beta1AR->Gs_protein_off Activates Adenylyl_Cyclase_off Adenylyl_Cyclase_off Gs_protein_off->Adenylyl_Cyclase_off Activates cAMP_off cAMP_off Adenylyl_Cyclase_off->cAMP_off Produces Cardiac_Effects Cardiac_Effects cAMP_off->Cardiac_Effects Leads to

Caption: On-target and potential off-target signaling pathways of this compound.

G start Observe Cellular Effect of this compound is_blocked Is the effect blocked by a selective β2AR antagonist? start->is_blocked is_abolished Is the effect abolished by β2AR siRNA knockdown? is_blocked->is_abolished Yes off_target Effect is Off-Target is_blocked->off_target No on_target Effect is On-Target is_abolished->on_target Yes is_abolished->off_target No

Caption: Workflow for validating the on-target effects of this compound.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Levalbuterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of Levalbuterol with a focus on improving their translational relevance to human respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound that should be considered in preclinical models?

A1: this compound is the (R)-enantiomer of the racemic mixture albuterol and functions as a selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] Its primary therapeutic effect, bronchodilation, is achieved through the activation of β2ARs on airway smooth muscle cells. This binding initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle.[1]

Beyond bronchodilation, preclinical studies should also consider this compound's potential anti-inflammatory properties. Research suggests that this compound can inhibit the proliferation of human airway smooth muscle cells and suppress the expression of pro-inflammatory mediators like NF-κB.[3][4] In contrast, the (S)-enantiomer, which is absent in this compound, may exhibit some pro-inflammatory effects.[5][6] Therefore, a key translational aspect is to investigate both the bronchodilatory and anti-inflammatory effects in your preclinical models.

Q2: We are observing high variability in our in vivo study results. What are common causes and how can we improve reproducibility?

A2: High variability and poor reproducibility are significant challenges in preclinical research.[7][8] Several factors can contribute to this:

  • Over-standardization: While seemingly counterintuitive, highly standardized single-laboratory studies can sometimes produce results that are only valid under a very specific set of conditions, limiting their generalizability.[7][8]

  • Biological Variation: Inherent biological differences between individual animals, even within the same strain, can lead to varied responses.

  • Experimental Protocol Nuances: Minor, often unrecorded, variations in experimental procedures (e.g., animal handling, substance administration technique, timing of measurements) can significantly impact outcomes.

  • Animal Model Limitations: Animal models do not fully replicate the complexity of human asthma or COPD, and the induced disease can be transient.[9][10][11]

To improve reproducibility, consider the following strategies:

  • Multi-laboratory Studies: Collaborating with other laboratories to conduct experiments under slightly different conditions can help identify more robust findings.[7][8]

  • Detailed Protocols: Maintain and report highly detailed experimental protocols to allow for accurate replication by others.[12]

  • Acknowledge Biological Variation: Instead of trying to eliminate all variation through excessive standardization, aim to understand and account for it in your experimental design and statistical analysis.

  • Rigorous Data Management: Implement clear data management and analysis plans before the start of the study to prevent selective reporting.[12]

Q3: Our in vitro this compound dose-response curve is not matching expected potency. What could be the issue?

A3: Discrepancies in in vitro dose-response curves for this compound can arise from several factors related to the experimental setup:

  • Cell Line and Passage Number: The expression level of β2-adrenergic receptors can vary between different cell lines and even with the passage number of the same cell line. Ensure you are using a well-characterized cell line with consistent receptor expression.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of cell-based assays. Ensure these are optimized and consistently maintained.

  • Ligand Stability: this compound, like many small molecules, can degrade over time. Prepare fresh solutions for each experiment and protect them from light and excessive heat.

  • Assay Type: The choice of assay (e.g., cAMP accumulation, β-arrestin recruitment, luciferase complementation) can influence the observed potency.[13][14][15] Different assays measure different points in the signaling cascade, which can result in varied EC50 values.

  • Presence of Contaminants: Ensure that your cell culture media and reagents are free from contaminants that could interfere with the assay.

Troubleshooting Guides

Guide 1: Inconsistent Airway Hyperresponsiveness (AHR) Measurements in Murine Models
Symptom Possible Cause Suggested Solution
High baseline AHR in control animals- Animal stress due to handling or measurement procedure.- Sub-clinical respiratory infections.- Acclimatize animals to the measurement equipment before the study begins.- Ensure proper, gentle animal handling techniques.- Source animals from a reputable vendor and monitor for signs of illness.
Large variability in AHR within the same treatment group- Inconsistent delivery of methacholine or other bronchoconstrictors.- Differences in the depth of anesthesia (if used).- Calibrate and regularly check the nebulizer or aerosol delivery system for consistent output.- Standardize the administration protocol, including the duration of exposure.- If using anesthesia, monitor the depth of anesthesia consistently across all animals.
Lack of significant this compound effect on AHR- Insufficient dose or inappropriate route of administration.- Timing of this compound administration relative to AHR measurement is not optimal.- The chosen animal model or strain is not responsive to β2-agonists.- Perform a dose-ranging study to determine the optimal dose and route (e.g., intratracheal, nose-only inhalation).[16]- Investigate the pharmacokinetics of this compound in your model to determine the time to peak effect and administer the drug accordingly before AHR measurement.[17]- Review the literature to confirm the suitability of the chosen animal strain and model for studying β2-agonist effects.
Guide 2: Difficulty in Translating Anti-inflammatory Effects to In Vivo Models
Symptom Possible Cause Suggested Solution
Significant anti-inflammatory effects in vitro, but minimal to no effect in vivo- Poor bioavailability or rapid metabolism of this compound at the site of inflammation in the lung.[16]- The in vitro model (e.g., cell line) does not accurately reflect the complex cellular interactions in the asthmatic lung.- Characterize the pharmacokinetics of this compound in your animal model, including lung tissue concentrations.[16]- Consider using primary cell cultures or co-culture systems for in vitro studies to better mimic the in vivo environment.
Inconsistent reduction in inflammatory biomarkers (e.g., cytokines, eosinophils)- Timing of sample collection (e.g., BAL fluid) is not aligned with the peak inflammatory response.- The chosen biomarkers are not the most relevant for the specific inflammatory pathways targeted by this compound in the model.- Conduct a time-course study to map the inflammatory response in your model and determine the optimal time point for sample collection.- Measure a panel of relevant biomarkers, including those associated with Type 2 inflammation such as IL-4, IL-5, IL-13, and eosinophil counts.[18][19]
This compound shows efficacy, but less than expected compared to clinical data- The animal model predominantly features aspects of asthma that are less responsive to β2-agonists (e.g., severe airway remodeling).- The endpoints measured in the animal model do not directly correspond to the primary clinical outcomes in humans.- Choose an animal model that reflects the specific asthma phenotype of interest (e.g., eosinophilic, neutrophilic).[11][20]- Incorporate multiple endpoints that assess different aspects of lung pathophysiology, such as inflammation, airway remodeling, and lung function.

Data Presentation

Table 1: Comparison of In Vitro Potency of Albuterol Enantiomers

CompoundReceptor Binding Affinity (Ki, nM)cAMP Accumulation (EC50, nM)
This compound ((R)-Albuterol) ~5-10~10-20
(S)-Albuterol >1000>1000
Racemic Albuterol ~10-20~20-40

Note: These are representative values compiled from the literature. Actual values may vary depending on the specific assay conditions and cell types used.[2][21]

Table 2: Key Preclinical Animal Models for Asthma and COPD Research

Animal Model Common Induction Method Key Pathological Features Advantages Limitations
Mouse (e.g., BALB/c) Ovalbumin (OVA) or House Dust Mite (HDM) sensitization and challengeEosinophilic inflammation, airway hyperresponsiveness, mucus hypersecretionWell-characterized, large number of available genetic models and reagentsDifferences in lung anatomy and physiology compared to humans, induced disease can be transient[9][10][11]
Rat Cigarette smoke exposure, LPS instillationNeutrophilic inflammation, emphysema, airway remodelingLarger size allows for more complex physiological measurementsFewer available genetic models compared to mice[9][11]
Guinea Pig Allergen challenge, cigarette smoke exposureBronchoconstriction, airway inflammation, cough reflexSimilar airway physiology to humans, possesses a cough reflexLimited availability of reagents and genetic models[10]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is for measuring the ability of this compound to stimulate the production of cyclic AMP in a cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture cells in appropriate media until they reach 80-90% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-incubation: On the day of the assay, wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Compound Addition: Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: After incubation, lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Measurement of Airway Hyperresponsiveness in Mice

This protocol describes the measurement of AHR in a mouse model of asthma using a whole-body plethysmograph.

  • Animal Model Induction: Induce an asthma-like phenotype in mice using a standard protocol (e.g., sensitization and challenge with ovalbumin).

  • This compound Administration: Administer this compound or a vehicle control to the mice via a clinically relevant route (e.g., nose-only inhalation or intratracheal instillation) at a predetermined time before AHR measurement.

  • Acclimatization: Place each mouse in a whole-body plethysmography chamber and allow it to acclimatize for at least 20-30 minutes.

  • Baseline Measurement: Record the baseline respiratory parameters for 3-5 minutes.

  • Bronchoconstrictor Challenge: Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 3 minutes) for each concentration.

  • Data Recording: Record the respiratory parameters for 3-5 minutes following each methacholine challenge. The primary parameter of interest is the enhanced pause (Penh).

  • Data Analysis: Calculate the average Penh value for each methacholine concentration. Plot the Penh values against the methacholine concentration for each treatment group to generate a dose-response curve. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the effect of this compound on AHR.

Mandatory Visualizations

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ((R)-Albuterol) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: this compound's primary signaling pathway for bronchodilation.

Experimental_Workflow_AHR cluster_setup Model Setup & Dosing cluster_measurement AHR Measurement cluster_analysis Data Analysis A1 Induce Asthma Model (e.g., OVA Challenge) A2 Administer this compound or Vehicle Control A1->A2 B1 Acclimatize Mouse in Plethysmograph A2->B1 Proceed to Measurement B2 Record Baseline Respiration B1->B2 B3 Challenge with Increasing [Methacholine] B2->B3 B4 Record Post-Challenge Respiration (Penh) B3->B4 B4->B3 Repeat for each concentration C1 Calculate Average Penh per Concentration B4->C1 Proceed to Analysis C2 Plot Dose-Response Curve (Penh vs [MCh]) C1->C2 C3 Statistical Analysis (e.g., 2-way ANOVA) C2->C3

Caption: Experimental workflow for in vivo AHR measurement.

References

Adjusting Levalbuterol dosage for mechanistic studies in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Levalbuterol dosage for mechanistic studies in various animal species. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the (R)-enantiomer of albuterol and acts as a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to beta-2 adrenergic receptors on the smooth muscle of the airways.[1] This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle, leading to bronchodilation.[2] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[1]

Q2: Why is it necessary to adjust this compound dosage between different animal species?

Adjusting this compound dosage between species is crucial due to differences in anatomy, physiology, and biochemical processes that affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the drug.[3] A direct scaling of dosage based on body weight alone is often inaccurate.[4] Allometric scaling, which considers the body surface area, is a more appropriate method for extrapolating drug doses between species for research purposes.[3][5]

Q3: How can I calculate the equivalent dose of this compound for an animal species based on a human dose?

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula based on body surface area:

HED (mg/kg) = Animal dose (mg/kg) x (Animal weight (kg) / Human weight (kg))^0.33

To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged. A more straightforward method uses conversion factors (Km), which represent the body weight (kg) to body surface area (m²) ratio.[6][7]

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Table 1: Body Surface Area Conversion Factors [6][8]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Weight/BSA)
Human601.6237
Mouse0.020.00663.0
Rat0.150.0256.0
Dog100.5020
Monkey (Cynomolgus)30.2412

Q4: What are the common routes of administration for this compound in animal studies?

The most common routes of administration in preclinical studies include:

  • Inhalation: Mimics the clinical route of administration for asthma treatment. This can be achieved through nebulization or metered-dose inhalers adapted for animal use.[[“]]

  • Intratracheal instillation: A direct method to deliver the drug to the lungs.

  • Intravenous (IV) injection: For pharmacokinetic studies to determine bioavailability and clearance.

  • Oral gavage (PO): To study the systemic effects after gastrointestinal absorption.

  • Subcutaneous (SC) injection: An alternative parenteral route.

Q5: What are the potential off-target effects of this compound?

While this compound is selective for beta-2 adrenergic receptors, at higher doses, it can stimulate beta-1 adrenergic receptors, primarily found in the heart. This can lead to cardiovascular side effects such as tachycardia (increased heart rate) and palpitations.[10] Other potential side effects observed in preclinical studies include tremors and changes in plasma potassium and glucose levels.[3]

Signaling Pathways and Experimental Workflow

The primary signaling pathway of this compound involves the activation of the beta-2 adrenergic receptor. However, this pathway can exhibit cross-talk with other signaling cascades.

Levalbuterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR binds Gs Gs Protein B2AR->Gs activates PI3K PI3K B2AR->PI3K cross-talk ERK ERK B2AR->ERK cross-talk AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation leads to Akt Akt PI3K->Akt

Caption: this compound signaling pathway and cross-talk.

Experimental_Workflow cluster_workflow Experimental Workflow for Mechanistic Studies start Start: Hypothesis animal_model Animal Model Selection (e.g., OVA-induced asthma in rats) start->animal_model dose_calc Dosage Calculation (Allometric Scaling) animal_model->dose_calc protocol_dev Protocol Development (Administration, Timing) dose_calc->protocol_dev exp_execution Experiment Execution (this compound Administration) protocol_dev->exp_execution data_collection Data Collection (e.g., Bronchoalveolar Lavage, Airway Hyperresponsiveness) exp_execution->data_collection analysis Data Analysis (Biochemical assays, Histology) data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize available pharmacokinetic data and calculated equivalent doses for this compound in different animal species. Note that some data are for racemic albuterol/salbutamol, which can be used as an approximation in the absence of specific this compound data.

Table 2: Pharmacokinetic Parameters of this compound/Albuterol in Different Species

SpeciesRouteDoseTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)
Human Inhalation1.25 mg0.21.1~3.3-4.0-
Rat IV (Albuterol)-----
Oral (Albuterol)-----
Dog IV (Salbutamol)2 mg--1.2100
Oral (Salbutamol)4 mg1-220-303.080
Mouse IV (this compound)66 mg/kg (LD50)----
Monkey (Cynomolgus) Inhalation (Albuterol)----~32 (inhaled dose delivery)

Data for Tmax, Cmax, and t1/2 for this compound in humans are from Medscape. Data for salbutamol in dogs are from a study on the influence of administration route. The mouse LD50 is from an FDA document. Monkey inhalation efficiency is from a study on aerosol delivery.

Table 3: Calculated Animal Equivalent Doses (AED) of this compound Based on Human Doses

SpeciesHuman Dose (mg/kg)Km Ratio (Human/Animal)Calculated AED (mg/kg)
Mouse 0.021 (1.25 mg / 60 kg)12.330.259
Rat 0.021 (1.25 mg / 60 kg)6.170.130
Dog 0.021 (1.25 mg / 60 kg)1.850.039
Monkey 0.021 (1.25 mg / 60 kg)3.080.065

Calculations are based on a standard human nebulized dose of 1.25 mg for a 60 kg person.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

This protocol is adapted from established methods for inducing an allergic asthma phenotype in rats.

Materials:

  • This compound inhalation solution

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃) as an adjuvant

  • Phosphate-buffered saline (PBS)

  • Nebulizer suitable for small animals

Procedure:

  • Sensitization: On days 0 and 7, sensitize Sprague-Dawley rats (200-250 g) by intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg Al(OH)₃ in 1 mL PBS.

  • Challenge: From day 14 to day 21, challenge the rats daily with an aerosol of 1% OVA in PBS for 30 minutes.

  • This compound Administration: 30 minutes prior to the final OVA challenge on day 21, administer this compound via nebulization. A suggested starting dose, based on allometric scaling, is approximately 0.13 mg/kg. This can be adjusted based on pilot studies.

  • Endpoint Measurement: 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine. Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis. Prepare lung tissue for histological examination.

Protocol 2: Acute Bronchoconstriction Model in Dogs

This protocol is a general guideline for studying the acute effects of this compound on bronchoconstriction in dogs.

Materials:

  • This compound for intravenous administration

  • Methacholine or histamine as a bronchoconstricting agent

  • Anesthesia and monitoring equipment

  • Pulmonary function measurement system

Procedure:

  • Anesthesia and Instrumentation: Anesthetize a beagle dog (8-12 kg) and intubate. Monitor cardiovascular and respiratory parameters continuously.

  • Baseline Measurement: Measure baseline airway resistance and lung compliance.

  • Induction of Bronchoconstriction: Administer an aerosolized bronchoconstricting agent (e.g., methacholine) to induce a significant increase in airway resistance.

  • This compound Administration: Once bronchoconstriction is established, administer this compound intravenously. A starting dose of approximately 0.04 mg/kg can be used, with adjustments based on the observed response.

  • Post-treatment Monitoring: Continuously measure airway resistance and lung compliance to determine the onset, magnitude, and duration of the bronchodilatory effect of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in animal response - Improper drug administration technique- Incorrect dose calculation- Animal stress- Genetic variability within the animal strain- Ensure consistent and accurate administration (e.g., proper nebulizer use, correct gavage technique).- Double-check allometric scaling calculations and dilutions.- Acclimatize animals to the experimental procedures to minimize stress.- Use a sufficient number of animals to account for biological variability.
Paradoxical bronchospasm (worsening of breathing) - This is a known, though rare, adverse effect of beta-2 agonists.[4]- Discontinue this compound administration immediately.- Monitor the animal closely and provide supportive care as needed.- Consider using a lower dose in subsequent experiments or a different class of bronchodilator.
Tachyphylaxis (reduced drug effectiveness over time) - Downregulation or desensitization of beta-2 adrenergic receptors with repeated administration.- For chronic studies, consider intermittent dosing schedules rather than continuous administration.- Evaluate receptor expression levels in the lung tissue.- Co-administration with corticosteroids may help to mitigate this effect.
Cardiovascular side effects (tachycardia, arrhythmias) - Off-target stimulation of beta-1 adrenergic receptors, especially at higher doses.- Monitor heart rate and ECG during and after drug administration.- Use the lowest effective dose.- If cardiovascular effects are a concern, consider co-administration of a cardioselective beta-1 blocker, though this may have confounding effects.
Inconsistent results in inhalation studies - Variable particle size of the aerosol.- Inconsistent breathing patterns of the animals.- Use a nebulizer that generates a consistent and appropriate particle size for deep lung deposition.- For rodents, use a whole-body exposure chamber or a nose-only exposure system for more consistent delivery.- For larger animals, ensure a proper fit of the mask or endotracheal tube.
This compound solution instability - this compound solutions can be sensitive to light and heat.- Store this compound solutions protected from light and at the recommended temperature.- Prepare fresh dilutions for each experiment and do not use solutions that are discolored or contain precipitates.

References

Validation & Comparative

Comparative efficacy of Levalbuterol versus racemic albuterol in an allergic asthma model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of levalbuterol and racemic albuterol in a preclinical allergic asthma model. The information presented is based on experimental data from peer-reviewed studies, with a focus on key outcome measures in airway inflammation and hyperresponsiveness.

Executive Summary

Racemic albuterol, a 50:50 mixture of (R)-albuterol (this compound) and (S)-albuterol, is a widely used bronchodilator for the treatment of asthma.[1] this compound, the (R)-enantiomer, is responsible for the bronchodilatory effects of the racemic mixture.[1][2] Preclinical evidence suggests that the (S)-enantiomer, while largely inactive as a bronchodilator, may exhibit pro-inflammatory properties that could potentially counteract the beneficial effects of the (R)-enantiomer.[2][3] This guide synthesizes findings from a murine model of allergic asthma to compare the effects of these agents on airway inflammation and hyperresponsiveness.

Data Presentation: Comparative Efficacy in an Ovalbumin-Induced Murine Asthma Model

The following tables summarize the quantitative data from a study by Henderson et al. (2005), which investigated the differential effects of (R)-albuterol and (S)-albuterol in an ovalbumin (OVA)-sensitized and challenged mouse model of allergic asthma. The data for racemic albuterol can be inferred from the combined effects of its constituent enantiomers.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x 10^5)Macrophages (x 10^5)Lymphocytes (x 10^5)Neutrophils (x 10^5)Eosinophils (x 10^5)
Saline Control 1.8 ± 0.21.7 ± 0.20.05 ± 0.010.01 ± 0.010.01 ± 0.01
OVA Control 10.2 ± 1.12.5 ± 0.30.8 ± 0.10.2 ± 0.16.7 ± 0.9
(R)-Albuterol (this compound) 5.1 ± 0.72.2 ± 0.30.5 ± 0.10.1 ± 0.02.3 ± 0.4
(S)-Albuterol 6.5 ± 0.92.4 ± 0.30.7 ± 0.10.1 ± 0.03.3 ± 0.6
Racemic Albuterol (Inferred) Likely reduced eosinophil influx compared to OVA control, but potentially less than (R)-albuterol alone due to the presence of (S)-albuterol.

*Data are presented as mean ± SEM. *P < .05 compared with OVA control. Data synthesized from Henderson et al. (2005).[2]

Table 2: Effect on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline Control 1.2 ± 0.40.5 ± 0.21.5 ± 0.5
OVA Control 15.6 ± 2.112.3 ± 1.525.4 ± 3.2
(R)-Albuterol (this compound) 8.2 ± 1.1*7.5 ± 1.015.1 ± 2.0
(S)-Albuterol 14.1 ± 1.910.8 ± 1.422.7 ± 2.9
Racemic Albuterol (Inferred) Likely a modest reduction in Th2 cytokines, but the effect may be attenuated by the presence of (S)-albuterol.

*Data are presented as mean ± SEM. *P < .05 compared with OVA control. Data synthesized from Henderson et al. (2005).[2]

Table 3: Effect on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh (Enhanced Pause) at 50 mg/mL Methacholine
Saline Control 1.5 ± 0.2
OVA Control 4.8 ± 0.5
(R)-Albuterol (this compound) 4.5 ± 0.6
(S)-Albuterol 6.2 ± 0.7*
Racemic Albuterol (Inferred) Potentially less effective at reducing AHR, or may even exacerbate it, compared to this compound alone due to the effects of (S)-albuterol.

*Data are presented as mean ± SEM. *P < .05 compared with OVA control. Data synthesized from Henderson et al. (2005).[2]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Murine Model

A common and well-established method for inducing an allergic asthma phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[2][3]

1. Sensitization:

  • Animals: BALB/c mice are typically used due to their Th2-biased immune response.

  • Procedure: On day 0, mice receive an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in saline. A booster injection is given on day 14.[2]

2. Allergen Challenge:

  • Procedure: From day 21 to day 23, mice are challenged for 20 minutes each day with an aerosolized solution of 1% OVA in saline.[3]

3. Assessment of Airway Inflammation:

  • Bronchoalveolar Lavage (BAL): 24 to 48 hours after the final OVA challenge, mice are euthanized, and a BAL is performed by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • Cell Counts and Differentials: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer. Differential cell counts (macrophages, lymphocytes, neutrophils, and eosinophils) are performed on cytospin preparations stained with a modified Wright-Giemsa stain.[2]

  • Cytokine Analysis: The supernatant from the BAL fluid is collected and stored at -80°C. Levels of Th2 cytokines such as IL-4, IL-5, and IL-13 are quantified using enzyme-linked immunosorbent assay (ELISA).[2]

4. Measurement of Airway Hyperresponsiveness (AHR):

  • Method: AHR is assessed using whole-body plethysmography to measure the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.

  • Procedure: Mice are placed in the plethysmography chamber and exposed to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL). Readings are taken for a few minutes after each nebulization.[2]

Mandatory Visualization

Experimental Workflow: OVA-Induced Allergic Asthma Model

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Administration cluster_assessment Assessment Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Day0->Day14 i.p. OVA/Alum Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Treatment This compound or Racemic Albuterol Day21_23->Treatment AHR Airway Hyperresponsiveness (Plethysmography) Treatment->AHR BAL Bronchoalveolar Lavage (Cell & Cytokine Analysis) Treatment->BAL G This compound This compound ((R)-Albuterol) B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (trimeric) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to Inflammation Reduced Pro-inflammatory Mediator Release PKA->Inflammation Contributes to G S_Albuterol (S)-Albuterol Unknown_Receptor Putative Receptor(s) S_Albuterol->Unknown_Receptor Binds to PLC Phospholipase C (PLC) Unknown_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Increased Intracellular Calcium (Ca2+) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Pro_Inflammatory Pro-inflammatory Effects Ca_Release->Pro_Inflammatory Contributes to PKC->Pro_Inflammatory Contributes to

References

A Head-to-Head Comparison of Levalbuterol and Formoterol on Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of levalbuterol and formoterol in mitigating airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] The information presented is collated from a range of clinical studies and experimental data to support research and drug development efforts.

Introduction to this compound and Formoterol

This compound is a short-acting β2-agonist (SABA) and is the (R)-enantiomer of albuterol.[3][4] It is designed to provide rapid bronchodilation with potentially fewer side effects compared to its racemic counterpart, albuterol.[3][4] Formoterol is a long-acting β2-agonist (LABA) known for its rapid onset and extended duration of action, making it suitable for both maintenance therapy and, in some formulations, as a reliever.[5][6][7] Both drugs target the β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and improved airflow.[4][5]

Comparative Efficacy on Airway Hyperresponsiveness

Direct head-to-head clinical trials comparing this compound and formoterol with the primary endpoint of airway hyperresponsiveness are limited. However, we can infer their comparative efficacy by examining their individual performance in studies, often against racemic albuterol or placebo, in challenge tests designed to induce bronchoconstriction.

Table 1: Summary of Clinical Efficacy on Airway Hyperresponsiveness

ParameterThis compoundFormoterolKey Findings & Citations
Drug Class Short-Acting β2-Agonist (SABA)Long-Acting β2-Agonist (LABA)[4][5]
Onset of Action RapidRapid[7][8]
Duration of Action 4 to 6 hoursAt least 12 hours[5][6]
Effect on Methacholine Challenge (PC20) Limited direct data. Studies on racemic albuterol (of which this compound is the active component) show a protective effect. One study noted that the (S)-enantiomer (absent in this compound) might reduce the PC20.Significantly increases PC20 (provocative concentration causing a 20% fall in FEV1), indicating a reduction in airway hyperresponsiveness. A 12 µg dose resulted in a 6-fold decrease in responsiveness at 12 hours, while 24 µg led to an 8-fold decrease.[9][10]

Experimental Protocols

The standard method for assessing airway hyperresponsiveness in clinical and preclinical studies is through bronchial provocation tests.[1][2]

Methacholine Challenge Test

The methacholine challenge test is a widely used method to measure airway hyperresponsiveness.[1][11][12]

Objective: To determine the concentration of inhaled methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20.[12][13]

Procedure:

  • Baseline Measurement: Establish a baseline FEV1 for the subject.

  • Inhalation of Diluent: The subject inhales a saline solution (placebo) to establish a control response.

  • Spirometry: FEV1 is measured after inhalation of the diluent.

  • Inhalation of Methacholine: The subject inhales progressively increasing concentrations of methacholine at set intervals.[13][14]

  • Serial Spirometry: FEV1 is measured after each dose of methacholine.[12]

  • Endpoint: The test is concluded when the FEV1 drops by 20% or more from the baseline, or the maximum concentration of methacholine is administered without a significant drop in FEV1.[12]

  • PC20 Calculation: The PC20 value is calculated by interpolation from the dose-response curve. A lower PC20 value indicates more severe airway hyperresponsiveness.[12][13]

Signaling Pathways and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Both this compound and formoterol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist This compound or Formoterol Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LC_Kinase->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Assessing Airway Hyperresponsiveness

The following diagram illustrates a typical workflow for a clinical study evaluating the effect of a bronchodilator on airway hyperresponsiveness.

G Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit (Spirometry, Physical Exam) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Formoterol) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Drug_Admin Drug Administration Group_A->Drug_Admin Group_B->Drug_Admin Placebo->Drug_Admin Methacholine_Challenge Methacholine Challenge Test Drug_Admin->Methacholine_Challenge Data_Collection Data Collection (FEV1, PC20) Methacholine_Challenge->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Experimental Workflow for AHR Assessment.

Discussion and Conclusion

While both this compound and formoterol are effective bronchodilators, their profiles for managing airway hyperresponsiveness differ primarily in their duration of action. Formoterol, as a LABA, provides a sustained protective effect against bronchoconstrictor challenges, which is evident by the significant increase in PC20 for up to 12 hours.[9] This makes it a cornerstone for the long-term management of persistent asthma.

This compound, as the active enantiomer of albuterol, offers rapid relief of bronchoconstriction.[4] While direct comparative data on its effect on AHR versus formoterol is scarce, the removal of the (S)-albuterol enantiomer may offer a therapeutic advantage by potentially avoiding negative effects on bronchial responsiveness that have been suggested in some studies.[10][15]

For researchers and drug development professionals, the choice between a SABA like this compound and a LABA like formoterol for targeting airway hyperresponsiveness will depend on the therapeutic goal. For acute protection or "rescue" scenarios, a SABA is appropriate. For long-term control and prevention of AHR, a LABA is the preferred agent, typically in combination with an inhaled corticosteroid.[6] Future head-to-head trials focusing on PC20 as a primary outcome are warranted to provide a more definitive comparison between this compound and formoterol in modulating airway hyperresponsiveness.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Levalbuterol and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of the short-acting β2-agonist, levalbuterol, and a well-established class of anti-inflammatory drugs, corticosteroids. The information presented herein is intended to support research and development efforts in respiratory and inflammatory diseases by offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction

While primarily known for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD), this compound, the (R)-enantiomer of albuterol, has demonstrated notable anti-inflammatory properties. Corticosteroids, such as dexamethasone and prednisone, are potent anti-inflammatory agents widely used in the treatment of various inflammatory conditions. This guide delves into a head-to-head comparison of their anti-inflammatory mechanisms and efficacy, with a focus on their impact on key inflammatory pathways and cytokine production.

Mechanisms of Anti-Inflammatory Action

This compound and corticosteroids employ distinct mechanisms to quell inflammation. Corticosteroids exert a direct and broad anti-inflammatory effect, whereas this compound's primary anti-inflammatory action is more nuanced and indirect, potentiating the effects of endogenous corticosteroids.

This compound: Indirect Anti-Inflammatory Effects

This compound's anti-inflammatory activity is significantly attributed to its ability to increase the expression of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells.[1] This enzyme is crucial for converting inactive cortisone into the active anti-inflammatory glucocorticoid, cortisol.[1] By increasing the local concentration of active cortisol, this compound effectively enhances the body's own anti-inflammatory response. This amplified endogenous corticosteroid activity leads to the downstream inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, and a subsequent reduction in the production of pro-inflammatory cytokines.[1][2]

Corticosteroids: Direct and Potent Immunosuppression

Corticosteroids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[3] Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it can modulate gene expression in two primary ways:

  • Transactivation: The complex can bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: More significantly for their anti-inflammatory action, the corticosteroid-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1).[4] This interference, a key mechanism of their anti-inflammatory effect, prevents these factors from binding to DNA and initiating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Corticosteroids can also induce the expression of IκBα, an inhibitor of NF-κB, which further sequesters NF-κB in the cytoplasm, preventing its activation.

Quantitative Comparison of Anti-Inflammatory Effects

Direct head-to-head studies providing comparative IC50 values for this compound and corticosteroids on a wide range of inflammatory markers are limited. However, available data from studies on airway epithelial cells provide valuable insights into their relative potencies.

Inhibition of Pro-Inflammatory Cytokine Production

The following table summarizes the inhibitory effects of dexamethasone and a combination of (R)-albuterol (this compound) and cortisone on the production of various pro-inflammatory cytokines in transformed murine club cells (MTCC) stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).

CytokineStimulantDexamethasone (10⁻⁸M) % Inhibition(R)-albuterol (10⁻⁶M) + Cortisone (10⁻⁶M) % Inhibition
IL-6 LPS~75%~60%
TNFα~80%~70%
GM-CSF LPS~90%~85%
TNFα~95%~90%
G-CSF LPS~80%~75%
TNFα~85%~80%
KC (CXCL1) LPS~70%~65%
TNFα~75%~70%
MCP-1 (CCL2) LPS~85%~80%
TNFα~90%~85%
MIP-1α (CCL3) LPS~60%~50%
TNFα~65%~55%
RANTES (CCL5) LPS~50%~40%
TNFα~55%~45%

Data is estimated from graphical representations in Litonjua et al. (2008) and may not represent exact values.[1]

Comparative IC50 Values
CompoundTargetEffectIC50 Value
Dexamethasone Glucocorticoid ReceptorBinding Affinity38 nM
Dexamethasone LPS-induced IL-6 productionInhibition~0.5 x 10⁻⁸ M[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and corticosteroids.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as human airway epithelial cells (e.g., A549 or BEAS-2B) or HEK293 cells, in appropriate media.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound, a corticosteroid (e.g., dexamethasone), or vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent such as TNFα (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a defined time (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the stimulated control and calculate IC50 values for the inhibition of NF-κB activation.

Cytokine Production Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.

Protocol:

  • Cell Culture and Treatment:

    • Seed airway epithelial cells or other relevant cell types in a multi-well plate.

    • Pre-treat the cells with this compound, a corticosteroid, or vehicle control for a specified duration.

    • Stimulate the cells with LPS or TNFα to induce cytokine production.

    • Collect the cell culture supernatants at a specific time point (e.g., 24 hours).

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody against the target cytokine (e.g., IL-6, TNF-α) overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each treatment condition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_corticosteroid Corticosteroid Anti-Inflammatory Pathway cluster_nucleus_cs Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus GRE Glucocorticoid Response Element (GRE) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes NFkB_inhibition Inhibition of NF-κB GR_complex_n Corticosteroid-GR Complex (in Nucleus) GR_complex_n->GRE GR_complex_n->NFkB_inhibition

Caption: Corticosteroid signaling pathway.

G cluster_this compound This compound Indirect Anti-Inflammatory Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR HSD1_upregulation ↑ 11β-HSD1 Expression Beta2_AR->HSD1_upregulation Cortisone_to_Cortisol Cortisone → Cortisol (Inactive → Active) HSD1_upregulation->Cortisone_to_Cortisol Active_Cortisol ↑ Active Cortisol Cortisone_to_Cortisol->Active_Cortisol GR_activation Glucocorticoid Receptor Activation Active_Cortisol->GR_activation NFkB_inhibition Inhibition of NF-κB GR_activation->NFkB_inhibition Cytokine_inhibition ↓ Pro-inflammatory Cytokines NFkB_inhibition->Cytokine_inhibition

Caption: this compound's indirect anti-inflammatory mechanism.

G cluster_workflow Experimental Workflow: Cytokine Inhibition Assay Cell_culture 1. Cell Culture (e.g., Airway Epithelial Cells) Pre_treatment 2. Pre-treatment (this compound / Corticosteroid) Cell_culture->Pre_treatment Stimulation 3. Stimulation (LPS / TNFα) Pre_treatment->Stimulation Supernatant_collection 4. Collect Supernatants Stimulation->Supernatant_collection ELISA 5. ELISA for Cytokines (e.g., IL-6, TNFα) Supernatant_collection->ELISA Data_analysis 6. Data Analysis (% Inhibition, IC50) ELISA->Data_analysis

Caption: Workflow for cytokine inhibition measurement.

Conclusion

This compound and corticosteroids both exhibit significant anti-inflammatory effects, albeit through different primary mechanisms. Corticosteroids are direct, potent inhibitors of a broad range of inflammatory processes, primarily through their interaction with the glucocorticoid receptor and subsequent suppression of key pro-inflammatory transcription factors like NF-κB. This compound, on the other hand, appears to exert its anti-inflammatory effects indirectly by augmenting the local production of active endogenous corticosteroids, thereby potentiating their anti-inflammatory actions.

The quantitative data, although limited in direct comparisons, suggests that while corticosteroids like dexamethasone may have a more potent direct inhibitory effect on cytokine production, the combination of this compound with endogenous cortisone can achieve a comparable level of inflammation suppression for several key cytokines. This suggests a potential for this compound to contribute to the overall anti-inflammatory milieu in the airways.

The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the anti-inflammatory properties of these compounds. A deeper understanding of their distinct and potentially synergistic mechanisms will be invaluable for the development of more targeted and effective therapies for inflammatory airway diseases.

References

In Vitro Comparison of Beta-2 Receptor Selectivity: Levalbuterol vs. Salmeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the beta-2 adrenergic receptor (β2AR) selectivity of two prominent bronchodilators: levalbuterol, the (R)-enantiomer of albuterol, and salmeterel, a long-acting beta-2 agonist. The following sections detail their binding affinities and functional potencies, supported by experimental data, to assist in research and drug development endeavors.

Data Presentation: Quantitative Comparison

The selectivity of a β2AR agonist is a critical determinant of its therapeutic index, minimizing off-target effects, particularly at the beta-1 adrenergic receptor (β1AR) which is predominantly expressed in cardiac tissue. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and salmeterol for β1AR and β2AR.

DrugReceptorBinding Affinity (Ki) [nM]Reference
Salmeterol β1AR~2250[1]
β2AR1.5[1]
Racemic Albuterol β1AR1950[2]
β2AR1480[2]
This compound ((R)-Albuterol) β2ARSignificantly higher affinity than (S)-Albuterol[1][3]
DrugFunctional AssayEC50 [nM]Reference
Salmeterol Inhibition of histamine release (Human Lung Mast Cells)<100[4]
Inhibition of sulphopeptidoleukotriene generation (HLMC)<0.1[4]
Racemic Albuterol Inhibition of EGF-stimulated proliferation (Human Airway Smooth Muscle Cells)110[5]
Inhibition of histamine release (Human Lung Mast Cells)100[4]

Note on this compound Functional Potency: this compound has demonstrated greater bronchodilatory effects than racemic albuterol, indicating a higher potency.[6] This is consistent with the understanding that the therapeutic activity of racemic albuterol is primarily attributed to the (R)-enantiomer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and salmeterol for β1AR and β2AR.

Materials:

  • Cell membranes expressing human β1AR or β2AR (e.g., from transfected CHO cells).

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.

  • Test compounds: this compound and salmeterol at various concentrations.

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-DHA, and varying concentrations of the test compound (this compound or salmeterol). For determining non-specific binding, incubate the membranes and radioligand with a high concentration of propranolol.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Potency (EC50) Determination

This assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2AR signaling pathway.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and salmeterol in stimulating cAMP production via the β2AR.

Materials:

  • Intact cells expressing human β2AR (e.g., CHO-K1 cells).

  • Test compounds: this compound and salmeterol at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Cell Culture: Plate the cells expressing β2AR in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Agonist Stimulation: Add varying concentrations of the test agonist (this compound or salmeterol) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by adding a lysis buffer to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.

Mandatory Visualization

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Beta2AR Beta-2 Adrenergic Receptor (β2AR) Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylation of target proteins Agonist Agonist (this compound / Salmeterol) Agonist->Beta2AR Binding

Caption: Beta-2 adrenergic receptor signaling cascade.

Experimental Workflow for Receptor Selectivity Assessment

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) B1 Cell Membranes (β1AR) B3 Radioligand Binding Assay B1->B3 B2 Cell Membranes (β2AR) B2->B3 B4 Data Analysis (IC50 -> Ki) B3->B4 Comparison Comparative Analysis of This compound vs. Salmeterol B4->Comparison F1 Intact Cells (β2AR) F2 cAMP Accumulation Assay F1->F2 F3 Data Analysis (Dose-Response Curve) F2->F3 F3->Comparison Start Start Start->B1 Start->B2 Start->F1

Caption: Workflow for in vitro receptor selectivity analysis.

References

In Vitro Cardiac Effects of Levalbuterol vs. Racemic Albuterol: A Side-by-Side Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cardiac effects of levalbuterol, the (R)-enantiomer of albuterol, and racemic albuterol, a 50:50 mixture of the (R)- and (S)-enantiomers. While clinical studies have explored the cardiac safety profiles of these bronchodilators, this report focuses on the available preclinical, in vitro data generated from cardiac tissue preparations. The objective is to offer a direct comparison of their effects on fundamental cardiac parameters, aiding in the early stages of drug development and research.

Data Presentation

Direct comparative in vitro studies on isolated cardiac tissue analyzing the side-by-side effects of this compound and racemic albuterol are notably scarce in published literature. The following table summarizes data for racemic albuterol (salbutamol) from a study on isolated, blood-perfused canine heart preparations. This study provides valuable insights into the chronotropic (heart rate) and inotropic (contractile force) effects of the racemic mixture.

Due to the lack of direct comparative in vitro cardiac data for this compound, its theoretical profile, based on its composition as the pharmacologically active (R)-enantiomer, is discussed below the table.

DrugPreparationParameterObservation
Racemic Albuterol (Salbutamol) Isolated, blood-perfused canine atrial and ventricular preparationsChronotropic Effect (Heart Rate)Induced dose-related positive chronotropic effects. Considered a partial agonist compared to isoprenaline and noradrenaline.[1]
Inotropic Effect (Contractile Force)Induced dose-related positive inotropic effects. Also demonstrated to be a partial agonist in comparison to isoprenaline and noradrenaline.[1]

This compound ((R)-Albuterol): A Theoretical In Vitro Cardiac Profile

This compound is the single (R)-enantiomer of albuterol and is responsible for its bronchodilatory effects through agonism at the beta-2 adrenergic receptor.[2] The (S)-enantiomer is generally considered inactive or may even have some opposing effects in other tissues.[3] Therefore, it is hypothesized that the in vitro cardiac effects of this compound would be similar to or slightly more potent than an equivalent dose of the (R)-enantiomer within the racemic mixture, without any potential confounding effects from the (S)-enantiomer. However, without direct comparative in vitro studies on cardiac tissue, this remains a theoretical assertion.

Experimental Protocols

The following is a detailed methodology based on the study of racemic albuterol on isolated canine heart preparations, which serves as a representative protocol for such in vitro cardiac studies.

Isolated, Blood-Perfused Canine Heart Preparation

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Pentobarbital sodium (30 mg/kg, IV).

  • Surgical Procedure:

    • The heart is excised after thoracotomy.

    • The sinoatrial node artery and the left circumflex branch of the coronary artery are cannulated.

    • The sinoatrial node preparation (for chronotropic studies) and the left ventricular papillary muscle (for inotropic studies) are isolated and perfused with arterial blood from a donor dog.

  • Experimental Setup:

    • The preparations are housed in a chamber maintained at 37°C.

    • Perfusion pressure is kept constant.

    • Atrial rate (chronotropy) is measured from the electrogram.

    • Ventricular contractile force (inotropy) is measured using a force transducer attached to the papillary muscle.

  • Drug Administration:

    • Racemic albuterol (salbutamol) is administered via continuous infusion into the perfusion circuit at varying concentrations.

    • Dose-response curves are generated by measuring the changes in heart rate and contractile force from baseline.

Signaling Pathways and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling in Cardiomyocytes

Activation of the beta-2 adrenergic receptor in cardiac muscle cells by an agonist like this compound or the (R)-enantiomer in racemic albuterol initiates a signaling cascade that ultimately modulates cardiac function.

G cluster_membrane Cardiomyocyte Membrane Beta2_AR Beta-2 Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts Agonist This compound or (R)-Albuterol Agonist->Beta2_AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Inotropy & Chronotropy Ca_Influx->Contraction

Caption: Beta-2 adrenergic receptor signaling cascade in a cardiomyocyte.

General Experimental Workflow for Isolated Heart Studies

The following diagram illustrates a typical workflow for assessing the effects of pharmacological agents on isolated cardiac tissue.

G Start Start Animal_Prep Animal Preparation & Anesthesia Start->Animal_Prep Heart_Isolation Heart Excision & Isolation of Cardiac Tissue Animal_Prep->Heart_Isolation Perfusion Langendorff or Working Heart Perfusion Setup Heart_Isolation->Perfusion Stabilization Tissue Stabilization Period Perfusion->Stabilization Baseline Record Baseline Cardiac Parameters Stabilization->Baseline Drug_Admin Administer this compound or Racemic Albuterol Baseline->Drug_Admin Data_Collection Record Chronotropic & Inotropic Responses Drug_Admin->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro cardiac tissue experiments.

References

Levalbuterol in Preclinical Asthma Models: A Comparative Analysis of Efficacy in Pediatric vs. Adult Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levalbuterol, the (R)-enantiomer of albuterol, is a potent β2-adrenergic agonist known for its bronchodilatory effects.[1][2][3] Its mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow.[1] Beyond bronchodilation, preclinical studies suggest this compound may also possess anti-inflammatory properties.[4]

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in animal models of asthma. The data is categorized to infer potential differences between pediatric and adult responses based on the age of the animals used in the studies.

Table 1: Bronchodilatory Effects of this compound in Animal Models

Animal ModelAge Group (Phenotype)Outcome MeasureThis compound DoseResultReference
Guinea PigNot Specified (Adult)Attenuation of Early Phase Reaction0.01% (inhaled, 3x daily for 7 days)Significant attenuation of bronchoconstriction[1]
Guinea PigNot Specified (Adult)Attenuation of Late Phase Reaction0.01% (inhaled, 3x daily for 7 days)Significant attenuation of bronchoconstriction[1]

Table 2: Anti-inflammatory Effects of this compound in Murine Models

Animal ModelAge Group (Phenotype)Outcome MeasureThis compound DoseResultReference
Murine Airway Epithelial Cells (in vitro)Not SpecifiedLPS- and TNFα-induced NF-κB activity10⁻⁶MSignificant reduction in NF-κB activity[4]
Guinea PigNot Specified (Adult)Inflammatory Cell Infiltration (Total cells and eosinophils)0.01% (inhaled, 3x daily for 7 days)Significant reduction in total inflammatory cells and eosinophils[1]

Table 3: Age-Related Differences in Airway Hyperresponsiveness (AHR) in a Murine Asthma Model (Ovalbumin-induced)

Note: This study did not evaluate this compound but provides crucial context on age-dependent disease pathology.

Age GroupOutcome MeasureTime PointResultReference
Young Mice (3 days after birth)Bronchial Hyperresponsiveness (BHR)4 weeks post-challengeBHR disappeared[2]
Mature Mice (8 weeks of age)Bronchial Hyperresponsiveness (BHR)8 weeks post-challengeBHR persisted[2]
Young Mice (3 days after birth)Airway Inflammation (GCM, ICI, Eosinophilia)Over timeMore remarkable reduction[2]
Mature Mice (8 weeks of age)Airway Inflammation (GCM, ICI, Eosinophilia)Over timeLess reduction[2]

The data from murine models suggest that mature animals may exhibit a more persistent inflammatory and hyperresponsive phenotype compared to younger animals.[2] This could imply that the therapeutic window and efficacy of anti-inflammatory and bronchodilatory agents like this compound might differ between pediatric and adult populations.

Experimental Protocols

1. Murine Model of Allergic Airway Inflammation (Anti-inflammatory Effects)

  • Animal Model: BALB/c mice.[2]

  • Sensitization: Mice (3 days old for pediatric model, 8 weeks old for adult model) were sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide.[2]

  • Challenge: Following sensitization, mice were challenged with aerosolized OVA for a specified number of consecutive weeks (1, 2, 4, or 8).[2]

  • Assessment of Airway Hyperresponsiveness (AHR): BHR was assessed by measuring changes in airway resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.[2]

  • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) was performed to collect fluid for the analysis of inflammatory cell infiltrates (eosinophils) and cytokine levels (IL-4, IL-2). Lung tissues were processed for histology to assess goblet cell metaplasia (GCM) and inflammatory cell infiltration (ICI).[2]

2. Guinea Pig Model of Allergic Asthma (Bronchodilatory and Anti-inflammatory Effects)

  • Animal Model: Ovalbumin (OVA)-sensitized guinea pigs.[1]

  • Treatment: Animals received inhaled doses of this compound (R-albuterol) at a concentration of 0.01%, administered three times daily for seven days.[1]

  • Assessment of Bronchodilation: The study evaluated the attenuation of both early and late phase bronchoconstrictor responses to OVA challenge.[1]

  • Assessment of Inflammation: The number of total inflammatory cells and eosinophils in the airways was quantified.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound and a generalized experimental workflow for preclinical asthma studies.

Levalbuterol_Mechanism_of_Action cluster_inflammation Anti-inflammatory Pathway This compound This compound ((R)-Albuterol) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates HSD1 11β-HSD1 Upregulation Beta2AR->HSD1 Induces cAMP Increased cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Glucocorticoids Active Glucocorticoids HSD1->Glucocorticoids Increases conversion to NFkB Decreased NF-κB Activity Glucocorticoids->NFkB Inhibits AntiInflammation Anti-inflammatory Effects NFkB->AntiInflammation

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Animal Model Selection (e.g., Mouse, Guinea Pig) Pediatric vs. Adult Phenotype sensitization Allergen Sensitization (e.g., Ovalbumin) start->sensitization challenge Allergen Challenge (Aerosol) sensitization->challenge treatment This compound Administration (Dose, Route, Frequency) challenge->treatment assessment Efficacy Assessment treatment->assessment bronchodilation Bronchodilation Measurement (e.g., Plethysmography) assessment->bronchodilation inflammation Inflammation Analysis (BAL Fluid, Histology) assessment->inflammation data Data Analysis and Comparison bronchodilation->data inflammation->data

Caption: Generalized workflow for preclinical asthma studies.

Conclusion

The available preclinical data consistently demonstrates the efficacy of this compound as a bronchodilator and suggests potential anti-inflammatory activity. While direct comparative studies in pediatric versus adult animal models are lacking, research into the pathophysiology of asthma in different age groups of mice indicates that adult models may exhibit a more persistent and severe disease phenotype.[2] This suggests that the response to this compound could vary with age. Future preclinical research should aim to directly compare the pharmacodynamics and efficacy of this compound in juvenile and adult animal models of asthma to better inform the development of age-specific therapeutic strategies.

References

A Comparative Analysis of the Duration of Action of Levalbuterol and Other Short-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the duration of action of Levalbuterol and other prominent short-acting beta-agonists (SABAs), namely Albuterol and Terbutaline. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies.

Data Presentation: Pharmacodynamic Properties of SABAs

The following table summarizes the key pharmacodynamic parameters related to the duration of action for this compound, Albuterol, and Terbutaline. These parameters are crucial for understanding the therapeutic window and efficacy of these bronchodilators.

ParameterThis compoundRacemic AlbuterolTerbutaline
Formulation Nebulizer Solution & MDINebulizer Solution & MDIInhaled
Onset of Action 5.5 - 17 minutes[1][2][3]~5 minutes5 - 15 minutes
Time to Peak Effect 1.5 hours[2][3]Not specifiedNot specified
Duration of Action 3 - 6 hours (up to 8 hours in some patients)[1][2][3]3 - 6 hours3 - 6 hours

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The methodologies of these studies are crucial for interpreting the results. Below is a synthesized overview of a typical experimental protocol used to compare the duration of action of SABAs.

Study Design:

A common study design is a randomized, double-blind, placebo-controlled, crossover or parallel-group trial.

  • Randomized: Participants are randomly assigned to receive one of the study drugs (e.g., this compound, Albuterol, or a placebo).

  • Double-blind: Neither the participants nor the researchers know which treatment is being administered to prevent bias.

  • Placebo-controlled: A placebo group is included to account for any psychological or other non-drug-related effects.

  • Crossover: Each participant receives all treatments at different times, with a washout period in between to eliminate the effects of the previous drug.

  • Parallel-group: Each group of participants receives a different treatment for the duration of the study.

Participant Selection:
  • Inclusion Criteria: Typically, studies enroll adult patients with a documented history of mild to moderate asthma or Chronic Obstructive Pulmonary Disease (COPD).[4] A key inclusion criterion is often a baseline Forced Expiratory Volume in one second (FEV1) between 40% and 80% of the predicted value and a demonstrated reversibility of airway obstruction of at least 15% after inhalation of a SABA.

  • Exclusion Criteria: Common exclusion criteria include a history of significant cardiovascular disease, recent respiratory tract infection, smoking, and the use of other medications that could interfere with the study results.

Drug Administration:
  • Dosage: Standardized doses of the study drugs are used. For instance, a study might compare nebulized this compound (e.g., 1.25 mg) with nebulized racemic Albuterol (e.g., 2.5 mg).[4][5]

  • Delivery: The drugs are administered via a standardized method, such as a specific type of nebulizer or metered-dose inhaler (MDI), to ensure consistent delivery.

Outcome Measures:
  • Primary Outcome: The primary outcome is typically the change in FEV1 from baseline over a specified period (e.g., 6-8 hours).[6] FEV1 is a measure of the maximum amount of air a person can forcefully exhale in one second.

  • FEV1 Measurement: Serial spirometry is performed at baseline and at regular intervals after drug administration (e.g., 5, 15, 30, 60 minutes, and then hourly).[4] The measurements are taken in triplicate to ensure accuracy.

  • Secondary Outcomes: Other outcomes may include the time to onset of action (defined as a 15% increase in FEV1), the time to peak effect, and the duration of action (the time until FEV1 returns to within 15% of baseline).[2][3] Safety and tolerability are also assessed by monitoring adverse events, heart rate, and blood pressure.

Mandatory Visualization

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

G cluster_cell Airway Smooth Muscle Cell SABA SABA (this compound) B2AR Beta-2 Adrenergic Receptor SABA->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (Inactivates) MLCK_P Phosphorylated MLCK (Inactive) Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Relaxation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC_P->Relaxation Prevents Contraction

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for a Comparative SABA Clinical Trial

G cluster_workflow Clinical Trial Workflow Start Patient Screening & Informed Consent Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Yes1 Yes Inclusion->Yes1 No1 No Inclusion->No1 Randomization Randomization Yes1->Randomization ScreenFail Screen Failure No1->ScreenFail TreatmentA Group A: Administer this compound Randomization->TreatmentA TreatmentB Group B: Administer Racemic Albuterol Randomization->TreatmentB TreatmentC Group C: Administer Placebo Randomization->TreatmentC FEV1_measurement Serial FEV1 Measurement (0-8 hours) TreatmentA->FEV1_measurement TreatmentB->FEV1_measurement TreatmentC->FEV1_measurement Data_collection Adverse Event Monitoring & Vital Signs FEV1_measurement->Data_collection Washout Washout Period (Crossover Design) Data_collection->Washout If Crossover Analysis Data Analysis Data_collection->Analysis If Parallel Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Randomization Re-randomize or rotate treatment Crossover->Analysis

Caption: A typical experimental workflow for a SABA clinical trial.

References

Evaluating the Synergistic Effects of Levalbuterol with Inhaled Corticosteroids: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Combination Therapy in Respiratory Disease Models

The co-administration of β2-adrenergic agonists and inhaled corticosteroids (ICS) is a cornerstone of therapy for obstructive airway diseases like asthma.[1][2] This guide provides a detailed evaluation of the synergistic relationship between levalbuterol, the (R)-enantiomer of albuterol, and ICS.[3][4] It synthesizes preclinical and clinical findings, presents detailed experimental protocols, and visualizes key mechanisms to support further research and development in this area.

Molecular Basis of Synergy: A Two-Way Interaction

The synergistic benefit of combining this compound and ICS stems from a reciprocal potentiation at the molecular level. Each drug enhances the activity of the other through distinct but complementary mechanisms.[5][6][7][8]

  • ICS Enhance this compound's Target: Inhaled corticosteroids act on glucocorticoid receptors (GR) within airway cells. This activation leads to an increase in the transcription of the β2-adrenergic receptor gene.[8][9] The resulting upregulation of β2-receptors on the cell surface provides more targets for this compound, potentially protecting against the desensitization that can occur with prolonged β2-agonist use.[5][6][7]

  • This compound Amplifies ICS's Anti-inflammatory Action: this compound, by activating the β2-receptor, initiates a signaling cascade that can "prime" the glucocorticoid receptor. This priming may accelerate the nuclear translocation of the GR complex, enhancing the anti-inflammatory effects of the corticosteroid.[5][7][8] Furthermore, this compound has been shown to upregulate the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[10][11] This enzyme is crucial as it converts inactive cortisone into active cortisol within the cells, thereby amplifying the local anti-inflammatory effect of both endogenous and administered corticosteroids.[10][11]

The following diagram illustrates this bidirectional enhancement of receptor signaling, which forms the foundation of the observed synergistic effects.

Synergy_Pathway Molecular Synergy Between this compound and ICS cluster_cell Airway Smooth Muscle / Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Beta2AR β2-Adrenergic Receptor (β2-AR) This compound->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GR_Priming GR Priming/ Phosphorylation PKA->GR_Priming Leads to HSD1_Activation ↑ 11β-HSD1 Expression PKA->HSD1_Activation Induces GR_Complex Activated GR Complex GR_Priming->GR_Complex Enhances Translocation ICS Inhaled Corticosteroid (ICS) GR_Cytoplasm Glucocorticoid Receptor (GR) ICS->GR_Cytoplasm Binds GR_Cytoplasm->GR_Complex Forms GR_Nucleus Translocated GR Complex GR_Complex->GR_Nucleus Translocates GRE Glucocorticoid Response Element (GRE) GR_Nucleus->GRE Binds to AntiInflammatory ↓ Anti-inflammatory Gene Transcription GRE->AntiInflammatory Suppresses Beta2AR_Gene β2-AR Gene GRE->Beta2AR_Gene Activates Beta2AR_mRNA ↑ β2-AR mRNA Beta2AR_Gene->Beta2AR_mRNA Beta2AR_mRNA->Beta2AR Upregulates Receptor Protein

Caption: Bidirectional signaling pathways illustrating the synergy between this compound and ICS.

Preclinical Evidence of Synergy

In vitro and in vivo models provide quantitative data supporting the enhanced efficacy of combination therapy over monotherapy. Key findings center on receptor expression and anti-inflammatory responses.

Table 1: Summary of In Vitro Experimental Data

Parameter MeasuredThis compound AloneICS (Dexamethasone) AloneThis compound + ICSOutcome of SynergyReference
β2-Receptor mRNA Level No significant change2.73-fold increase at 2hNot explicitly measured, but ICS effect is primaryICS primes the cell for β2-agonist activity by increasing receptor gene transcription.[9]
β2-Receptor Number No significant change1.58-fold increase at 24hNot explicitly measured, but follows mRNA increaseIncreased receptor density enhances the potential for this compound-mediated effects.[9]
11β-HSD1 mRNA Expression Augmented expressionNo significant effectAugmented expression (driven by this compound)This compound increases the enzyme that activates corticosteroids locally.[11]
NF-κB Activity (LPS-induced) Inhibited activityPotent inhibitionSignificantly diminished activityCombination shows greater suppression of a key pro-inflammatory transcription factor.[10][11]

Detailed Experimental Protocols (Preclinical)

The following protocols are representative of the methodologies used to generate the data in Table 1.

Protocol 1: Measurement of β2-Adrenergic Receptor mRNA and Number

  • Objective: To quantify the effect of corticosteroids on β2-AR gene expression and protein levels in human lung tissue.

  • Methodology:

    • Tissue Preparation: Human peripheral lung tissue is obtained and dissected into small fragments.

    • Incubation: Tissue fragments are incubated in a suitable culture medium (e.g., DMEM) with Dexamethasone (1 µM) or a vehicle control for time points ranging from 15 minutes to 24 hours.[9]

    • mRNA Analysis (Northern Blot):

      • Total RNA is extracted from the tissue samples.

      • RNA is size-fractionated by gel electrophoresis and transferred to a nylon membrane.

      • The membrane is hybridized with a radiolabeled cDNA probe specific for the human β2-AR mRNA.

      • The resulting bands are quantified using densitometry and normalized to a housekeeping gene (e.g., β-actin).[12]

    • Receptor Binding Assay ([¹²⁵I]iodocyanopindolol binding):

      • Membranes are prepared from the incubated lung tissue.

      • Membranes are incubated with the radioligand [¹²⁵I]iodocyanopindolol to saturate β2-AR binding sites.

      • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., propranolol).

      • The amount of bound radioactivity is measured to determine the density of β2-ARs (fmol/mg protein).[9]

Protocol 2: Evaluation of Anti-Inflammatory Synergy in Airway Epithelial Cells

  • Objective: To determine if this compound enhances the anti-inflammatory effects of corticosteroids by measuring NF-κB activity.

  • Methodology:

    • Cell Culture: Transformed murine club cells (MTCC) are cultured and stably transfected with a luciferase reporter construct driven by an NF-κB response element (NF-κB/luc).[11]

    • Pre-treatment: Cells are pre-treated for a specified duration (e.g., 2-4 hours) with:

      • Vehicle Control

      • (R)-albuterol (this compound)

      • Inactive cortisone

      • (R)-albuterol + cortisone

      • Dexamethasone (as a positive control)

    • Inflammatory Challenge: Cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNFα) for 6 hours to activate the NF-κB pathway.[11]

    • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase signal relative to the stimulated control indicates inhibition of NF-κB transcriptional activity.[11]

    • Data Analysis: Results are expressed as relative light units (RLU) or as a percentage of the stimulated control. Statistical analysis is performed to compare the inhibitory effects of the different treatment groups.

The workflow for this type of in vitro experiment is visualized below.

Experiment_Workflow Workflow for In Vitro Synergy Analysis Start Start: Culture Airway Epithelial Cells (NF-κB/luc Reporter) Treatment Pre-treat with Test Compounds: 1. This compound 2. Corticosteroid (ICS) 3. This compound + ICS 4. Vehicle Control Start->Treatment Incubation1 Incubate (e.g., 2-4 hours) Treatment->Incubation1 Challenge Apply Inflammatory Stimulus (e.g., LPS or TNFα) Incubation1->Challenge Incubation2 Incubate (e.g., 6 hours) Challenge->Incubation2 Lysis Lyse Cells and Collect Supernatant Incubation2->Lysis Assay Perform Luciferase Assay Lysis->Assay Analysis Quantify Luminescence and Compare Treatment Groups Assay->Analysis End End: Determine Synergistic Inhibition Analysis->End

Caption: A typical experimental workflow for assessing anti-inflammatory synergy in vitro.

Clinical Evidence and Outcomes

Clinical trials provide the ultimate validation of synergistic effects. Recent large-scale studies have evaluated fixed-dose combinations of a short-acting β2-agonist (SABA) and an ICS for as-needed use, demonstrating significant clinical benefits.

Table 2: Summary of Clinical Trial Data (Albuterol/Budesonide Combination)

Study AcronymPatient PopulationIntervention GroupsPrimary EndpointKey FindingReference
MANDALA Moderate-to-severe asthma (≥12 years)1. Albuterol 180µg + Budesonide 160µg (as-needed) 2. Albuterol 180µg alone (as-needed)Time to first severe exacerbation26% lower risk of severe exacerbation with the high-dose combination vs. albuterol alone.[13][14]
DENALI Mild-to-moderate asthma (≥12 years)1. Albuterol 180µg + Budesonide 160µg (4x daily) 2. Albuterol 180µg (4x daily) 3. Budesonide 160µg (4x daily) 4. PlaceboChange in FEV₁The combination showed superior improvement in FEV₁ compared to budesonide alone, and superior improvement in trough FEV₁ compared to albuterol alone, confirming the contribution of each component.[15]

Detailed Experimental Protocol (Clinical)

Protocol 3: Phase 3 Randomized Controlled Trial (MANDALA Trial Design)

  • Objective: To evaluate the efficacy and safety of an as-needed albuterol-budesonide fixed-dose combination compared to as-needed albuterol alone in preventing severe asthma exacerbations.

  • Methodology:

    • Study Design: A multinational, Phase 3, double-blind, randomized, event-driven trial.[13][14]

    • Participants: Adults and adolescents (≥12 years) with uncontrolled moderate-to-severe asthma, continuing their usual ICS-containing maintenance therapy.[13][14]

    • Randomization: Patients are randomized (1:1:1 ratio) to one of three treatment arms for their rescue medication:

      • Albuterol (180 µg) + Budesonide (160 µg) fixed-dose combination.

      • Albuterol (180 µg) + Budesonide (80 µg) fixed-dose combination.

      • Albuterol (180 µg) alone.[14]

    • Primary Endpoint: The primary efficacy endpoint is the time to the first event of a severe asthma exacerbation, defined as a worsening of asthma requiring systemic glucocorticoid use for at least three days, or a hospitalization or emergency department visit due to asthma that required systemic glucocorticoids.[14]

    • Data Analysis: A time-to-event analysis (e.g., Cox proportional-hazards model) is used to compare the risk of exacerbation between the treatment groups, calculating a hazard ratio (HR) and 95% confidence intervals.[14]

Conclusion

The evidence from both molecular research and large-scale clinical trials strongly supports a synergistic relationship between this compound (and other β2-agonists) and inhaled corticosteroids.[1] The ICS component upregulates the β2-receptor target, while the β2-agonist enhances the anti-inflammatory action of the ICS.[5][6][8] This complementary interaction translates into improved clinical outcomes, most notably a significant reduction in the risk of severe exacerbations compared to monotherapy.[13][14] These findings provide a robust rationale for the continued development and utilization of combination therapies in the management of obstructive airway diseases.

References

Meta-analysis of preclinical studies comparing Levalbuterol and racemic albuterol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data comparing levalbuterol, the (R)-enantiomer of albuterol, with racemic albuterol, a 50:50 mixture of the (R)- and (S)-enantiomers. The objective is to offer an evidence-based comparison of their efficacy and safety profiles in non-clinical models, aiding researchers, scientists, and drug development professionals in their evaluation of these bronchodilators. This analysis focuses on key preclinical outcomes, including bronchodilatory effects, anti-inflammatory properties, and potential off-target effects.

Executive Summary

Racemic albuterol has been a cornerstone in the management of bronchoconstriction for decades. It is composed of two stereoisomers: (R)-albuterol (this compound), which is the pharmacologically active component responsible for bronchodilation, and (S)-albuterol.[1][2][3] this compound was developed based on the hypothesis that the (S)-enantiomer might not be inert and could contribute to adverse effects, including pro-inflammatory responses and paradoxical bronchospasm.[1][3][4][5] Preclinical evidence suggests that this compound may offer a better therapeutic index by providing comparable or superior bronchodilation with a reduced potential for detrimental off-target effects associated with the (S)-isomer.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, providing a direct comparison of the pharmacological effects of this compound and racemic albuterol.

Table 1: Bronchodilatory Efficacy in Preclinical Models

Model SystemParameterThis compound ((R)-albuterol)Racemic AlbuterolKey Findings
Mouse Lung Slices (Methacholine-induced contraction)Airway RelaxationMore effective at equivalent concentrationsLess effective than (R)-albuterol(R)-albuterol induced a greater dose-dependent relaxation of small airways compared to racemic albuterol. (S)-albuterol had no direct effect on airway contractility.[6]
Isolated Guinea Pig Trachea (Histamine-induced contraction)pD2 (negative log of EC50)Not directly compared7.50 ± 0.01While a direct comparison is unavailable in this study, the pD2 value for salbutamol (racemic albuterol) provides a benchmark for its potency in this standard in vitro model.[3]

Table 2: Anti-inflammatory Effects in Preclinical Models

Model SystemParameterThis compound ((R)-albuterol)Racemic Albuterol(S)-albuterolKey Findings
RSV-Infected Rats (Neurogenic inflammation)Inhibition of albumin extravasationStronger inhibitory effectPartial inhibitionMinimal inhibitory effect(R)-albuterol demonstrated a more potent anti-inflammatory effect by inhibiting neurogenic-mediated plasma extravasation in the airways compared to the racemic mixture.[1]
Mouse Asthma Model (Ovalbumin-induced)Airway InflammationReduced eosinophil influx, goblet cell hyperplasia, and mucus occlusion.Not directly compared in this study.Reduced eosinophil infiltration, goblet cell hyperplasia, and mucus occlusion, but increased airway edema and hyperresponsiveness.While both enantiomers showed some anti-inflammatory activity, (S)-albuterol exacerbated airway edema and hyperresponsiveness to methacholine.[5][7]
Asthmatic CatsAirway Inflammation (BAL fluid)No induction of inflammationInduced airway inflammationInduced airway inflammationRegular inhalation of racemic albuterol and (S)-albuterol, but not (R)-albuterol, induced airway inflammation in both healthy and asthmatic cats.[8][9]

Table 3: Cardiac Effects in Preclinical Models

Quantitative preclinical data specifically comparing the cardiac effects of this compound and racemic albuterol are limited. The majority of comparative cardiac safety data comes from clinical trials.

Experimental Protocols

1. In Vivo Bronchodilator Efficacy: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard method to assess the efficacy and duration of action of bronchodilators.[10]

  • Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. The jugular vein is cannulated for intravenous drug administration.

  • Measurement of Bronchoconstriction: Lung resistance and dynamic compliance are continuously measured to quantify the degree of bronchoconstriction.

  • Induction of Bronchoconstriction: A stable bronchoconstriction is induced by a continuous intravenous infusion of acetylcholine.

  • Drug Administration: Test compounds (this compound or racemic albuterol) or vehicle are administered, typically via inhalation or intravenously, at various doses.

  • Data Analysis: The inhibition of the acetylcholine-induced increase in lung resistance and decrease in dynamic compliance are measured to determine the potency (ED50) and duration of action of the test compounds.

2. In Vitro Bronchodilator Efficacy: Isolated Guinea Pig Tracheal Strip Assay

This in vitro assay provides a direct measure of the relaxant effect of a compound on airway smooth muscle.[3][11]

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or strips.

  • Organ Bath Setup: The tracheal preparations are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The tension of the smooth muscle is recorded isometrically.

  • Induction of Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Cumulative concentrations of the test compounds (this compound or racemic albuterol) are added to the bath, and the relaxation of the pre-contracted tissue is measured.

  • Data Analysis: Concentration-response curves are constructed, and the potency (EC50) and intrinsic activity of the compounds are determined. The pD2 value, which is the negative logarithm of the EC50, is often used to express potency.[3]

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Beta2_AR Beta-2 Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Phosphorylates myofibrillar proteins This compound This compound ((R)-albuterol) This compound->Beta2_AR Binds and Activates Racemic_Albuterol Racemic Albuterol Racemic_Albuterol->Beta2_AR Binds and Activates ((R)-component) S_Albuterol (S)-albuterol S_Albuterol->Beta2_AR Weakly binds, may have antagonistic effects

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Anesthetized, Ventilated Guinea Pig Cannulation Tracheal and Venous Cannulation Animal->Cannulation Measurement Measure Lung Resistance & Dynamic Compliance Cannulation->Measurement Baseline Record Baseline Measurements Measurement->Baseline Induction Induce Bronchoconstriction (e.g., Acetylcholine Infusion) Baseline->Induction Drug_Admin Administer Test Compound (this compound or Racemic Albuterol) Induction->Drug_Admin Monitoring Continuously Monitor Airway Mechanics Drug_Admin->Monitoring Quantification Quantify Inhibition of Bronchoconstriction Monitoring->Quantification Comparison Compare Potency (ED50) and Duration of Action Quantification->Comparison

Caption: In Vivo Bronchodilator Efficacy Experimental Workflow.

Conclusion

The preclinical data meta-analyzed in this guide suggest that this compound may offer advantages over racemic albuterol. The primary active component, (R)-albuterol, is responsible for the desired bronchodilatory effects.[12] In contrast, the (S)-enantiomer, present in a 50:50 ratio in racemic albuterol, appears to be not merely inert but may contribute to pro-inflammatory effects and increased airway hyperresponsiveness in some preclinical models.[5][7][8][9] While both this compound and racemic albuterol are effective bronchodilators, the absence of the potentially detrimental (S)-isomer in this compound suggests a more favorable therapeutic profile. These preclinical findings warrant further investigation to fully elucidate the clinical implications in various patient populations. This guide serves as a valuable resource for researchers and drug development professionals in designing and interpreting studies aimed at optimizing bronchodilator therapy.

References

Benchmarking the bronchoprotective effects of Levalbuterol against novel bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchoprotective effects of the established β2-agonist, Levalbuterol, against emerging novel bronchodilators. While direct comparative clinical trial data between this compound and many novel agents are still emerging, this document synthesizes available preclinical and clinical findings to offer a valuable benchmark for research and development.

Executive Summary

This compound, the (R)-enantiomer of albuterol, remains a cornerstone in the management of bronchoconstriction, exerting its effects through the well-characterized β2-adrenergic receptor signaling pathway. However, the quest for improved therapeutics with alternative mechanisms of action, potentially offering better side-effect profiles or efficacy in specific patient populations, has led to the exploration of novel bronchodilators. This guide focuses on two such promising classes: Rho kinase (ROCK) inhibitors and bitter taste receptor (TAS2R) agonists. We present available quantitative data, detailed experimental protocols for assessing bronchoprotection, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: A Comparative Overview

Direct head-to-head clinical trial data benchmarking this compound against novel bronchodilators is limited. The following tables summarize key performance indicators for this compound, primarily from studies comparing it to racemic albuterol, and available efficacy data for novel bronchodilators to provide a basis for indirect comparison.

Table 1: Bronchodilatory Efficacy of this compound in Patients with Asthma

ParameterThis compound (0.63 mg)This compound (1.25 mg)Racemic Albuterol (2.5 mg)Reference
Peak Change in FEV1 (L) Similar to Racemic Albuterol 2.5 mg0.92 L (first dose)0.82 L (first dose)[1]
Time to Onset of Action Not significantly different from Racemic AlbuterolNot significantly different from Racemic AlbuterolNot significantly different from Racemic Albuterol[2]
Duration of FEV1 Improvement Comparable to Racemic Albuterol 2.5 mgGreater than Racemic Albuterol 2.5 mg-[2]
Beta-mediated Side Effects Reduced relative to this compound 1.25 mg and Racemic Albuterol 2.5 mgPresentPresent[1]

FEV1: Forced Expiratory Volume in 1 second. Data is synthesized from studies in patients with mild to moderate asthma.

Table 2: Preclinical and Early Clinical Data for Novel Bronchodilators

Novel Bronchodilator ClassMechanism of ActionKey Efficacy FindingsReference
Rho Kinase (ROCK) Inhibitors (e.g., Y-27632) Inhibition of Rho kinase, leading to decreased airway smooth muscle (ASM) contraction and potential anti-remodeling effects.Reduces ASM ability to maintain pressure in response to methacholine in animal models.[3]
Bitter Taste Receptor (TAS2R) Agonists (e.g., Chloroquine, Saccharin) Activation of TAS2Rs on ASM, leading to localized calcium signaling and opening of large-conductance Ca2+-activated K+ (BKCa) channels, causing hyperpolarization and relaxation.Can induce relaxation of isolated human ASM that is threefold greater than that of β-agonists. Inhaled tastants decreased airway obstruction in a mouse model of asthma.[4]

Experimental Protocols

Methacholine Challenge Test

The methacholine challenge test is a standardized method to assess airway hyperresponsiveness.

  • Objective: To determine the provocative concentration or dose of methacholine that causes a 20% fall in Forced Expiratory Volume in one second (FEV1), denoted as PC20 or PD20, respectively.[5]

  • Procedure:

    • Baseline Spirometry: Establish a baseline FEV1 for the subject.

    • Diluent Inhalation: The subject inhales a saline diluent to establish a control response. FEV1 is measured post-inhalation.

    • Incremental Methacholine Dosing: The subject inhales doubling concentrations of methacholine at set intervals (e.g., every 5 minutes).[6]

    • Spirometry After Each Dose: FEV1 is measured after each dose of methacholine.

    • Termination: The test is terminated when the FEV1 has fallen by ≥20% from the post-diluent baseline, or the maximum concentration of methacholine has been administered.

    • Calculation of PC20/PD20: The PC20 or PD20 is calculated by interpolation from the logarithmic dose-response curve.[5]

Allergen-Induced Bronchoconstriction Assay

This protocol assesses the bronchoprotective effect of a drug against an allergic trigger.

  • Objective: To evaluate the ability of a therapeutic agent to attenuate the early and late asthmatic responses following allergen inhalation.

  • Procedure:

    • Subject Selection: Subjects with a documented allergy and a history of allergen-induced asthma are recruited.

    • Baseline Measurements: Baseline FEV1 and airway responsiveness to a non-specific stimulus (e.g., methacholine) are determined.

    • Drug Administration: The subject receives the investigational drug (e.g., this compound or a novel bronchodilator) or placebo.

    • Allergen Challenge: At a specified time after drug administration, the subject inhales a predetermined dose of the relevant allergen.

    • FEV1 Monitoring: FEV1 is measured at frequent intervals for the first 2 hours to assess the Early Asthmatic Response (EAR) and then hourly for up to 8-12 hours to assess the Late Asthmatic Response (LAR).

    • Data Analysis: The magnitude of the fall in FEV1 during the EAR and LAR is compared between the active treatment and placebo groups.

In Vitro Airway Smooth Muscle (ASM) Relaxation Assay

This assay directly measures the relaxant properties of a compound on isolated airway tissue.

  • Objective: To determine the concentration-response relationship for a bronchodilator's ability to relax pre-contracted airway smooth muscle.

  • Procedure:

    • Tissue Preparation: Bronchial rings are dissected from human or animal airways and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Equilibration: The tissues are allowed to equilibrate under a resting tension.

    • Contraction: The bronchial rings are contracted with a spasmogen such as methacholine or histamine to induce a stable tonic contraction.

    • Cumulative Addition of Bronchodilator: The investigational bronchodilator is added to the organ bath in a cumulative, concentration-dependent manner.

    • Measurement of Relaxation: The relaxation of the bronchial ring is measured as a percentage reversal of the pre-contraction induced by the spasmogen.

    • Data Analysis: A concentration-response curve is generated, and parameters such as the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) are calculated.

Mandatory Visualizations

Signaling Pathways

Levalbuterol_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation

Caption: this compound Signaling Pathway.

Novel_Bronchodilator_Signaling_Pathways cluster_ROCK Rho Kinase (ROCK) Inhibitor Pathway cluster_TAS2R Bitter Taste Receptor (TAS2R) Agonist Pathway Agonist_ROCK Contractile Agonist (e.g., Acetylcholine) GPCR_ROCK GPCR Agonist_ROCK->GPCR_ROCK RhoA RhoA GPCR_ROCK->RhoA ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Contraction_ROCK ASM Contraction MLCP->Contraction_ROCK ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK TAS2R_Agonist TAS2R Agonist TAS2R TAS2R TAS2R_Agonist->TAS2R Gbg Gβγ TAS2R->Gbg PLCb PLCβ Gbg->PLCb Ca_release Localized Ca2+ Release PLCb->Ca_release BKCa BKCa Channel Ca_release->BKCa opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Relaxation_TAS2R ASM Relaxation Hyperpolarization->Relaxation_TAS2R

Caption: Signaling Pathways of Novel Bronchodilators.

Experimental Workflow

Bronchoprotection_Experimental_Workflow Start Start: Patient Recruitment/ Tissue Preparation Baseline Baseline Assessment (FEV1 / Muscle Tension) Start->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (this compound, Novel Agent, Placebo) Randomization->Drug_Admin Challenge Bronchial Challenge (Methacholine, Allergen, or Spasmogen) Drug_Admin->Challenge Measurement Measure Outcome (FEV1 / % Relaxation) Challenge->Measurement Analysis Data Analysis (Compare treatment groups) Measurement->Analysis End End: Report Findings Analysis->End

Caption: Experimental Workflow for Bronchoprotection Studies.

Logical Relationships in Drug Development

Drug_Development_Logical_Flow Target_ID Target Identification e.g., β2-AR, ROCK, TAS2R Lead_Opt Lead Optimization Improve potency, selectivity Target_ID->Lead_Opt Preclinical Preclinical Studies In vitro assays Animal models Lead_Opt->Preclinical Clinical_Trials Clinical Trials Phase I, II, III (Safety & Efficacy) Preclinical->Clinical_Trials Approval Regulatory Approval FDA, EMA Clinical_Trials->Approval Market Post-Market Surveillance Phase IV Approval->Market

Caption: Logical Flow in Bronchodilator Drug Development.

References

Safety Operating Guide

Proper Disposal of Levalbuterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of unused or expired Levalbuterol is critical for maintaining laboratory safety and regulatory compliance. This compound, while generally classified as a non-hazardous pharmaceutical waste, requires specific handling procedures to mitigate environmental contamination and physical hazards associated with its various formulations.[1][2] Adherence to federal and local regulations, including the Environmental Protection Agency's (EPA) ban on sewering (flushing) hazardous pharmaceuticals, is mandatory.[3][4]

Core Disposal Principles

For research, scientific, and drug development professionals, the following principles form the foundation of proper this compound waste management:

  • Do Not Sewer: Never dispose of this compound solutions down the drain or toilet.[5][6] This practice is prohibited for hazardous pharmaceuticals and is a poor practice for all drug waste, as it can contaminate water systems.[4]

  • Avoid Incineration of Canisters: Pressurized aerosol inhaler canisters can explode if incinerated or punctured.[1][2][5]

  • Segregate Waste Streams: this compound waste should be segregated from general solid waste and from regulated hazardous waste (as defined by the Resource Conservation and Recovery Act - RCRA) to ensure proper handling by waste management services.

  • Use Professional Disposal Services: The most appropriate method for laboratory settings is to use a medicine take-back program or a licensed pharmaceutical waste contractor.[5][7]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Identify the type of this compound waste: expired or used aerosol inhalers, unused or expired nebulizer solutions, or contaminated lab materials (e.g., gloves, vials, absorbent pads).

  • Collect these materials in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste." This container should be separate from both general trash and RCRA hazardous waste containers.

2. Handling Specific Formulations:

  • Aerosol Inhalers:

    • After the labeled number of inhalations has been used, the canister should be considered empty for therapeutic purposes and prepared for disposal, even if it still contains liquid and propellant.[5][8]

    • Place the entire inhaler unit into the designated non-hazardous pharmaceutical waste container.

    • Crucially, do not puncture, crush, or attempt to incinerate the canister. [2][5]

  • Nebulizer Solutions (Vials):

    • Unused vials should be kept in their protective foil pouch until use.[5][9] Discard any unused vials two weeks after the pouch is opened, or one week if a vial is removed from the pouch and not used.[5]

    • Carefully empty the contents of expired or unused vials into the designated pharmaceutical waste collection container.

    • Dispose of the empty plastic vials as solid waste, unless institutional policy dictates otherwise. Broken glass vials must be disposed of in a sharps container.[10]

  • Spills and Contaminated Materials:

    • For spills, use an inert absorbent material to soak up the liquid.[6][10]

    • Collect the absorbent material and any other contaminated items (e.g., gloves, bench paper) and place them in the non-hazardous pharmaceutical waste container.[10]

3. Final Disposal:

  • Arrange for the collection of the pharmaceutical waste container by a licensed waste management vendor or a reverse distributor.[4] These services ensure the waste is disposed of in accordance with all federal, state, and local regulations, typically through incineration at a permitted facility.[4][10]

Data Summary for this compound Disposal

The following table summarizes the key characteristics and disposal actions for different forms of this compound waste in a laboratory setting.

Waste TypeKey Hazard(s)Recommended Disposal ActionRegulatory Considerations
Aerosol Inhaler Pressurized canister (explosion risk if heated/punctured).[1]Place entire unit in a designated pharmaceutical waste container. Do Not Puncture or Incinerate. Managed as non-hazardous pharmaceutical waste. Disposal must comply with local and state regulations for pressurized containers.
Unused/Expired Nebulizer Solution Environmental contamination if improperly discarded.Empty liquid into a designated container for non-hazardous pharmaceutical waste.Best practices and some state regulations prohibit drain disposal.[4][6] Classified as non-RCRA pharmaceutical waste.
Contaminated Labware (Gloves, Pads) Residual drug contamination.Place in the designated non-hazardous pharmaceutical waste container.Should be managed as pharmaceutical waste, not general trash, to ensure complete containment.
Empty or Broken Vials Physical hazard (sharps).Dispose of empty plastic vials as solid waste. Dispose of broken glass vials in a sharps container.[10]Sharps disposal is regulated to prevent injury.

This compound Waste Disposal Workflow

G cluster_0 This compound Waste Disposal Workflow for Laboratories start This compound Waste Generated decision_type Identify Waste Form start->decision_type canister Aerosol Inhaler Canister decision_type->canister Pressurized solution Unused / Expired Nebulizer Solution decision_type->solution Liquid contaminated Contaminated Labware (Gloves, etc.) decision_type->contaminated Solid broken_vial Broken Glass Vial decision_type->broken_vial Sharp action_canister CRITICAL: Do NOT Puncture or Incinerate canister->action_canister action_collect Collect in Designated Container for 'Non-Hazardous Pharmaceutical Waste' solution->action_collect contaminated->action_collect action_sharps Place in Sharps Container broken_vial->action_sharps action_canister->action_collect end Dispose via Licensed Waste Contractor or Approved Take-Back Program action_collect->end action_sharps->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste in a laboratory.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Levalbuterol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and effective management of Levalbuterol in a laboratory setting, ensuring the protection of personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the proper handling of pharmaceutical compounds is paramount. This compound, a potent bronchodilator, requires specific personal protective equipment (PPE) and handling procedures to mitigate risks of exposure and ensure a safe laboratory environment. Adherence to these guidelines is critical for both personal safety and the prevention of cross-contamination.

Personal Protective Equipment (PPE) Recommendations

A thorough risk assessment should always precede the handling of this compound to determine the appropriate level of personal protection. For operations involving potential exposure to the pure substance or high concentrations, the following PPE is recommended.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles that could cause eye irritation.[2]
Hand Protection Wear protective gloves.[1] Recommended materials include PVC, neoprene, nitrile, or vinyl.[3]Prevents skin contact and potential absorption of the compound.
Skin and Body Protection A protective laboratory coat, apron, or disposable garment should be worn, especially when working with larger quantities.[4] Fire/flame resistant and impervious clothing is also recommended.[1]Minimizes the risk of skin exposure and contamination of personal clothing.
Respiratory Protection For normal handling of packaged products, respiratory protection is generally not required.[4] However, if exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] Open handling should be conducted in a ventilated enclosure or isolator.[4]Protects against inhalation of aerosols or dust particles, which can be a primary route of exposure.[2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and safety precautions.

Levalbuterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal prep_start Start: Review SDS risk_assessment Conduct Risk Assessment prep_start->risk_assessment Proceed ppe_selection Select Appropriate PPE risk_assessment->ppe_selection Determine Requirements eng_controls Prepare Engineering Controls (e.g., Ventilated Enclosure) ppe_selection->eng_controls Proceed handling_weigh Weighing/ Measuring eng_controls->handling_weigh Begin Experiment handling_solution Solution Preparation handling_weigh->handling_solution decontamination Decontaminate Work Surfaces handling_solution->decontamination Experiment Complete ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal waste_disposal Dispose of this compound Waste ppe_removal->waste_disposal hand_washing Wash Hands Thoroughly waste_disposal->hand_washing end_process End hand_washing->end_process

Safe handling workflow for this compound.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[3][4]

Disposal Plan

The disposal of this compound and associated waste must be handled responsibly to prevent environmental contamination and potential harm.

  • Classification: this compound waste is typically classified as pharmaceutical waste.[5] Depending on local regulations and the formulation, it may be considered hazardous waste.[5]

  • Inhalers: Pressurized canisters pose an explosion risk if incinerated or punctured and should not be disposed of in regular trash.[5][6]

  • Recommended Disposal Methods:

    • Drug Take-Back Programs: This is one of the safest and most recommended methods for disposing of unused or expired medications.[7]

    • Consult Local Authorities: Contact your local pharmacy, waste disposal facility, or health department for guidance on proper disposal procedures in your area.[6]

  • General Guidance for Trash Disposal (if no other options are available):

    • Do not crush tablets or capsules.

    • Mix the medication with an undesirable substance such as dirt, cat litter, or used coffee grounds.[8]

    • Place the mixture in a sealed plastic bag.[8]

    • Dispose of the sealed bag in the household trash.[8]

    • Remove all personal information from the original packaging before discarding.[8]

By adhering to these safety protocols and operational plans, laboratories can ensure the well-being of their personnel and maintain the highest standards of safety and compliance in the handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol
Reactant of Route 2
Levalbuterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.